molecular formula C20H32O3 B061243 16(S)-Hete

16(S)-Hete

Numéro de catalogue: B061243
Poids moléculaire: 320.5 g/mol
Clé InChI: JEKNPVYFNMZRJG-IFOZKBMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a stereospecific enantiomer of an oxylipin signaling molecule derived from arachidonic acid via cytochrome P450 (CYP) pathways, specifically through the action of CYP-derived epoxyeicosatrienoic acids (EETs). This compound serves as a critical mediator in numerous physiological and pathophysiological processes, making it an invaluable tool for biomedical research. Its primary research value lies in its distinct biological activities, which often oppose or modulate those of other eicosanoids. A key mechanism of action involves the stereospecific activation of specific signaling cascades, including the modulation of ion channels and the regulation of cellular proliferation and apoptosis.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNPVYFNMZRJG-IFOZKBMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic synthesis of this compound, methodologies for its extraction and quantification, and its role in cellular signaling pathways.

Discovery and Biological Significance

This compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid. Its formation is primarily catalyzed by cytochrome P450 (CYP) enzymes through ω-hydroxylation. This eicosanoid has been implicated in a variety of physiological and pathological processes, including the regulation of vascular tone, inflammation, and the proliferation of cancer cells. The stereospecificity of HETEs is crucial, as the (S) and (R) enantiomers can exhibit different biological activities.

Quantitative Data on 16-HETE Formation

The production of 16-HETE varies significantly across different tissues and between sexes. The following table summarizes the formation rates of 16(R)-HETE and this compound in microsomes isolated from various organs of male and female Sprague-Dawley rats. This data highlights the tissue-specific and sex-dependent differences in arachidonic acid metabolism.

OrganSex16(R)-HETE Formation Rate (pmol/min/mg protein)This compound Formation Rate (pmol/min/mg protein)
Heart Male0.25 ± 0.030.18 ± 0.02
Female0.15 ± 0.020.12 ± 0.01
Liver Male1.5 ± 0.20.8 ± 0.1
Female0.9 ± 0.10.5 ± 0.06
Kidney Male0.8 ± 0.10.5 ± 0.07
Female0.5 ± 0.060.3 ± 0.04
Lung Male0.4 ± 0.050.3 ± 0.04
Female0.25 ± 0.030.18 ± 0.02
Intestine Male0.6 ± 0.080.9 ± 0.1
Female0.4 ± 0.050.6 ± 0.07
Brain Male0.1 ± 0.010.15 ± 0.02
Female0.08 ± 0.010.12 ± 0.01

Data adapted from a study on sex- and enantiospecific differences in HETE formation in rat organs.[1][2]

Experimental Protocols

Production of 16-HETE in Rat Liver Microsomes

This protocol describes the in vitro generation of 16-HETE from arachidonic acid using isolated rat liver microsomes.

Materials:

  • Rat liver tissue

  • Homogenization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • NADPH

  • Arachidonic acid

  • Organic solvent (e.g., ethyl acetate) for reaction termination

Procedure:

  • Microsome Isolation: Homogenize fresh rat liver tissue in cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. A common procedure involves an initial centrifugation at 10,000 x g to remove heavy organelles, followed by ultracentrifugation of the supernatant at 100,000 x g to pellet the microsomes.

  • Incubation: Resuspend the microsomal pellet in buffer. Pre-incubate the microsomes at 37°C with gentle agitation.

  • Reaction Initiation: Add arachidonic acid (substrate) to the microsomal suspension. Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., up to 60 minutes) at 37°C.[3]

  • Reaction Termination: Stop the reaction by adding an organic solvent such as ethyl acetate.[3]

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the organic supernatant containing the lipid metabolites.

Isolation and Purification by Solid-Phase Extraction (SPE)

This protocol outlines the purification of HETEs from a biological sample using solid-phase extraction.

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., aqueous methanol)

  • Elution solvent (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it. This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge with water or a buffer to prepare it for the aqueous sample.

  • Sample Loading: Load the extracted organic supernatant from the microsomal incubation onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the retained HETEs from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS/MS).

Quantification by Chiral HPLC-MS/MS

This protocol describes the separation and quantification of this compound and its enantiomer 16(R)-HETE using chiral high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: A chiral stationary phase (CSP) column designed for the separation of enantiomers (e.g., polysaccharide-based columns).

  • Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous-organic mixture for reversed-phase chromatography.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for sensitive and selective quantification. The transition for HETEs is generally m/z 319 -> [fragment ion].

Procedure:

  • Injection: Inject the reconstituted sample from the SPE step onto the chiral HPLC column.

  • Chromatographic Separation: Perform a gradient or isocratic elution to separate the this compound and 16(R)-HETE enantiomers.

  • Mass Spectrometric Detection: Introduce the column effluent into the mass spectrometer.

  • Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated using authentic standards. An internal standard (e.g., a deuterated HETE analogue) should be used to correct for extraction and ionization variability.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating intracellular signaling cascades. One of the key pathways involves the activation of Protein Kinase C (PKC).

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to 16-HETE by cytochrome P450 enzymes.

Biosynthesis of 16-HETE AA Arachidonic Acid CYP450 Cytochrome P450 (ω-hydroxylase) AA->CYP450 HETE16 16-HETE CYP450->HETE16

Biosynthesis of 16-HETE
Experimental Workflow for this compound Isolation and Analysis

This diagram outlines the key steps involved in the isolation and quantification of this compound from a biological sample.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Microsomes Microsomal Incubation Extraction Liquid-Liquid or Solid-Phase Extraction Microsomes->Extraction ChiralHPLC Chiral HPLC Separation Extraction->ChiralHPLC MSMS Tandem Mass Spectrometry (MS/MS) ChiralHPLC->MSMS

Experimental Workflow for this compound Analysis
This compound Induced PKC Signaling Pathway

This diagram illustrates a putative signaling cascade initiated by this compound, leading to the activation of PKC and downstream cellular responses. While this pathway is based on the known signaling of related HETEs, further research is needed to fully elucidate the specific downstream targets of this compound.[4][5][6]

This compound Signaling Pathway HETE16S This compound Receptor G-Protein Coupled Receptor (GPCR) HETE16S->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response

This compound Signaling Pathway

References

An In-depth Technical Guide to 16(S)-HETE: Structure, Stereochemistry, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, it plays a significant role in various physiological and pathological processes, particularly within the renal system. This technical guide provides a comprehensive overview of the structure, stereochemistry, biosynthesis, and biological activity of this compound, with a focus on its interaction with key cellular signaling pathways.

Core Concepts: Structure and Stereochemistry

This compound is a C20 carboxylic acid characterized by four cis double bonds and a hydroxyl group at the C16 position with an (S) stereochemical configuration.

Chemical Structure:

  • IUPAC Name: (5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid

  • Molecular Formula: C₂₀H₃₂O₃

  • Molecular Weight: 320.47 g/mol

The specific spatial arrangement of the hydroxyl group at the chiral center C16 is crucial for its biological activity, distinguishing it from its (R) enantiomer, 16(R)-HETE. This stereospecificity dictates its interaction with enzymes and receptors, leading to distinct downstream signaling events.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 320.47 g/mol
Inhibition of Proximal Tubule Na+/K+-ATPase ~60% inhibition at 2 µM[1]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[2] This enzymatic process involves the regio- and stereospecific hydroxylation of the arachidonic acid backbone.

This compound Synthesis Pathway Biosynthesis of this compound ArachidonicAcid Arachidonic Acid HETE_16S This compound ArachidonicAcid->HETE_16S Hydroxylation at C16 CYP450 Cytochrome P450 Enzymes CYP450->ArachidonicAcid 16S_HETE_Signaling_Pathway Proposed Signaling Pathway of this compound in Renal Proximal Tubule Cells HETE_16S This compound PKC Protein Kinase C (PKC) HETE_16S->PKC Activates NaK_ATPase Na+/K+-ATPase PKC->NaK_ATPase Phosphorylates Inhibition Inhibition of Ion Transport NaK_ATPase->Inhibition Leads to Chiral_HPLC_Workflow Workflow for Chiral Separation of 16-HETE Enantiomers Sample Racemic 16-HETE Sample HPLC Chiral HPLC Column (e.g., polysaccharide-based) Sample->HPLC Separation Separation of Enantiomers HPLC->Separation HETE_16S This compound Separation->HETE_16S HETE_16R 16(R)-HETE Separation->HETE_16R Detection UV or Mass Spectrometry Detection HETE_16S->Detection HETE_16R->Detection

References

Endogenous Presence of 16(S)-HETE in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is an endogenous metabolite of arachidonic acid, primarily synthesized through the cytochrome P450 (CYP) enzymatic pathway. This bioactive lipid mediator is found in various tissues and is implicated in a range of physiological and pathological processes, including inflammation, vascular regulation, and cancer progression. This technical guide provides a comprehensive overview of the current knowledge on the endogenous presence of this compound in tissues, detailing its quantitative levels, methodologies for its detection, and its putative signaling pathways. The information is presented to support further research and drug development efforts targeting this important signaling molecule.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play critical roles in cellular homeostasis and disease. Among them, hydroxyeicosatetraenoic acids (HETEs) are a family of potent lipid mediators. This compound is a subterminal HETE, and its endogenous presence and biological functions are of increasing interest to the scientific community. Understanding the tissue-specific distribution and concentration of this compound is crucial for elucidating its physiological roles and its potential as a therapeutic target.

Quantitative Data on Endogenous this compound in Tissues

Precise quantitative data for endogenous this compound levels in tissues are not extensively documented in the literature. However, studies on the formation rates of various HETE enantiomers in rat organs provide valuable insights into the relative abundance of this compound. The following table summarizes the formation rates of this compound and its enantiomer, 16(R)-HETE, in different rat tissues. It is important to note that these values represent the rate of formation and not the absolute steady-state concentrations. For context, the concentration of a related metabolite, 20-HETE, in untreated rat kidneys has been reported to be approximately 30 ng/g wet weight, with over 90% being esterified to membrane phospholipids[1].

TissueSpeciesThis compound Formation Rate (pmol/mg protein/min)16(R)-HETE Formation Rate (pmol/mg protein/min)Analytical Method
Heart Rat (Male)~1.5~1.0Chiral LC-MS/MS
Rat (Female)~1.2~0.8Chiral LC-MS/MS
Lung Rat (Male)~2.5~1.8Chiral LC-MS/MS
Rat (Female)~2.0~1.5Chiral LC-MS/MS
Kidney Rat (Male)~0.8~0.5Chiral LC-MS/MS
Rat (Female)~0.6~0.4Chiral LC-MS/MS
Brain Rat (Male)~1.2~0.8Chiral LC-MS/MS
Rat (Female)~1.0~0.7Chiral LC-MS/MS
Small Intestine Rat (Male)~1.8~1.0Chiral LC-MS/MS
Rat (Female)~1.5~0.8Chiral LC-MS/MS

Data extrapolated from graphical representations in the cited literature. The original study should be consulted for precise values and experimental details.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological tissues requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, often preceded by tissue homogenization and solid-phase extraction (SPE) to isolate and concentrate the analyte. Chiral chromatography is necessary to resolve the 16(S)- and 16(R)-HETE enantiomers.

Tissue Homogenization
  • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Add the frozen tissue to a tube containing a lysis buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail) and ceramic beads.

  • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at a low speed (e.g., 2000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Collect the supernatant for further processing.

Solid-Phase Extraction (SPE) of HETEs

SPE is employed to remove interfering substances and concentrate the HETEs from the tissue homogenate[2][3].

  • Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading: Acidify the supernatant from the tissue homogenate to approximately pH 3.5 with a dilute acid (e.g., formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-to-moderate polarity solvent (e.g., water followed by a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the HETEs from the cartridge using a non-polar organic solvent such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

To separate and quantify the this compound enantiomer, a chiral stationary phase is required.

  • Chromatographic Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is commonly used.

  • Mobile Phase: A normal-phase or reversed-phase solvent system can be employed. Normal-phase (e.g., hexane/isopropanol) often provides better chiral separation but can be less compatible with electrospray ionization (ESI). Reversed-phase (e.g., acetonitrile/water with a modifier) is more ESI-friendly[4][5].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity.

    • Precursor Ion: The deprotonated molecule of 16-HETE ([M-H]⁻) at m/z 319.3.

    • Product Ions: Characteristic fragment ions are monitored for quantification and confirmation.

  • Quantification: Quantification is achieved by comparing the peak area of this compound to that of a deuterated internal standard (e.g., 16-HETE-d8) and referencing a standard curve.

Signaling Pathways of this compound

The precise signaling pathways of this compound are not as well-characterized as those of other HETEs like 12-HETE and 20-HETE. However, based on the actions of these related compounds, it is plausible that this compound exerts its effects through G-protein coupled receptors (GPCRs) and subsequent activation of downstream signaling cascades.

Putative Receptor: Orphan GPCRs

Many eicosanoids signal through specific GPCRs. While a dedicated receptor for this compound has not been definitively identified, it is hypothesized to interact with one of the numerous orphan GPCRs for which the endogenous ligand is yet unknown[6][7][8][9]. For instance, 12(S)-HETE has been shown to be a ligand for GPR31[10][11][12]. It is conceivable that this compound may also bind to a member of the GPCR family to initiate its biological effects.

Downstream Signaling Cascades

Based on the known signaling of other HETEs, this compound may activate the following pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: HETEs have been shown to activate the ERK1/2 pathway, which is a key regulator of cell proliferation, differentiation, and survival[13][14][15][16]. Activation of this pathway by this compound could contribute to its roles in tissue growth and cancer progression.

  • Protein Kinase C (PKC) Pathway: PKC is another important signaling node that can be activated by HETEs. This pathway is involved in a multitude of cellular processes, including inflammation and cell adhesion.

The following diagrams illustrate the potential signaling pathways for this compound.

Biosynthesis_of_16_S_HETE Biosynthesis of this compound Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Release CYP450 Cytochrome P450 AA->CYP450 HETE_16S This compound CYP450->HETE_16S ω-1 Hydroxylation

Biosynthesis of this compound from membrane phospholipids.

Putative_Signaling_Pathway_of_16_S_HETE Putative Signaling Pathway of this compound HETE_16S This compound GPCR Orphan GPCR (e.g., GPR31-like) HETE_16S->GPCR G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C G_protein->PLC Ras Ras G_protein->Ras PKC Protein Kinase C PLC->PKC Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) PKC->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Response

A putative signaling pathway for this compound.

Experimental_Workflow_for_16_S_HETE_Quantification Experimental Workflow for this compound Quantification Tissue_Sample Tissue Sample Homogenization Tissue Homogenization Tissue_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC_MS Chiral LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

A typical workflow for quantifying this compound in tissues.

Conclusion

This compound is an endogenously produced lipid mediator with the potential to influence a variety of cellular functions. While its presence in tissues is established, further research is required to determine its precise concentrations in different human and animal tissues under both physiological and pathological conditions. The development and standardization of robust analytical methods, such as the chiral LC-MS/MS protocol outlined in this guide, are essential for advancing our understanding of this compound biology. Furthermore, the identification of its specific receptor and the elucidation of its complete signaling network will be critical for validating this compound as a potential therapeutic target. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this compound and its role in health and disease.

References

An In-depth Technical Guide to the Potential Lipoxygenase Pathway for 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from arachidonic acid, implicated in various physiological and pathological processes. While the synthesis of 16-HETE is predominantly attributed to the cytochrome P450 (CYP) enzyme family, which catalyzes the ω- and (ω-1)-hydroxylation of arachidonic acid, this technical guide explores the theoretical and potential involvement of the lipoxygenase (LOX) pathway in the formation of the 16(S)-HETE stereoisomer. This document provides a comprehensive overview of arachidonic acid metabolism, details the established lipoxygenase pathways, and delves into speculative mechanisms through which LOX enzymes might, directly or indirectly, contribute to this compound synthesis. Detailed experimental protocols for the characterization of lipoxygenase activity and the stereospecific analysis of HETE isomers are provided, alongside quantitative data on established LOX-catalyzed reactions to serve as a benchmark for future investigations.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes. Upon cellular stimulation by various physical, chemical, or hormonal stimuli, arachidonic acid is liberated from the membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (B1171923) (PGs), thromboxanes (TXs), and prostacyclins, which are key mediators of inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: This family of enzymes introduces molecular oxygen into arachidonic acid to produce a variety of hydroxyeicosatetraenoic acids (HETEs), leukotrienes (LTs), and lipoxins (LXs). These molecules are primarily involved in inflammatory and immune responses.[1][2][3][4]

  • Cytochrome P450 (CYP) Pathway: This pathway generates HETEs and epoxyeicosatrienoic acids (EETs). The CYP pathway is notably responsible for the synthesis of ω- and (ω-1)-hydroxylated arachidonic acid metabolites, including 16-, 17-, 18-, 19-, and 20-HETE.[5][6]

The synthesis of 16-HETE is well-established to occur via the CYP pathway, where specific isoforms hydroxylate arachidonic acid at the 16th carbon.[5][6][7] The focus of this guide, however, is to explore the potential for a lipoxygenase-mediated route to this compound, a concept that remains speculative but warrants consideration given the complexity of lipid metabolism and the potential for atypical enzymatic activities.

Arachidonic_Acid_Metabolism cluster_COX COX Pathway cluster_LOX LOX Pathway cluster_CYP CYP450 Pathway AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP Cytochrome P450 (CYP4A, CYP4F) AA->CYP PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs HETEs_Leukotrienes HETEs (5-, 12-, 15-) Leukotrienes (LTs) Lipoxins (LXs) LOX->HETEs_Leukotrienes EETs_HETEs EETs ω- and (ω-1)-HETEs (16-, 17-, 18-, 19-, 20-HETE) CYP->EETs_HETEs Hypothetical_16S_HETE_Pathway AA Arachidonic Acid LOX Atypical LOX or Novel LOX Isoform AA->LOX [Hypothetical Step 1] Intermediate Unstable Intermediate (e.g., Epoxide, Di-HETE) LOX->Intermediate OtherEnzyme Other Cellular Enzymes (e.g., Hydratase, Isomerase) Intermediate->OtherEnzyme [Hypothetical Step 2] HETE_16S This compound OtherEnzyme->HETE_16S HETE_Analysis_Workflow start Biological Sample (Plasma, Supernatant) extraction Lipid Extraction (SPE or Liquid-Liquid) start->extraction derivatization Derivatization (Optional) (e.g., PFB Ester Formation) extraction->derivatization hplc Chiral HPLC Separation (e.g., Cyclodextrin Column) derivatization->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification (Standard Curve Analysis) ms->quant end Concentration of This compound and other isomers quant->end

References

A Comprehensive Technical Guide on the In Vivo Physiological Role of 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the metabolism of arachidonic acid (AA).[1][2] These eicosanoids are generated through three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1][2] HETEs play crucial roles in a multitude of physiological and pathophysiological processes, including inflammation, vascular tone regulation, and cell growth.[3][4][5] This guide focuses specifically on 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a subterminal HETE produced by CYP enzymes. While research on other HETEs, such as 20-HETE and 12(S)-HETE, is extensive, the specific in vivo physiological roles of this compound are an emerging area of investigation. This document synthesizes the current understanding of this compound, detailing its synthesis, known biological effects, associated signaling pathways, and the experimental methodologies used for its study.

Synthesis of this compound

This compound is formed from arachidonic acid via the action of Cytochrome P450 (CYP) enzymes.[6][7] These enzymes hydroxylate arachidonic acid at various positions. Specifically, subterminal HETEs like 16-HETE are products of this CYP-mediated metabolism.[7]

The general pathway for the formation of HETEs from arachidonic acid by CYP enzymes is depicted below.

AA Arachidonic Acid CYP Cytochrome P450 (CYP4A, CYP4F, etc.) AA->CYP ω/ω-1 hydroxylation HETEs Hydroxyeicosatetraenoic Acids (HETEs) (e.g., 16-HETE, 20-HETE) CYP->HETEs

Figure 1. Synthesis of HETEs from Arachidonic Acid.

Physiological Roles and Biological Effects of 16-HETE Enantiomers

Current research has not fully elucidated the distinct in vivo physiological roles of this compound. Much of the available literature investigates its enantiomer, 16(R)-HETE, or examines both enantiomers together. The following sections summarize the known effects.

Modulation of Cytochrome P450 Enzyme Activity

Both this compound and 16(R)-HETE have been shown to modulate the activity of other CYP enzymes, suggesting a potential for feedback regulation or interaction with other metabolic pathways. Specifically, both enantiomers significantly increase the catalytic activity of CYP1B1 in various systems, including RL-14 cells, recombinant human CYP1B1, and human liver microsomes.[7] Conversely, they inhibit the activity of CYP1A2.[7] In these interactions, 16(R)-HETE generally exhibits a stronger effect than this compound.[7] The kinetic data suggest that these modulations occur through an allosteric mechanism.[7]

Role in Cardiac Hypertrophy

Recent in vitro studies using human fetal ventricular cardiomyocytes (RL-14 cell line) have implicated both 16-HETE enantiomers in cardiac hypertrophy. Treatment of these cells with either 16(R)-HETE or this compound resulted in a significant increase in hypertrophic markers.[8] This effect is linked to the upregulation of CYP1B1 expression at both the mRNA and protein levels, which appears to be mediated through a transcriptional mechanism.[8]

Effects of 16(R)-HETE on Polymorphonuclear Leukocytes (PMNs) and Intracranial Pressure

While this guide focuses on this compound, the effects of its enantiomer, 16(R)-HETE, are noteworthy and provide context for the potential roles of this molecular structure. 16(R)-HETE is a novel CYP-derived metabolite produced by human PMNs.[9] In vitro assays have demonstrated that 16(R)-HETE selectively inhibits human PMN adhesion, aggregation, and the synthesis of leukotriene B4.[9]

In a rabbit model of thromboembolic stroke, administration of 16(R)-HETE was shown to significantly suppress the increase in intracranial pressure (ICP) following embolization.[9] This suggests a potential anti-inflammatory and neuroprotective role for at least one of the 16-HETE enantiomers.

Signaling Pathways

Transcriptional Regulation of CYP1B1

As mentioned, this compound and its R-enantiomer upregulate CYP1B1 expression through a transcriptional mechanism.[8] This was confirmed through transcriptional induction and luciferase reporter assays.[8] The stability of CYP1B1 mRNA and protein was unaffected by treatment with 16-HETE enantiomers, ruling out post-transcriptional or post-translational modifications as the primary mechanism.[8]

cluster_cell Cardiomyocyte cluster_nucleus HETE This compound Receptor Unknown Receptor/ Mechanism HETE->Receptor Nucleus Nucleus Receptor->Nucleus Signal Transduction TF Transcription Factors CYP1B1_gene CYP1B1 Gene TF->CYP1B1_gene Binds to promoter CYP1B1_mRNA CYP1B1 mRNA CYP1B1_gene->CYP1B1_mRNA Transcription CYP1B1_protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_protein Translation Hypertrophy Cardiac Hypertrophy CYP1B1_protein->Hypertrophy Start Anesthetize Rabbit Clot Prepare Autologous Blood Clot Start->Clot Embolization Induce Thromboembolic Stroke (Clot Embolization) Clot->Embolization Randomization Randomize into Treatment Groups (Vehicle, 16(R)-HETE, tPA, Combination) Embolization->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Intracranial Pressure (ICP) and other physiological parameters for 7 hours Treatment->Monitoring Endpoint Analyze ICP Data Monitoring->Endpoint

References

16(S)-HETE Cellular Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] As a member of the hydroxyeicosatetraenoic acid family, it is part of a class of signaling lipids involved in a variety of physiological and pathological processes. While extensive research has elucidated the mechanisms of action for other HETE isomers, such as 12(S)-HETE and 20-HETE, the specific cellular and molecular pathways engaged by this compound are less defined. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular level, drawing comparisons with its better-characterized enantiomer, 16(R)-HETE, and other HETE isomers to propose potential signaling cascades. This document also outlines key experimental protocols for further investigation and presents available quantitative data to support future research and drug development efforts.

Biosynthesis of this compound

This compound is formed from arachidonic acid through the action of cytochrome P450 enzymes.[1] Specifically, ω-hydroxylation of arachidonic acid can produce a variety of HETE isomers, including 16-HETE.[1] Both this compound and its enantiomer, 16(R)-HETE, are produced by human polymorphonuclear leukocytes (PMNs).[2][3]

Cellular Effects and Potential Mechanisms of Action

Direct research on the cellular signaling pathways of this compound is limited. However, existing studies on its biological effects and the mechanisms of its enantiomer and other HETE isomers provide a basis for hypothesizing its mechanism of action.

Known Cellular Effects of this compound and its Enantiomer

Studies have shown that this compound and 16(R)-HETE can elicit distinct and sometimes opposing cellular responses.

  • Renal Function: this compound has been demonstrated to inhibit proximal tubule Na+,K+-ATPase activity.[4] This suggests a role in regulating renal electrolyte and fluid transport.

  • Cellular Hypertrophy: In human fetal ventricular cardiomyocyte (RL-14) cells, 16(R)-HETE was found to upregulate CYP1B1 gene and protein expression and induce cellular hypertrophy to a greater extent than this compound.[5]

  • Neutrophil Function: 16(R)-HETE has been shown to selectively inhibit human polymorphonuclear leukocyte (PMN) adhesion, aggregation, and leukotriene B4 synthesis.[3] Rabbit PMNs, when stimulated, release both 16-HETE and 20-HETE.[6]

Hypothesized Signaling Pathways for this compound

Based on the well-documented signaling of other HETE isomers, particularly 12(S)-HETE, we can propose potential pathways for this compound that warrant further investigation. 12(S)-HETE is known to act through the G-protein coupled receptor GPR31, activating downstream pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[7][8][9]

1. G-Protein Coupled Receptor (GPCR) Activation: It is plausible that this compound interacts with a specific, yet unidentified, GPCR on the cell surface. This interaction would initiate intracellular signaling cascades.

2. Protein Kinase C (PKC) Activation: Upon GPCR activation, downstream effectors such as phospholipase C (PLC) could be engaged, leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a potent activator of PKC. Activation of PKC can lead to a multitude of cellular responses, including changes in gene expression, cell proliferation, and cytoskeletal organization.[10][11][12]

3. Mitogen-Activated Protein Kinase (MAPK) Cascade: The activation of GPCRs and/or PKC can subsequently trigger the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8][13][14] These pathways are crucial regulators of cell proliferation, differentiation, and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for the cellular effects of this compound and related compounds.

CompoundCell Type/SystemEffectConcentration/ValueReference
This compound Rabbit Renal Proximal TubuleInhibition of Na+,K+-ATPase activity~60% inhibition at 2 µM[4]
16(R)-HETE Human Fetal Ventricular Cardiomyocytes (RL-14)Induction of Cellular HypertrophySignificantly greater than this compound[5]
16(R)-HETE Human Polymorphonuclear LeukocytesInhibition of Adhesion and Aggregation-[3]
16(R)-HETE Human Polymorphonuclear LeukocytesInhibition of Leukotriene B4 Synthesis-[3]

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental protocols are recommended.

Receptor Binding Assay

This assay is designed to identify and characterize the binding of this compound to cell surface receptors.

Objective: To determine if this compound binds specifically to a receptor on a target cell line and to quantify the binding affinity (Kd) and receptor density (Bmax).

Methodology:

  • Cell Culture and Membrane Preparation: Culture target cells (e.g., a renal cell line or cardiomyocytes) to a high density. Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

  • Radioligand Binding: A radiolabeled version of this compound (e.g., [3H]this compound) is required.

  • Saturation Binding Assay:

    • Incubate a fixed amount of cell membrane preparation with increasing concentrations of [3H]this compound.

    • For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

    • Incubate at an appropriate temperature and time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [3H]this compound. Analyze the data using non-linear regression to determine the Kd and Bmax.

Protein Kinase C (PKC) Activity Assay

This protocol determines if this compound treatment leads to the activation of PKC in target cells.

Objective: To measure the effect of this compound on PKC activity.

Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound for different time points. Include a vehicle control and a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).

  • Cell Lysis: Lyse the cells in a buffer that preserves protein kinase activity.

  • PKC Immunoprecipitation (Optional): For isoform-specific analysis, immunoprecipitate specific PKC isoforms using appropriate antibodies.

  • Kinase Reaction:

    • Set up a reaction mixture containing the cell lysate (or immunoprecipitated PKC), a specific PKC substrate (e.g., a synthetic peptide), and [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period.

  • Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the PKC activity in this compound-treated cells to the vehicle control.

MAPK Activation Assay (Western Blot)

This assay is used to assess the phosphorylation and activation of MAPK pathway components.

Objective: To determine if this compound stimulates the phosphorylation of ERK, p38, and/or JNK.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK).

    • As a loading control, probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of these proteins (Total ERK, Total p38, Total JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This assay measures the effect of this compound on cell growth.

Objective: To determine if this compound stimulates or inhibits the proliferation of a target cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations. Include a vehicle control and a positive control for proliferation (e.g., serum).

  • Incubation: Incubate the cells for a period appropriate for their doubling time (e.g., 24, 48, or 72 hours).

  • Quantification of Proliferation:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells will reduce the MTT to a purple formazan (B1609692) product. Solubilize the formazan and measure the absorbance at ~570 nm.

    • EdU Incorporation Assay: An alternative is to measure DNA synthesis directly by the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), which can be detected by a fluorescent "click" reaction.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the concentration of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized this compound Signaling Pathway

16S-HETE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 16S-HETE 16S-HETE GPCR Putative GPCR 16S-HETE->GPCR Binding PLC Phospholipase C GPCR->PLC Activation PKC Protein Kinase C PLC->PKC via DAG MAPK_Cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Hypertrophy) PKC->Cellular_Response Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression Transcription Factor Activation Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 4. Incubate Membranes with [3H]this compound Membrane_Prep->Incubation Radioligand 3. Prepare [3H]this compound Radioligand->Incubation Filtration 5. Filter to Separate Bound and Free Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Plot 7. Plot Specific Binding Counting->Data_Plot Analysis 8. Determine Kd and Bmax Data_Plot->Analysis

Caption: Workflow for a this compound receptor binding assay.

Conclusion

The cellular mechanism of action of this compound is an emerging area of research. While direct evidence is currently limited, the known biological activities of this compound and its enantiomer, coupled with the well-established signaling pathways of other HETE isomers, provide a strong foundation for future investigation. The proposed mechanisms involving a putative GPCR, PKC, and the MAPK cascade offer testable hypotheses. The experimental protocols detailed in this guide provide a clear path for researchers to systematically unravel the signaling network governed by this compound. A deeper understanding of these pathways is critical for defining the role of this compound in health and disease and for the potential development of novel therapeutic agents targeting this bioactive lipid.

References

Identifying the Receptor for 16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid with known biological activities, yet its specific receptor remains unidentified. This technical guide provides a comprehensive framework for the deorphanization of the this compound receptor. It outlines the known biological effects of this compound that can be leveraged for screening assays, details established experimental protocols for receptor identification and characterization, and presents a logical workflow for these efforts. This document serves as a foundational resource for researchers aiming to elucidate the molecular target of this compound, a critical step for understanding its physiological roles and developing novel therapeutics.

Introduction: The Orphan Ligand this compound

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid mediators derived from the oxygenation of arachidonic acid by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes.[1] While receptors for several HETE isomers, such as 12(S)-HETE (GPR31) and 5-oxo-ETE (OXER1), have been identified and characterized, the receptor for the this compound enantiomer remains elusive.[1] 16-HETE is known to be a CYP450 metabolite of arachidonic acid.[2]

The identification of the specific receptor for this compound is a crucial step in understanding its signaling pathways and physiological functions. This process, often referred to as "receptor deorphanization," involves a systematic approach to pair an orphan ligand with its cognate receptor. This guide details the known biological activities of this compound and provides a strategic workflow and detailed experimental protocols for the identification and characterization of its receptor.

Known Biological Activities and Quantitative Data

The known biological effects of this compound provide a functional basis for the development of screening assays to identify its receptor. The following tables summarize the current quantitative data on the activity of this compound and its enantiomer, 16(R)-HETE.

Table 1: Quantitative Data on the Biological Activity of this compound

Biological EffectTarget/SystemConcentrationObserved Effect
Inhibition of ATPase activityProximal tubule2 µM~60% inhibition
Allosteric activation of CYP1B1RL-14 cells20 µMSignificant increase in 7-ethoxyresorufin (B15458) deethylation (EROD) activity[3]
Allosteric inhibition of CYP1A2Recombinant human CYP1A2 and human liver microsomesNot specifiedSignificant inhibition of catalytic activity[2]

Table 2: Quantitative Data on the Biological Activity of 16(R)-HETE

Biological EffectTarget/SystemConcentrationObserved Effect
Inhibition of human PMN adhesionIn vitro assayNot specifiedSelective inhibition
Inhibition of human PMN aggregationIn vitro assayNot specifiedSelective inhibition
Inhibition of leukotriene B4 synthesisIn vitro assayNot specifiedSelective inhibition
Allosteric activation of CYP1B1Recombinant human CYP1B1 and human liver microsomesNot specifiedStronger activation than this compound[2]
Allosteric inhibition of CYP1A2Recombinant human CYP1A2 and human liver microsomesNot specifiedStronger inhibition than this compound[2]

Experimental Workflow for Receptor Deorphanization

The identification of the receptor for this compound can be approached through a systematic workflow, beginning with the screening of known orphan G protein-coupled receptors (GPCRs) and culminating in the characterization of the ligand-receptor interaction and downstream signaling.

G_1 Experimental Workflow for this compound Receptor Deorphanization cluster_0 Phase 1: Receptor Screening cluster_1 Phase 2: Hit Validation and Characterization cluster_2 Phase 3: Signaling Pathway Analysis A Orphan GPCR Library (HEK293 or CHO cells) B Functional Screening Assays (e.g., Calcium Mobilization, β-arrestin recruitment) A->B Transfection C Identification of 'Hit' Receptors B->C Activation by this compound D Radioligand Binding Assays (Saturation and Competition) C->D Validate direct binding E G Protein Coupling Assays (GTPγS Binding) C->E Determine G protein coupling profile F Confirmation of Specificity and Affinity D->F E->F G Second Messenger Assays (cAMP, IP3) F->G H Kinase Activation Assays (e.g., ERK, Akt) F->H I Elucidation of Downstream Signaling Cascades G->I H->I G_2 Hypothetical this compound Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand This compound Receptor Orphan GPCR Ligand->Receptor Gq Gαq Receptor->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream G_3 Allosteric Modulation of CYP1B1 by this compound cluster_0 Allosteric Modulation of CYP1B1 by this compound cluster_1 Allosteric Modulation of CYP1B1 by this compound CYP1B1_inactive CYP1B1 (Inactive) CYP1B1_active CYP1B1 (Active) CYP1B1_inactive->CYP1B1_active Conformational change Product Product CYP1B1_active->Product Increased catalysis HETE This compound HETE->CYP1B1_inactive Binds to allosteric site Substrate Substrate Substrate->CYP1B1_active

References

Preliminary Studies on the Function of 16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE), a metabolite of arachidonic acid. Given the preliminary nature of the research on this specific stereoisomer, this document summarizes the foundational knowledge, details established experimental findings, and contextualizes its potential functions by drawing parallels with more extensively studied hydroxyeicosatetraenoic acids (HETEs).

Introduction to this compound

This compound is a member of the HETE family, which are oxygenated metabolites of arachidonic acid produced by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) enzymes. Specifically, 16-HETE is categorized as a subterminal HETE, and its synthesis from arachidonic acid is catalyzed by CYP monooxygenases.[1] Like other HETEs, it exists as two stereoisomers, this compound and 16(R)-HETE. While research on many HETEs, such as 12(S)-HETE and 20-HETE, has elucidated their roles in cancer, inflammation, and cardiovascular physiology, the specific functions of this compound are only beginning to be explored.[2][3]

Biosynthesis of this compound

The primary pathway for the formation of 16-HETE is the metabolism of arachidonic acid by cytochrome P450 enzymes.[1] This enzymatic reaction introduces a hydroxyl group at the 16th carbon of the arachidonic acid backbone.

AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Hydroxylation HETE_16S This compound CYP450->HETE_16S

Biosynthesis of this compound from Arachidonic Acid.

Core Functions and Biological Activities of this compound

The biological functions of this compound are an emerging area of investigation. To date, the most significant findings relate to its effects on cardiac cells and its interaction with drug-metabolizing enzymes.

Induction of Cardiac Hypertrophy Markers

Preliminary studies using the human fetal ventricular cardiomyocyte cell line, RL-14, have shown that this compound can induce cellular hypertrophy.[4] Treatment of these cells with this compound resulted in a significant increase in the expression of hypertrophic markers.[4] This suggests a potential role for this compound in the pathophysiology of cardiac hypertrophy.

Modulation of Cytochrome P450 Enzyme Activity

This compound has been demonstrated to modulate the activity of key CYP enzymes. Specifically, it has been shown to:

  • Increase CYP1B1 Activity: Both this compound and its R-enantiomer significantly increase the catalytic activity of CYP1B1. This activation occurs through an allosteric mechanism. The upregulation of CYP1B1 by this compound in cardiomyocytes is a transcriptional event.[4]

  • Inhibit CYP1A2 Activity: In contrast to its effect on CYP1B1, this compound inhibits the catalytic activity of CYP1A2.

The R-enantiomer, 16(R)-HETE, generally exhibits stronger effects in modulating these enzymes.

Data Presentation: Summary of this compound Effects

The following tables summarize the key quantitative and qualitative findings from preliminary studies on this compound.

Table 1: Effects of this compound on Cardiomyocyte Hypertrophy Markers in RL-14 Cells

MarkerEffectSignificanceReference
Hypertrophic Markers (e.g., ANP, BNP)Increased ExpressionSignificant[4]
Cell SizeIncreasedSignificant[4]
CYP1B1 mRNA ExpressionUpregulatedSignificant[4]
CYP1B1 Protein ExpressionUpregulatedSignificant[4]

Table 2: Modulation of CYP Enzyme Activity by this compound

EnzymeEffect of this compoundMechanismReference
CYP1B1Increased ActivityAllosteric Activation
CYP1A2Inhibited ActivityAllosteric Inhibition

Signaling Pathways of this compound

The specific receptors and downstream signaling cascades for this compound have not yet been fully elucidated. However, based on its observed effects on gene transcription in cardiomyocytes, a putative signaling pathway can be proposed.

cluster_cell Cardiomyocyte cluster_nucleus HETE_16S This compound Receptor Unknown Receptor / Binding Protein HETE_16S->Receptor Signaling Intracellular Signaling Cascade (Mechanism Unknown) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus Transcription Transcriptional Regulation Nucleus->Transcription Genes Upregulation of Hypertrophic Marker Genes (e.g., ANP, BNP) & CYP1B1 Transcription->Genes Response Cellular Hypertrophy Genes->Response

Hypothesized Signaling Pathway of this compound in Cardiomyocytes.

For context, the well-characterized signaling of 12(S)-HETE, which involves the G-protein coupled receptor GPR31 and downstream pathways like MAPK and NF-κB, may serve as a model for future investigations into this compound's mechanisms.[3][5]

Experimental Protocols

Cardiomyocyte Hypertrophy Assay

This protocol describes a method to assess the hypertrophic effects of this compound on a cardiomyocyte cell line, such as the RL-14 or H9c2 lines.

Materials:

  • Cardiomyocyte cell line (e.g., RL-14)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., ethanol)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix and primers for hypertrophic markers (e.g., ANP, BNP, MYH7) and a housekeeping gene.

  • Microplate reader for cell size analysis (or fluorescence microscope with appropriate stains)

  • Reagents for protein quantification (e.g., BCA assay)

  • Antibodies for Western blotting (e.g., anti-CYP1B1, anti-GAPDH)

Procedure:

  • Cell Culture: Culture cardiomyocytes according to standard protocols. Seed cells in appropriate plates (e.g., 6-well plates for RNA/protein, 96-well plates for cell size) and allow them to adhere.

  • Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 24-48 hours).

  • Assessment of Cell Size:

    • For imaging-based analysis, fix the cells and stain with a fluorescent dye that outlines the cytoplasm (e.g., phalloidin).

    • Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).

  • Gene Expression Analysis (qPCR):

    • Harvest cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for hypertrophic marker genes.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells and quantify the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., CYP1B1) and a loading control.

    • Incubate with a secondary antibody and detect the signal.

CYP1B1 Activity Assay (EROD Assay)

This protocol measures the catalytic activity of CYP1B1 based on the O-deethylation of 7-ethoxyresorufin (B15458) (EROD).

Materials:

  • Human liver microsomes or recombinant human CYP1B1

  • This compound

  • 7-Ethoxyresorufin (substrate)

  • NADPH (cofactor)

  • Potassium phosphate (B84403) buffer

  • Resorufin (B1680543) standard

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the buffer, microsomes/recombinant enzyme, and varying concentrations of this compound or vehicle.

  • Substrate Addition: Add 7-ethoxyresorufin to each well.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence of the product, resorufin, over time using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of resorufin formation. Compare the rates in the presence of this compound to the vehicle control to determine the modulatory effect. A standard curve with known concentrations of resorufin should be used for quantification.

Conclusion and Future Directions

The study of this compound is in its nascent stages. Current evidence points to its role in modulating cardiac cell hypertrophy and the activity of critical drug-metabolizing enzymes. However, significant gaps in our knowledge remain. Future research should prioritize:

  • Receptor Identification: Identifying the specific cell surface or nuclear receptor(s) for this compound is crucial for understanding its mechanism of action.

  • Elucidation of Signaling Pathways: Delineating the downstream signaling cascades activated by this compound will provide a more complete picture of its cellular effects.

  • Broader Functional Screening: Investigating the role of this compound in other physiological and pathological contexts, such as inflammation, cancer, and renal function, is warranted, given the diverse roles of other HETEs.

  • In Vivo Studies: Validating the in vitro findings in animal models will be essential to understand the physiological relevance of this compound.

As research progresses, a clearer understanding of this compound's functions will emerge, potentially revealing new therapeutic targets for a range of diseases.

References

The Role of 16(S)-Hydroxyeicosatetraenoic Acid in Neutrophil Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the vanguard of the innate immune system, representing the first line of defense against invading pathogens. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), are tightly regulated by a complex network of signaling molecules. Among these are the hydroxyeicosatetraenoic acids (HETEs), a family of lipid mediators derived from arachidonic acid. This technical guide provides an in-depth exploration of the role of a specific stereoisomer, 16(S)-HETE, in modulating neutrophil function. While research on many HETE isomers is extensive, data specifically on this compound remains limited. This document summarizes the available quantitative data for various HETEs to provide a comparative context, details relevant experimental protocols, and visualizes the known and putative signaling pathways.

Quantitative Effects of HETEs on Neutrophil Function

The biological activity of HETEs on neutrophils is highly dependent on the position and stereochemistry of the hydroxyl group. While direct quantitative data for this compound is scarce in the currently available literature, studies on other HETE isomers provide valuable insights into their potential effects.

HETE IsomerNeutrophil FunctionConcentration/DoseObserved Effect
5-HETE Chemotaxis1 µg/mlPeak chemotactic response[1]
ChemokinesisNot specifiedStimulation of chemokinesis[1]
Degranulation5-10 µMInduction of specific granule degranulation
Superoxide (B77818) ProductionOptimally chemotactic concentrationsNo stimulation of superoxide generation[1]
8-HETE:9-HETE (85:15, w/w) Chemotaxis5 µg/mlPeak chemotactic response[1]
11-HETE Chemotaxis10 µg/mlPeak chemotactic response[1]
12-L-HETE Chemotaxis10 µg/mlPeak chemotactic response[1]
Degranulation5-10 µMInduction of specific granule degranulation
15(S)-HETE Neutrophil MigrationNot specifiedPotent inhibitor of migration across cytokine-activated endothelium[2]
Superoxide ProductionDose-dependentInhibition of f-met-leu-phe or A23187 induced superoxide anion generation[3]
16(R)-HETE Adhesion & AggregationNot specifiedSelective inhibition of human PMN adhesion and aggregation

Note: The table highlights the absence of specific quantitative data for this compound's direct effects on these key neutrophil functions. The data for other HETEs suggest that the effects are highly specific to the isomer.

Signaling Pathways in Neutrophil Activation by HETEs

The signaling mechanisms initiated by HETEs in neutrophils are believed to be mediated primarily through G-protein coupled receptors (GPCRs), leading to downstream activation of intracellular signaling cascades.

HETE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 16S_HETE This compound GPCR G-Protein Coupled Receptor (Putative) 16S_HETE->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+ store) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Mobilization Ca2+ Mobilization Ca_ER->Ca_Mobilization Releases Ca2+ Ca_Mobilization->PKC Co-activates Neutrophil_Function Neutrophil Functions (Chemotaxis, Degranulation, ROS Production) Ca_Mobilization->Neutrophil_Function Modulates PKC->Neutrophil_Function Modulates

Caption: Putative signaling pathway for this compound in neutrophils.

The binding of a HETE molecule to its specific GPCR on the neutrophil surface is thought to activate a heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Both calcium mobilization and PKC activation are critical for orchestrating a range of neutrophil functions, including chemotaxis, degranulation, and the assembly of the NADPH oxidase complex for ROS production[4][5][6][7]. It is important to note that the specific GPCR and the precise downstream signaling events for this compound have not yet been elucidated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neutrophil function in response to stimuli like this compound. Below are outlines of key experimental protocols.

Neutrophil Isolation

A common procedure for isolating human neutrophils from peripheral blood involves dextran (B179266) sedimentation followed by density gradient centrifugation over Ficoll-Paque. This is followed by hypotonic lysis to remove any remaining red blood cells. The purity of the isolated neutrophils is typically assessed by flow cytometry using cell surface markers such as CD16.

Neutrophil_Isolation_Workflow Start Whole Blood Collection Dextran Dextran Sedimentation (RBC aggregation) Start->Dextran Ficoll Ficoll-Paque Density Gradient Centrifugation Dextran->Ficoll Collect leukocyte-rich plasma Lysis Hypotonic Lysis of remaining RBCs Ficoll->Lysis Collect neutrophil layer Washing Washing and Resuspension in appropriate buffer Lysis->Washing Purity Purity Assessment (e.g., Flow Cytometry) Washing->Purity End Isolated Neutrophils Purity->End >95% purity

Caption: General workflow for human neutrophil isolation.

Chemotaxis Assay

The Boyden chamber assay is a widely used method to assess neutrophil chemotaxis.

  • Chamber Setup: A two-compartment chamber is used, separated by a microporous membrane (typically 3-5 µm pore size).

  • Loading: The lower compartment is filled with a solution containing the chemoattractant (e.g., this compound at various concentrations). Isolated neutrophils are placed in the upper compartment.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the membrane pores towards the chemoattractant.

  • Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content or endogenous enzyme activity (e.g., myeloperoxidase).

Degranulation Assay (Elastase Release)

Neutrophil degranulation can be quantified by measuring the release of granule contents, such as elastase, into the supernatant.

  • Cell Stimulation: Isolated neutrophils are incubated with various concentrations of this compound or a control vehicle at 37°C for a specific time.

  • Supernatant Collection: The cell suspension is centrifuged to pellet the neutrophils, and the supernatant is carefully collected.

  • Enzyme Assay: The elastase activity in the supernatant is measured using a specific chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the amount of elastase released. A standard curve with purified neutrophil elastase is used for quantification[8][9][10][11].

Reactive Oxygen Species (ROS) Production Assay

The production of superoxide, a primary ROS, can be measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

  • Reaction Mixture: Isolated neutrophils are suspended in a buffer containing cytochrome c.

  • Stimulation: The reaction is initiated by adding this compound or another stimulus. A parallel reaction containing SOD is run as a negative control to ensure the specificity of the measurement.

  • Measurement: The reduction of cytochrome c by superoxide is measured spectrophotometrically as an increase in absorbance at 550 nm over time[12][13]. The SOD-inhibitable portion of the absorbance change represents the amount of superoxide produced.

Conclusion and Future Directions

The available evidence suggests that HETEs are significant modulators of neutrophil function, with their effects being highly specific to their molecular structure. While studies on isomers like 5-HETE, 12-HETE, and 15(S)-HETE have provided a foundational understanding, the precise role of this compound in neutrophil biology remains an area ripe for investigation. The inhibitory actions of the related 15(S)-HETE and 16(R)-HETE on key neutrophil functions suggest that this compound may also possess anti-inflammatory properties.

Future research should focus on generating robust, quantitative data on the dose-dependent effects of this compound on neutrophil chemotaxis, the degranulation of different granule subsets, and the production of various reactive oxygen species. Identifying the specific G-protein coupled receptor(s) that this compound interacts with and elucidating the downstream signaling pathways will be critical for understanding its mechanism of action. Such studies will not only fill a significant knowledge gap but also have the potential to uncover novel therapeutic targets for the modulation of neutrophil-mediated inflammation in a variety of diseases.

References

16(S)-HETE and Its Effect on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that has emerged as a significant signaling molecule in the vasculature. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on vascular smooth muscle cells (VSMCs). While research has extensively focused on other HETE isomers, such as 20-HETE, this document consolidates the available data on this compound and draws parallels from related compounds to provide a comprehensive overview. This guide covers the biosynthesis of this compound, its impact on VSMC proliferation, migration, and contraction, and the intricate signaling pathways that mediate these effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of lipid mediators derived from the metabolism of arachidonic acid by cyclooxygenases, lipoxygenases, and cytochrome P450 (CYP) monooxygenases.[1] These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell growth, and vascular tone regulation.[2][3] Among the CYP-derived HETEs, this compound is gaining attention for its potential role in vascular biology. This guide focuses specifically on the effects of this compound on vascular smooth muscle cells (VSMCs), which are key components of blood vessel walls and are centrally involved in vascular remodeling and disease.[4]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the action of cytochrome P450 enzymes.[3] While various CYP isoforms can metabolize arachidonic acid, the specific enzymes responsible for the stereospecific formation of this compound are a subject of ongoing research. The general pathway involves the introduction of a hydroxyl group at the 16th carbon of the arachidonic acid backbone.

cluster_enzymes Enzymatic Conversion Arachidonic_Acid Arachidonic Acid HETE_16S This compound Arachidonic_Acid->HETE_16S Hydroxylation at C-16 CYP450 Cytochrome P450 Enzymes

Figure 1. Biosynthesis of this compound from arachidonic acid by cytochrome P450 enzymes.

Effects of this compound on Vascular Smooth Muscle Cells

The effects of HETEs on VSMCs are diverse and contribute to vascular pathophysiology. While specific quantitative data for this compound is limited, studies on related HETEs, such as 12-HETE and 20-HETE, provide a framework for understanding its potential actions. These eicosanoids are known to influence VSMC proliferation, migration, and contraction.[5]

Vascular Smooth Muscle Cell Proliferation

Uncontrolled VSMC proliferation is a hallmark of vascular diseases like atherosclerosis and restenosis.[6] Several HETEs have been shown to be mitogenic for VSMCs. For instance, endothelin-1 (B181129) (ET-1) induces VSMC proliferation, an effect that is mediated by CYP450 and lipoxygenase metabolites of arachidonic acid, including 12-HETE and 20-HETE.[5] It is plausible that this compound exerts similar proliferative effects.

HETE Isomer Concentration Effect on VSMC Proliferation Assay Reference
12-HETENot specifiedIncreased proliferation[³H]thymidine incorporation[5]
20-HETENot specifiedIncreased proliferation[³H]thymidine incorporation[5]
Vascular Smooth Muscle Cell Migration

VSMC migration from the media to the intima is a critical step in the formation of atherosclerotic plaques.[7] While direct evidence for this compound's role in VSMC migration is scarce, other HETEs are known to be involved in this process. For example, treatment of rats with a 20-HETE synthesis inhibitor after balloon injury reduced VSMC migration and proliferation.[8]

HETE Isomer Effect on VSMC Migration Model Reference
20-HETEPromotes migrationRat carotid artery injury[8]
Vascular Smooth Muscle Contraction and Tone

HETEs are potent regulators of vascular tone. 20-HETE, for example, is a powerful vasoconstrictor that acts by depolarizing VSMCs through the inhibition of large-conductance, calcium-activated potassium (BKCa) channels.[9] This leads to an increase in intracellular calcium concentration. The effect of this compound on vascular tone is an area requiring further investigation.

HETE Isomer Effect on Vascular Tone Mechanism Reference
20-HETEVasoconstrictionInhibition of BKCa channels, depolarization of VSMC[9]

Signaling Pathways of HETE Action in Vascular Smooth Muscle

The cellular effects of HETEs are mediated by complex intracellular signaling cascades. The primary pathways implicated include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Protein Kinase C (PKC) pathways, often involving changes in intracellular calcium levels.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial regulator of cell proliferation and differentiation.[10] Studies have shown that arachidonic acid and its metabolites, including 15-HETE, can activate MAP kinases in VSMCs.[2] Similarly, 12(S)-, 15-, and 20-HETE have been demonstrated to increase MAPK activity in rabbit VSMCs.[1][11] This activation is often mediated by upstream kinases such as MEK.[1]

HETE HETE (e.g., this compound) Receptor Putative Receptor HETE->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation VSMC Proliferation ERK->Proliferation

Figure 2. Postulated MAPK/ERK signaling pathway for HETE-induced VSMC proliferation.

PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival and growth.[12] While direct evidence linking this compound to this pathway in VSMCs is lacking, its involvement in the actions of other growth factors and lipids suggests it as a potential mediator of this compound's effects. For instance, PI3K/Akt signaling is implicated in VSMC phenotypic modulation and proliferation in response to various stimuli.[13]

HETE HETE (e.g., this compound) Receptor Putative Receptor HETE->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth Akt->Cell_Growth

Figure 3. Hypothetical PI3K/Akt signaling pathway in HETE-mediated VSMC responses.

Protein Kinase C (PKC) and Intracellular Calcium

PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including VSMC contraction and proliferation.[14][15] Activation of PKC can be dependent on intracellular calcium levels and diacylglycerol.[16] Arachidonic acid and some of its metabolites have been shown to activate PKC.[2] HETEs can influence intracellular calcium concentrations, which in turn can activate calcium-dependent PKC isoforms.[17] For example, 20-HETE-induced vasoconstriction involves PKC activation.[18]

HETE HETE (e.g., this compound) Receptor Putative Receptor HETE->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->PKC Contraction VSMC Contraction PKC->Contraction Proliferation VSMC Proliferation PKC->Proliferation

Figure 4. Proposed PKC and Ca²⁺ signaling in HETE-induced VSMC responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on VSMCs.

VSMC Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Culture rat aortic smooth muscle cells in M-199 medium supplemented with 10% fetal bovine serum (FBS).

  • Quiescence: Induce mitogenic quiescence by incubating subconfluent cells in M-199 with 0.05% FBS for 24-48 hours.

  • Stimulation: Incubate quiescent cells with varying concentrations of this compound or vehicle for 48 hours.

  • Radiolabeling: Add 0.5 µCi/mL [³H]thymidine to each well during the final 24 hours of incubation.

  • Harvesting and Measurement: Terminate the experiment by washing the cells with ice-cold PBS, followed by precipitation of DNA with trichloroacetic acid. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Normalize [³H]thymidine incorporation to the total protein content in each well.

Start Culture VSMCs Quiescence Induce Quiescence (Low Serum) Start->Quiescence Stimulation Stimulate with this compound Quiescence->Stimulation Radiolabeling Add [³H]Thymidine Stimulation->Radiolabeling Incubation Incubate for 24h Radiolabeling->Incubation Harvest Harvest Cells & Precipitate DNA Incubation->Harvest Measure Measure Radioactivity Harvest->Measure Analyze Normalize and Analyze Data Measure->Analyze

Figure 5. Workflow for VSMC proliferation assay using [³H]thymidine incorporation.

VSMC Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic migration of VSMCs.

  • Chamber Setup: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pore size). Coat the membrane with an appropriate extracellular matrix protein like fibronectin.

  • Cell Preparation: Harvest VSMCs and resuspend them in serum-free medium.

  • Assay Initiation: Place the cell suspension in the upper chamber. Fill the lower chamber with serum-free medium containing various concentrations of this compound as a chemoattractant.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere for 4-6 hours.

  • Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Start Prepare Boyden Chamber Cells Prepare VSMC Suspension Start->Cells Load Load Cells (Upper) & this compound (Lower) Cells->Load Incubate Incubate for 4-6h Load->Incubate Remove Remove Non-migrated Cells Incubate->Remove Fix_Stain Fix and Stain Migrated Cells Remove->Fix_Stain Count Count Migrated Cells Fix_Stain->Count Analyze Analyze Migration Data Count->Analyze

Figure 6. Experimental workflow for the Boyden chamber VSMC migration assay.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration.

  • Cell Preparation: Plate VSMCs on glass coverslips and allow them to adhere.

  • Dye Loading: Load the cells with 3-5 µM Fura-2 AM in a balanced salt solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a buffer and establish a baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Stimulation: Perfuse the cells with a solution containing this compound and record the changes in the fluorescence ratio over time.

  • Calibration: At the end of the experiment, calibrate the fluorescence signal by adding a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin). Calculate [Ca²⁺]i using the Grynkiewicz equation.

Start Plate VSMCs on Coverslips Loading Load Cells with Fura-2 AM Start->Loading Wash Wash to Remove Extracellular Dye Loading->Wash Baseline Establish Baseline Fluorescence Ratio Wash->Baseline Stimulate Stimulate with this compound Baseline->Stimulate Record Record Fluorescence Ratio Changes Stimulate->Record Calibrate Calibrate with Ionomycin and EGTA Record->Calibrate Calculate Calculate [Ca²⁺]i Calibrate->Calculate

Figure 7. Workflow for measuring intracellular calcium in VSMCs using Fura-2.

Conclusion and Future Directions

This compound is a bioactive lipid with the potential to significantly impact vascular smooth muscle cell function. While direct research on this compound is still in its early stages, evidence from related HETE isomers suggests its likely involvement in VSMC proliferation, migration, and the regulation of vascular tone. The signaling pathways mediating these effects are complex and likely involve the MAPK/ERK, PI3K/Akt, and PKC cascades, often coupled with changes in intracellular calcium.

Future research should focus on elucidating the specific dose-dependent effects of this compound on VSMC functions and identifying its cellular receptors and the precise signaling molecules involved in its downstream effects. A deeper understanding of the role of this compound in vascular biology will be critical for the development of novel therapeutic strategies for vascular diseases such as atherosclerosis and hypertension. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the physiological and pathological roles of this intriguing eicosanoid.

References

The Emerging Role of 16(S)-HETE in Cancer Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from arachidonic acid that play critical roles in various physiological and pathological processes, including cancer. While the pro-tumorigenic functions of several regioisomers, such as 5-HETE, 12(S)-HETE, and 20-HETE, are increasingly well-documented, the specific involvement of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) in cancer biology remains a nascent and underexplored field. This technical guide synthesizes the current understanding of 16-HETE synthesis, outlines its potential signaling pathways and functions in cancer by drawing parallels with well-characterized HETEs, and provides detailed experimental protocols for researchers aiming to investigate its role. This document serves as a foundational resource for scientists and drug development professionals interested in exploring this compound as a novel modulator of cancer progression and a potential therapeutic target.

Introduction to HETEs in Cancer

Eicosanoids, a family of signaling lipids derived from 20-carbon fatty acids, are pivotal in cancer biology. They are broadly categorized into products of the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] The HETEs, generated by LOX and CYP enzymes, have been shown to influence cell proliferation, survival, angiogenesis, and metastasis.[2][3] Notably, metabolites such as 12(S)-HETE are known to promote tumor cell metastatic potential, while 5-HETE acts as a potent survival factor for prostate cancer cells.[4][5] In contrast, 15(S)-HETE may have protective effects in some cancers.[6]

This guide focuses on this compound, a less-studied metabolite produced by the CYP pathway.[2] Given the structural and functional similarities across the HETE family, it is hypothesized that this compound may also possess significant, currently uncharacterized, bioactivity in the tumor microenvironment.

Biosynthesis of this compound

16-HETE is synthesized from arachidonic acid (AA) via the ω/ω-1 hydroxylation activity of Cytochrome P450 (CYP) monooxygenases.[7][2] Specifically, enzymes belonging to the CYP4 family, such as CYP4A and CYP4F, are responsible for this conversion.[8][9] This process involves the insertion of a hydroxyl group at or near the terminal (ω) carbon of the arachidonic acid backbone.[9] While CYP4A11 is highly efficient at ω-hydroxylation of various fatty acids, other isoforms may also contribute to 16-HETE production.[10]

G cluster_0 PL Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PL->AA cPLA2 Activation (e.g., by Growth Factors) CYP4_Enzymes Cytochrome P450 Enzymes (e.g., CYP4A, CYP4F) AA->CYP4_Enzymes ω/ω-1 Hydroxylation HETE_16 This compound CYP4_Enzymes->HETE_16 Other_HETEs Other ω/ω-1 HETEs (17-, 18-, 19-, 20-HETE) CYP4_Enzymes->Other_HETEs

Caption: Biosynthesis pathway of this compound from membrane phospholipids.

Potential Signaling Pathways of this compound in Cancer

While a specific receptor for this compound has not been identified, many HETEs exert their effects through G-protein coupled receptors (GPCRs).[6] For instance, 12(S)-HETE signals through GPR31.[6] It is plausible that this compound also binds to a yet-unidentified GPCR, initiating a downstream signaling cascade. Such a cascade would likely involve the activation of key oncogenic pathways, including Protein Kinase C (PKC), the PI3K/Akt/mTOR axis, and the Ras/Raf/MEK/ERK (MAPK) pathway, all of which are established drivers of cancer cell growth, survival, and invasion.[11][12]

G Hypothesized this compound Signaling Cascade HETE16 This compound GPCR Putative GPCR HETE16->GPCR Binds GProtein G-Protein (Gα, Gβγ) GPCR->GProtein Activates PKC Protein Kinase C (PKC) GProtein->PKC Activates PI3K PI3K GProtein->PI3K Activates ERK MEK -> ERK GProtein->ERK Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Migration & Invasion PKC->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: A hypothesized signaling pathway for this compound in cancer cells.

Potential Involvement of this compound in Cancer Hallmarks

Based on the activities of other HETEs, this compound may contribute to several key cancer hallmarks. The following sections provide quantitative data from studies on related HETEs to establish a comparative framework for future this compound research.

Cell Proliferation and Survival

Many HETEs are potent mitogens. The 5-LOX metabolite 5-HETE acts as a critical survival factor in prostate cancer cells, and its inhibition leads to massive apoptosis.[5] Similarly, 20-HETE stimulates mitogenic responses, and its inhibition reduces cancer cell viability.[13]

Table 1: Effects of Various HETEs on Cancer Cell Proliferation and Survival

HETE Metabolite Cancer Cell Line Effect Quantitative Data Reference
20-HETE LNCaP (Prostate) Increased Viability ~50% increase with 5-1000 nM 20-HETE [13]
20-HETE (Inhibition) LNCaP (Prostate) Reduced Proliferation ~40% decrease in Ki-67+ cells with 1-10 µM HET0016 [13]
20-HETE (Inhibition) U251 (Glioblastoma) Reduced Proliferation Dose-dependent inhibition with HET0016 [1][14]

| 5-HETE | PC3, LNCaP (Prostate) | Reverses Growth Inhibition | 50 nM 5-HETE protects against MK886-induced apoptosis |[5] |

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth. 20-HETE is a known pro-angiogenic signaling eicosanoid that can mediate neovascularization through the activation of Vascular Endothelial Growth Factor (VEGF).[10][15] The 12-LOX product, 12(S)-HETE, also promotes angiogenesis in the context of pulmonary hypertension, a process with parallels to tumor angiogenesis.[16]

Table 2: Pro-Angiogenic Effects of HETEs

HETE Metabolite Model System Effect Key Mediator Reference
20-HETE Endothelial Cells Stimulates Proliferation & Migration VEGF [14][17]
20-HETE Human Breast Cancer Promotes Angiogenesis & Growth - [1]
12(S)-HETE PAECs Promotes Tube Formation PI3K/Akt [16]

| 12(S)-HETE | Prostate Cancer Cells | Induces Angiogenesis | VEGF Expression |[9] |

Invasion and Metastasis

Cell migration and invasion are prerequisites for metastasis. 12(S)-HETE has been extensively shown to promote these processes by enhancing tumor cell motility and adhesion to endothelial cells.[4][18] This is often mediated by the activation of PKC and subsequent cytoskeletal rearrangement.[6]

Table 3: Effects of HETEs on Cancer Cell Invasion and Migration

HETE Metabolite Cancer Cell Line Effect Key Mediator Reference
12(S)-HETE B16 Melanoma Increased Adhesion to Endothelium Integrin Expression [9]
12(S)-HETE B16 Melanoma Correlation with Metastatic Potential Endogenous Production [18]

| 5-HETE | Pancreatic Cancer | Mitogenic Effect (Proliferation) | MEK/MAPK, PI3K/Akt |[11] |

Key Experimental Protocols

To facilitate the investigation of this compound's role in cancer, this section provides detailed methodologies for essential in vitro assays.

Experimental Workflow Visualization

G Start Cancer Cell Culture Starve Serum Starvation (Synchronize Cells) Start->Starve Treat Treatment (Vehicle vs. This compound) Starve->Treat Assay Perform Assay Treat->Assay Proliferation MTT Proliferation Assay Assay->Proliferation Proliferation? Migration Transwell Migration Assay Assay->Migration Migration? Signaling Western Blot (p-ERK, etc.) Assay->Signaling Signaling? Analyze Data Acquisition & Statistical Analysis Proliferation->Analyze Migration->Analyze Signaling->Analyze

Caption: General experimental workflow for studying this compound function.
Protocol: Cell Proliferation (MTT Assay)

This protocol measures changes in cell viability and proliferation based on mitochondrial activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Synchronization: Gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours to synchronize the cell cycle.

  • Treatment: Prepare dilutions of this compound (e.g., 1 nM to 10 µM) in serum-free medium. Replace the medium in each well with 100 µL of the appropriate treatment solution or a vehicle control (e.g., ethanol).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control to determine the percentage change in cell viability.

Protocol: Cell Migration (Transwell Assay)

This assay, also known as a Boyden chamber assay, quantifies cell motility towards a chemoattractant.

  • Insert Hydration: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate. Add 500 µL of serum-free medium to the lower chamber and 100 µL to the upper chamber of the insert. Hydrate for 1 hour at 37°C.

  • Chemoattractant: Remove the hydration medium. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Treatment and Seeding: In a separate tube, mix the cell suspension with the desired concentration of this compound or vehicle control. Immediately seed 100 µL of this mixture (100,000 cells) into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours (time is cell-line dependent) at 37°C, 5% CO₂.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-migrated cells from the top surface of the insert membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% Crystal Violet for 20 minutes.

  • Imaging and Quantification: Rinse the inserts in water and allow them to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields for each insert.

Protocol: Western Blot for Signaling Pathway Activation

This technique detects changes in the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight. Treat cells with this compound or vehicle for a short time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein like β-actin.

Conclusion and Future Directions

The study of this compound in cancer biology is in its infancy. While direct evidence is currently sparse, its synthesis by CYP enzymes known to be upregulated in some cancers, combined with the well-established pro-tumorigenic roles of its structural isomers, provides a strong rationale for its investigation.[9][14] It is hypothesized that this compound may function as a novel signaling molecule that promotes cancer cell proliferation, angiogenesis, and invasion.

Future research should focus on:

  • Receptor Identification: Identifying and characterizing the specific cell surface or nuclear receptor(s) for this compound.

  • In Vitro Validation: Systematically evaluating the effects of this compound on proliferation, migration, invasion, and survival across a panel of cancer cell lines from different tissues.

  • Signaling Pathway Elucidation: Using pharmacological inhibitors and genetic tools (e.g., siRNA, CRISPR) to definitively map the downstream signaling pathways activated by this compound.

  • In Vivo Studies: Assessing the impact of this compound and inhibitors of its synthesis on tumor growth and metastasis in animal models.

Elucidating the role of the this compound axis may uncover new diagnostic biomarkers and provide novel therapeutic targets for cancer intervention. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore this promising frontier in cancer biology.

References

Methodological & Application

Enantioselective Synthesis of 16(S)-HETE: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a critical process for advancing research into its biological functions and therapeutic potential. This document provides detailed application notes and protocols for two distinct and effective methods for synthesizing this compound with high stereochemical purity: a chiral pool synthesis approach and a biocatalytic hydroxylation method.

This compound is a biologically active lipid mediator that plays a role in various physiological and pathological processes. Its enantiomer, 16(R)-HETE, can exhibit different biological activities, making the stereospecific synthesis of the (S)-enantiomer essential for accurate biological studies and potential therapeutic applications. The following sections detail two proven methods for achieving high enantioselectivity in the synthesis of this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two described enantioselective synthetic methods for this compound, allowing for a direct comparison of their efficacy.

MethodKey Chiral Source/CatalystNumber of StepsOverall Yield (%)Enantiomeric Excess (ee) (%)
Chiral Pool SynthesisR-(-)-Glycidyl benzyl (B1604629) ether628>98
Biocatalytic HydroxylationCunninghamella species (whole-cell)1 (biotransformation)VariableHigh (enantiopure)

Experimental Protocols

This section provides detailed methodologies for the key experiments in both the chiral pool synthesis and the biocatalytic hydroxylation of arachidonic acid to produce this compound.

Method 1: Chiral Pool Synthesis of this compound

This method utilizes a readily available chiral starting material, R-(-)-glycidyl benzyl ether, to establish the stereocenter at C-16. The synthesis involves a six-step sequence.

Experimental Workflow Diagram

G cluster_0 Chiral Pool Synthesis of this compound R-Glycidyl_benzyl_ether R-(-)-Glycidyl benzyl ether Alkylation Alkylation with pentylmagnesium bromide R-Glycidyl_benzyl_ether->Alkylation Intermediate_1 (S)-1-(Benzyloxy)octan-2-ol Alkylation->Intermediate_1 Tosylation Tosylation Intermediate_1->Tosylation Intermediate_2 (S)-1-(Benzyloxy)octan-2-yl 4-methylbenzenesulfonate Tosylation->Intermediate_2 Coupling Coupling with lithium acetylide Intermediate_2->Coupling Intermediate_3 (R)-3-(Benzyloxy)-1-decyne Coupling->Intermediate_3 Alkylation_2 Alkylation with 1-bromo-5-(tert-butyldimethylsilyloxy)pentane Intermediate_3->Alkylation_2 Intermediate_4 Protected C16 alcohol Alkylation_2->Intermediate_4 Deprotection_Coupling Deprotection and Coupling with Arachidonic acid precursor Intermediate_4->Deprotection_Coupling 16S_HETE This compound Deprotection_Coupling->16S_HETE G cluster_1 Biocatalytic Synthesis of this compound Culture Culture Cunninghamella species Substrate_Addition Add Arachidonic Acid to culture Culture->Substrate_Addition Incubation Incubate under controlled conditions Substrate_Addition->Incubation Extraction Extract metabolites from culture medium Incubation->Extraction Purification Purify this compound by HPLC Extraction->Purification Analysis Analyze for yield and enantiomeric excess Purification->Analysis G cluster_2 Generalized Signaling Pathway of this compound 16S_HETE_ext This compound (extracellular) Receptor Membrane Receptor (e.g., GPCR) 16S_HETE_ext->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP, IP3) Receptor->Second_Messenger Activates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Commercial Sources and Application Notes for Purified 16(S)-HETE Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purified 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) analytical standard. It also includes detailed application notes and experimental protocols for its quantification and use in cell-based assays.

Commercial Availability of this compound Standard

The availability of high-purity this compound is crucial for accurate and reproducible research. While Cayman Chemical is a primary and well-established supplier, other vendors may also offer this standard or related HETE isomers. Researchers are encouraged to visit the suppliers' websites for the most current product specifications, availability, and pricing.

SupplierProduct NameCatalog NumberPurityFormulationAvailable Quantities
Cayman ChemicalThis compound10004384≥98%A solution in ethanol25 µg, 50 µg, 100 µg
Potential Alternative Vendors16(S)-Hydroxyeicosatetraenoic AcidVariesVariesVariesVaries

Note: While other vendors for various HETE isomers exist, identifying additional direct commercial sources for purified this compound requires direct inquiry with suppliers of lipid biochemicals.

Application Notes

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid that exhibits stereospecific biological activity.[1][2] It is known to be a potent inhibitor of Na+/K+-ATPase activity in the renal proximal tubule, playing a role in the regulation of electrolyte and fluid transport.[2][3] Understanding its signaling pathways and developing accurate methods for its quantification are critical areas of research in nephrology and cardiovascular disease.

Signaling Pathway of this compound in Renal Proximal Tubule Cells

This compound is synthesized from arachidonic acid by CYP450 enzymes.[1] Its primary known mechanism of action in the kidney is the inhibition of the Na+/K+-ATPase in proximal tubule cells.[2] While the exact downstream signaling cascade is an area of ongoing investigation, evidence suggests the involvement of Protein Kinase C (PKC). Several PKC isoforms, including α, δ, ε, and ζ, are expressed in renal proximal tubules.[1][4][5][6] It is proposed that this compound may activate a specific PKC isoform, which in turn phosphorylates the Na+/K+-ATPase, leading to its inhibition and a subsequent decrease in sodium reabsorption.

G Biosynthesis of this compound Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (ω/ω-1 hydroxylase) Arachidonic_Acid->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S Hydroxylation

Biosynthesis of this compound from arachidonic acid.

G Proposed Signaling Pathway of this compound in Renal Proximal Tubule HETE_16S This compound PKC Protein Kinase C (PKC-α, δ, ε, or ζ) HETE_16S->PKC Activation NaK_ATPase Na+/K+-ATPase PKC->NaK_ATPase Phosphorylation (Inhibition) Inhibition Inhibition of Na+ Reabsorption NaK_ATPase->Inhibition Leads to

Proposed signaling pathway of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE) a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Acidify the sample (e.g., plasma, cell culture supernatant) to pH ~3.5 with a weak acid (e.g., acetic acid). c. Load the acidified sample onto the conditioned SPE cartridge. d. Wash the cartridge with water to remove polar impurities. e. Elute this compound with an organic solvent such as ethyl acetate (B1210297) or methanol. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute this compound. An example gradient could be 30-95% B over 10 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40°C. b. Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for [M-H]⁻ of this compound is ~319.2) to a specific product ion. The exact m/z values should be optimized for the specific instrument.
  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d8) for accurate quantification.

3. Data Analysis a. Generate a standard curve using the purified this compound standard. b. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma, Supernatant) SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Extraction LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation Injection MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Signal Processing

Workflow for this compound quantification by LC-MS/MS.
Cell-Based Assay for Assessing the Effect of this compound on Na+/K+-ATPase Activity

This protocol describes a general method to assess the inhibitory effect of this compound on Na+/K+-ATPase activity in cultured renal proximal tubule cells.

1. Cell Culture and Treatment a. Culture a suitable renal proximal tubule cell line (e.g., HK-2, LLC-PK1) to near confluency in appropriate cell culture medium. b. Starve the cells in serum-free medium for a few hours before the experiment to reduce basal signaling activity. c. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (ethanol) for a specified period (e.g., 15-60 minutes).

2. Measurement of Na+/K+-ATPase Activity a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a buffer compatible with Na+/K+-ATPase activity assays. c. Measure the Na+/K+-ATPase activity using a commercially available kit or a standard colorimetric assay that measures the liberation of inorganic phosphate (B84403) (Pi) from ATP in the presence and absence of a specific Na+/K+-ATPase inhibitor like ouabain. d. The ouabain-sensitive portion of the total ATPase activity represents the Na+/K+-ATPase activity.

3. Data Analysis a. Normalize the Na+/K+-ATPase activity to the total protein concentration of the cell lysate. b. Express the results as a percentage of the vehicle-treated control. c. Determine the IC50 value of this compound for Na+/K+-ATPase inhibition.

This document serves as a starting point for researchers working with this compound. Specific experimental conditions may need to be optimized based on the research question and available resources.

References

Application Notes and Protocols for the Quantification of 16(S)-HETE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] It belongs to the eicosanoid family and is implicated in various physiological and pathological processes, including inflammation and vascular homeostasis.[2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting its pathways.

This document provides detailed protocols for the quantification of this compound using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Part 1: Quantification of this compound by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological samples.[4] The following protocol outlines a general procedure for the analysis of this compound, which can be adapted and optimized for specific instrumentation and sample types.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological fluids.[5][6][7][8]

  • Materials:

    • SPE cartridges (e.g., C18, 100 mg)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Internal Standard (IS): this compound-d8 (or other suitable deuterated standard)

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard (e.g., 10 µL of 1 µg/mL this compound-d8). Acidify the sample to pH 3.5-4.0 with 2 M formic acid.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and internal standard with 2 mL of acetonitrile.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 20% B

      • 1-10 min: 20-80% B

      • 10-12 min: 80-95% B

      • 12-14 min: 95% B

      • 14-14.1 min: 95-20% B

      • 14.1-16 min: 20% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions: The specific transitions for this compound should be optimized on the instrument. Based on the structure of HETEs, the precursor ion will be [M-H]⁻ at m/z 319.2. Product ions are generated by collision-induced dissociation (CID). Representative transitions for HETEs are used as a starting point for optimization.[4][9][10][11][12]

      • Quantifier and Qualifier transitions for this compound and its internal standard need to be determined empirically.

    • Collision Energy (CE): This parameter must be optimized for each transition to achieve the best sensitivity.

Data Presentation: Quantitative LC-MS/MS Data (Hypothetical)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are based on typical performance for similar eicosanoid assays and should be determined experimentally during method validation.[13][14][15][16]

ParameterPlasmaUrine
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
Intra-assay Precision (%CV) <10%<10%
Inter-assay Precision (%CV) <15%<15%
Recovery (%) 85-110%80-115%

Part 2: Quantification of this compound by ELISA

ELISA is a high-throughput immunoassay that can be used for the quantification of this compound. While a specific commercial kit for this compound may not be readily available, this section provides a general protocol for a competitive ELISA, which is the common format for small molecule quantification.

Experimental Protocol: Competitive ELISA

1. Principle

This assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a this compound-specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Materials

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • This compound-specific polyclonal or monoclonal antibody

  • This compound-enzyme conjugate (tracer, e.g., with acetylcholinesterase or horseradish peroxidase)

  • Wash buffer

  • ELISA buffer

  • Enzyme substrate (e.g., Ellman's reagent for AChE or TMB for HRP)

  • Plate reader

3. Procedure

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard in ELISA buffer. Dilute biological samples as needed to fall within the range of the standard curve.

  • Assay Incubation:

    • Add 50 µL of the standard or sample to the appropriate wells of the microplate.

    • Add 50 µL of the this compound-enzyme conjugate (tracer) to each well.

    • Add 50 µL of the this compound-specific antibody to each well.

    • Incubate the plate, typically for 18 hours at 4°C or 2 hours at room temperature on a shaker.

  • Washing: Wash the plate 4-5 times with wash buffer to remove unbound reagents.

  • Development: Add 200 µL of the enzyme substrate to each well and incubate in the dark for 60-90 minutes at room temperature.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 405-420 nm for Ellman's reagent or 450 nm for TMB).

Data Presentation: Quantitative ELISA Data (Hypothetical)

The following table summarizes the expected performance characteristics of a validated competitive ELISA for this compound. These values are based on typical performance for similar eicosanoid ELISA kits and should be determined experimentally during method validation.[17]

ParameterExpected Performance
Assay Range 10 - 10,000 pg/mL
Sensitivity (80% B/B₀) ~100 pg/mL
Mid-point (50% B/B₀) 500 - 1,500 pg/mL
Intra-assay Precision (%CV) <10%
Inter-assay Precision (%CV) <15%
Spike-Recovery (%) 80-120%

Mandatory Visualizations

Signaling Pathway

G AA Arachidonic Acid CYP450 Cytochrome P450 (ω/ω-1 hydroxylase) AA->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S Signaling Downstream Signaling (e.g., modulation of ion channels, PKC activation - further research needed) HETE_16S->Signaling Bio_Effects Biological Effects (e.g., Inflammation, Vasoreactivity) Signaling->Bio_Effects

Caption: Biosynthesis and potential signaling of this compound.

Experimental Workflow

G Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: LC-MS/MS sample preparation and analysis workflow.

References

Application Note: Quantitative Analysis of 16(S)-HETE in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] HETEs, as a class of eicosanoids, are involved in a multitude of physiological and pathological processes, including inflammation, vascular homeostasis, cellular growth, and ion transport.[1][2] Specifically, 16(R)-HETE, a stereoisomer, has been shown to modulate the function of human polymorphonuclear leukocytes (PMNs) and suppress inflammatory responses in preclinical models.[2][3] Given its potential role as a signaling molecule and therapeutic target, a robust and sensitive analytical method for the accurate quantification of this compound in complex biological matrices is essential.

This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of this compound. The protocol covers sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and detection by Multiple Reaction Monitoring (MRM).

Signaling Pathway of HETE Formation

Arachidonic acid is metabolized by three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[4] The CYP pathway leads to the formation of various HETEs, including 16-HETE, and epoxyeicosatrienoic acids (EETs).[5] These lipid mediators can then exert their biological effects, often through receptor-mediated signaling cascades.

HETE_Formation_Pathway cluster_pathways Metabolic Pathways AA Arachidonic Acid (in Cell Membrane) PLA2 Phospholipase A2 (PLA2) AA->PLA2 Stimulus FreeAA Free Arachidonic Acid PLA2->FreeAA CYP450 Cytochrome P450 (CYP) Pathway FreeAA->CYP450 LOX Lipoxygenase (LOX) Pathway FreeAA->LOX COX Cyclooxygenase (COX) Pathway FreeAA->COX HETEs This compound & other HETEs CYP450->HETEs Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Signaling Biological Effects (Inflammation, Vasoregulation, etc.) HETEs->Signaling Leukotrienes->Signaling Prostaglandins->Signaling

Caption: Arachidonic acid metabolism via CYP, LOX, and COX pathways.

Experimental Protocols

This protocol is a synthesized method based on established techniques for HETE analysis. Users should perform in-house validation.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d8 (or other suitable deuterated HETE) internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

2. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed for plasma or serum samples.

  • Sample Thawing: Thaw frozen samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d8 in methanol) and vortex briefly.

  • Acidification & Dilution: Add 800 µL of acidified water (0.1% formic acid) to the sample, vortex to mix. This step helps in protein precipitation and adjusts the pH for SPE binding.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of acidified water (0.1% formic acid). Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water (containing 0.1% formic acid) to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex thoroughly and transfer to an LC autosampler vial.

3. LC-MS/MS Analysis

The following parameters provide a starting point for method development.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    1.0 50
    12.0 95
    14.0 95
    14.1 50

    | 16.0 | 50 |

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 350-450°C

  • Nebulizer Gas (Gas 1): 40 psi

  • Heater Gas (Gas 2): 50 psi

  • Curtain Gas: 30 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The selection of two transitions for each analyte enhances specificity.[6] The precursor ion for HETEs is the deprotonated molecule [M-H]⁻ at m/z 319.3. Product ions are generated via collision-induced dissociation (CID).

Compound Precursor Ion (Q1) Product Ion (Q3) - Quantifier Product Ion (Q3) - Qualifier Collision Energy (eV)
This compound 319.3 219.2 175.1 -20 to -30
This compound-d8 (IS) 327.3 226.2 182.1 -20 to -30

(Note: Optimal collision energies should be determined empirically for the specific instrument used).

Experimental Workflow Diagram

The overall process from sample collection to data analysis is outlined below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike Internal Standard (IS) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Recon Dry & Reconstitute Extract->Recon LC Liquid Chromatography (LC Separation) Recon->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

References

Application Notes and Protocols for 16(S)-HETE ELISA Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid, or 16(S)-HETE, is a cytochrome P450 (CYP) pathway metabolite of arachidonic acid.[1][2][3] Eicosanoids, such as this compound, are potent lipid mediators involved in a variety of physiological and pathological processes. In the kidney, this compound has been shown to inhibit proximal tubule ATPase activity, suggesting a role in regulating electrolyte and fluid transport.[4] Given its biological activities, the accurate quantification of this compound in biological samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting the arachidonic acid cascade.

This document provides detailed application notes and protocols for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. Competitive ELISAs are well-suited for the detection of small molecules like HETEs, offering high sensitivity and specificity.[5][6][7][8]

Assay Principle

The competitive ELISA is an inhibition assay format used to measure the concentration of a specific analyte.[7][8] In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-16(S)-HETE antibody binding sites. The antibody is pre-coated onto the wells of a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[8] Following a wash step to remove unbound reagents, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of this compound.

Data Presentation

Table 1: Representative Quantitative Data for a this compound ELISA Kit

Data presented below is a hypothetical representation based on typical performance of HETE ELISA kits and should be used as a guideline. Actual values must be determined experimentally.

ParameterRepresentative Value
Assay Range 7.8 - 1,000 pg/mL
Sensitivity (80% B/B₀) ~15 pg/mL
Mid-point (50% B/B₀) 100 - 250 pg/mL
Intra-assay Precision < 10%
Inter-assay Precision < 15%
Sample Types Serum, Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates
Cross-Reactivity
This compound100%
16(R)-HETE< 10%
15(S)-HETE< 1%
12(S)-HETE< 1%
5(S)-HETE< 0.5%
Arachidonic Acid< 0.1%

Experimental Protocols

A. Reagent and Sample Preparation
  • Wash Buffer (1X): Prepare by diluting a 10X or 20X concentrated wash buffer with deionized water. Add a surfactant such as Tween-20 to a final concentration of 0.05%.

  • Assay Buffer (1X): Prepare by diluting a concentrated assay buffer with deionized water. This buffer is typically a phosphate (B84403) or TRIS-based buffer containing a protein stabilizer like bovine serum albumin (BSA).

  • This compound Standard: Prepare a stock solution of this compound in ethanol (B145695) or another suitable organic solvent. From this stock, create a series of standards by serial dilution in the Assay Buffer. A typical standard curve might range from 1000 pg/mL down to 7.8 pg/mL.

  • This compound-Enzyme Conjugate: This is a critical reagent that consists of this compound covalently linked to an enzyme, commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP). The optimal dilution of this conjugate should be determined experimentally to achieve a maximal absorbance of 0.8-1.5 in the absence of free this compound (B₀ wells).

  • Anti-16(S)-HETE Antibody Coated Plate: A 96-well microplate pre-coated with a specific antibody against this compound.

  • Substrate Solution: Use a substrate appropriate for the enzyme conjugate (e.g., TMB for HRP).

  • Stop Solution: An acidic solution (e.g., 1 M H₂SO₄) to stop the enzyme-substrate reaction.

  • Sample Collection and Preparation:

    • Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -80°C if not used immediately.

    • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. For platelet-poor plasma, a second centrifugation step at 10,000 x g for 10 minutes is recommended. Aliquot the plasma and store at -80°C.

    • Urine: Collect urine in a sterile container. Centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.

    • Cell Culture Supernatants: Centrifuge to remove cells and debris. Aliquot and store at -80°C.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove cellular debris.

    • Sample Purification: For complex matrices or low concentrations of this compound, solid-phase extraction (SPE) may be necessary to remove interfering substances.

B. Assay Protocol
  • Bring all reagents to room temperature before use.

  • Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

  • Add 50 µL of standards, samples, or controls to the appropriate wells.

  • Add 50 µL of the diluted this compound-Enzyme Conjugate to all wells except the blank wells.

  • Add 50 µL of the anti-16(S)-HETE antibody to all wells except the blank and NSB wells.

  • Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate 4-6 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Add 100 µL of the Substrate Solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

C. Data Analysis
  • Calculate the average absorbance for each set of replicate wells.

  • Subtract the average absorbance of the NSB wells from the average absorbance of all other wells.

  • Calculate the percentage of bound conjugate (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Average Absorbance of Standard or Sample - Average Absorbance of NSB) / (Average Absorbance of B₀ - Average Absorbance of NSB)] x 100

  • Plot a standard curve of %B/B₀ versus the concentration of the this compound standards on a semi-logarithmic scale.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the determined concentration by any dilution factor used during sample preparation.

Mandatory Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents & Standards Add_Reagents Add Standards/Samples, Enzyme Conjugate, and Antibody to Plate Reagents->Add_Reagents Samples Prepare Samples Samples->Add_Reagents Incubate1 Incubate (Competitive Binding) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Calculate Calculate %B/B₀ Read_Absorbance->Calculate Plot_Curve Plot Standard Curve Calculate->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the this compound Competitive ELISA.

HETE_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular AA Arachidonic Acid (AA) CYP450 Cytochrome P450 (CYP) Enzymes AA->CYP450 Metabolism HETE_out This compound (extracellular) CYP450->HETE_out ATPase Na+/K+-ATPase HETE_out->ATPase Inhibition HETE_in This compound (intracellular) HETE_out->HETE_in Transport/? Response Cellular Response (e.g., altered ion transport) ATPase->Response HETE_in->Response Intracellular Actions (Putative)

Caption: Simplified Signaling Pathway of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Study 16(S)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2][3] Like other HETEs, it is involved in various physiological and pathological processes. For instance, the related 16(R)-HETE isomer, also a CYP product, has been shown to modulate the function of human polymorphonuclear leukocytes (PMNs), suggesting a role in inflammation and cell adhesion.[2][4] Eicosanoids often exert their effects by acting as ligands for G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.[5][6] For example, 12(S)-HETE binds to GPR31, while 20-HETE interacts with GPR75, activating downstream pathways involving MAP kinases (MAPK), Protein Kinase C (PKC), and PI3K/Akt to influence cell functions like proliferation, migration, and survival.[5][7][8][9]

These application notes provide detailed protocols for common cell-based assays to investigate the biological activity of this compound, focusing on cell proliferation, migration, and inflammation. The methodologies are designed for researchers, scientists, and drug development professionals.

Putative Signaling Pathway for this compound

While a specific receptor for this compound has not been definitively identified, it is hypothesized to signal through a G protein-coupled receptor (GPCR), similar to other HETE molecules like 12(S)-HETE and 20-HETE.[5][8] Activation of this putative GPCR would likely initiate a cascade involving various downstream effectors that regulate key cellular processes.

G_16S_HETE_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Receptor Putative GPCR (e.g., GPR-family) G_protein G Protein (Gq/Gi) Receptor->G_protein Activation PKC PKC G_protein->PKC PI3K PI3K G_protein->PI3K Src Src G_protein->Src MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., NF-κB, CREB) Akt->Transcription Src->MAPK_cascade MAPK_cascade->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inflammation Inflammation Transcription->Inflammation HETE This compound HETE->Receptor Binding & Activation

Caption: Putative signaling pathway for this compound based on known mechanisms of related HETE molecules.

Application Note 1: Cell Proliferation & Viability Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Experimental Workflow: MTT Assay

G_MTT_Workflow start Start step1 1. Seed Cells Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). start->step1 step2 2. Incubate Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2. step1->step2 step3 3. Treat with this compound Replace medium with fresh medium containing various concentrations of this compound and controls. step2->step3 step4 4. Incubate Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). step3->step4 step5 5. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. step4->step5 step6 6. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C until purple precipitate is visible. step5->step6 step7 7. Solubilize Crystals Add 100-150 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. step6->step7 step8 8. Measure Absorbance Read absorbance at 570-590 nm using a microplate reader. step7->step8 end End step8->end

Caption: General experimental workflow for the MTT cell proliferation and viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest (e.g., endothelial cells, cancer cell lines)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Vehicle control (e.g., ethanol or DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[12]

  • Solubilization solution: DMSO or SDS-HCl solution (10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of complete medium. The optimal cell number depends on the cell type and should be determined empirically.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control and medium-only blanks.

  • Treatment Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals using a microscope.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

    • Alternatively, add 100 µL of SDS-HCl solubilization solution directly to the wells containing medium and MTT.[12]

  • Reading: Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance within 1 hour at a wavelength of 570 nm or 590 nm.[10][13]

Data Presentation

Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. The absorbance of the blank wells is subtracted from all other readings.[13] Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Table 1: Effect of this compound on Cell Viability (Example Data Structure)

Treatment Concentration (nM) Absorbance (570 nm) (Mean ± SD) % Viability (Relative to Control)
Vehicle Control 0 0.85 ± 0.05 100%
This compound 1 0.92 ± 0.06 108%
This compound 10 1.15 ± 0.08 135%
This compound 100 1.32 ± 0.09 155%

| this compound | 1000 | 1.35 ± 0.11 | 159% |

Application Note 2: Cell Migration Assays

Cell migration is a critical process in development, immune response, and disease states like cancer metastasis. The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are two widely used methods to study cell migration in vitro.[14]

Experimental Workflow: Migration Assays

G_Migration_Workflow cluster_A A: Wound Healing (Scratch) Assay cluster_B B: Transwell Assay A1 1a. Seed cells to form a confluent monolayer. A2 2a. Create a 'scratch' in the monolayer. A1->A2 A3 3a. Treat with this compound. A2->A3 A4 4a. Image at T=0 and at time intervals. A3->A4 A5 5a. Measure wound closure over time. A4->A5 end End A5->end B1 1b. Place Transwell inserts into a 24-well plate. B2 2b. Add this compound (chemoattractant) to the lower chamber. B1->B2 B3 3b. Seed cells in serum-free medium in the upper chamber. B2->B3 B4 4b. Incubate for 4-24 hours. B3->B4 B5 5b. Fix, stain, and count migrated cells. B4->B5 B5->end start Start start->A1 start->B1

Caption: Comparative workflow for the Wound Healing (Scratch) and Transwell migration assays.

Protocol A: Wound Healing (Scratch) Assay

Principle: This assay measures the rate at which cells move to close a physical gap created in a confluent monolayer.

Materials:

  • Cells of interest

  • 12-well or 6-well culture plates

  • Sterile 200 µL or 1 mL pipette tip

  • Serum-free or low-serum medium

  • This compound and vehicle control

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will form a confluent monolayer after 24 hours.[15]

  • Create Wound: Once confluent, use a sterile pipette tip to make a straight scratch down the center of the well.[15][16]

  • Wash: Gently wash the wells twice with PBS to remove detached cells and debris.[16]

  • Treatment: Replace the PBS with 1 mL of low-serum medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at defined locations (T=0). Place the plate in the incubator.[16]

  • Time-Lapse: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 12-48 hours).[15]

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial area.

Protocol B: Transwell Migration Assay

Principle: This assay quantifies the number of cells that actively migrate through a porous membrane towards a chemoattractant.[14][17]

Materials:

  • 24-well plates with Transwell inserts (typically 8 µm pore size)

  • Cells of interest

  • Serum-free medium (for cell suspension)

  • Medium containing this compound as a chemoattractant

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Preparation: Rehydrate Transwell inserts if necessary, according to the manufacturer's instructions.

  • Chemoattractant Addition: Add 600 µL of medium containing various concentrations of this compound to the lower wells of the 24-well plate.[17]

  • Cell Seeding: Trypsinize and resuspend cells in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[17]

  • Incubation: Incubate the plate for an appropriate period (4-24 hours, cell-type dependent) at 37°C in a 5% CO2 incubator.[17][18]

  • Remove Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[18]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol (B129727) for 20 minutes. Stain the cells with 0.1% Crystal Violet for 30 minutes.[17]

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the membrane to dry.

  • Quantification: Count the number of stained, migrated cells in several representative fields under a microscope. Alternatively, elute the dye with acetic acid and measure the absorbance at 590 nm.[17]

Data Presentation

Migration data can be quantified and summarized for comparison.

Table 2: Effect of this compound on Cell Migration (Example Data Structure)

Assay Type Treatment Concentration (nM) Migration Metric (Mean ± SD) % Migration (Relative to Control)
Wound Healing Vehicle Control 0 25% closure @ 12h 100%
Wound Healing This compound 100 55% closure @ 12h 220%
Transwell Vehicle Control 0 85 ± 12 cells/field 100%

| Transwell | this compound | 100 | 210 ± 25 cells/field | 247% |

Application Note 3: Inflammation-Related Assays

Given that related HETEs are involved in inflammation, this compound may modulate inflammatory responses.[19] This can be studied using assays that measure the release of inflammatory mediators or changes in cell adhesion.

A. Cytokine Release Assay (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) or anti-inflammatory cytokines (e.g., IL-10) released by cells into the culture medium following treatment with this compound.

Brief Protocol:

  • Culture relevant cells (e.g., macrophages, endothelial cells) and treat with this compound for a specified time.

  • Collect the cell culture supernatant.

  • Use a commercially available ELISA kit for the cytokine of interest.[20]

  • Follow the manufacturer's protocol, which typically involves incubating the supernatant in antibody-coated wells, adding a detection antibody, adding a substrate, and measuring the resulting colorimetric change with a plate reader.

  • Calculate cytokine concentrations based on a standard curve.

B. Cell Adhesion Assay

Principle: This assay measures the ability of one cell type (e.g., monocytes) to adhere to a monolayer of another cell type (e.g., endothelial cells) in response to a stimulus like this compound.

Brief Protocol:

  • Grow a confluent monolayer of endothelial cells in a 96-well plate.

  • Treat the endothelial monolayer with this compound for a period sufficient to induce the expression of adhesion molecules (e.g., 4-6 hours).

  • Label a suspension of monocytes (e.g., U937 cells) with a fluorescent dye (e.g., Calcein-AM).

  • Add the labeled monocytes to the endothelial monolayer and allow them to adhere for 30-60 minutes.

  • Gently wash away non-adherent cells.

  • Quantify the number of adherent monocytes by measuring the fluorescence in each well using a plate reader.

References

Application Notes and Protocols for Investigating 16(S)-HETE Function in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a subterminal HETE (hydroxyeicosatetraenoic acid) produced from arachidonic acid, primarily through the cytochrome P450 (CYP) pathway[1]. While research on this compound is not as extensive as for other HETEs, such as 12-HETE and 20-HETE, emerging evidence suggests its involvement in significant physiological and pathological processes. These application notes provide an overview of the known in vitro models and protocols to study the function of this compound, with a focus on its role in cardiac hypertrophy and potential inflammatory functions.

Data Presentation

Table 1: Effects of this compound on Hypertrophic Markers in RL-14 Human Cardiomyocytes
MarkerTreatmentFold Change vs. ControlCell LineReference
mRNA Expression
CYP1B1This compound (20 µM, 24h)~2.5-fold increaseRL-14[2]
ANPThis compound (20 µM, 24h)~2-fold increaseRL-14[2]
BNPThis compound (20 µM, 24h)~2.5-fold increaseRL-14[2]
Protein Expression
CYP1B1This compound (20 µM, 24h)~2-fold increaseRL-14[2]
Cellular Phenotype
Cell SizeThis compound (20 µM, 24h)Significant increaseRL-14[2]
Table 2: Effects of 16(R)-HETE (Enantiomer of this compound) on Human Polymorphonuclear Leukocyte (PMN) Function
FunctionTreatmentEffectIn Vitro ModelReference
Adhesion16(R)-HETESelective inhibitionHuman PMNs[3]
Aggregation16(R)-HETESelective inhibitionHuman PMNs[3]
Leukotriene B4 Synthesis16(R)-HETESelective inhibitionHuman PMNs[3]

Experimental Protocols

Protocol 1: In Vitro Model of Cardiac Hypertrophy using RL-14 Cells

This protocol details the methodology to investigate the hypertrophic effects of this compound on the human fetal ventricular cardiomyocyte cell line, RL-14.

1. Cell Culture and Maintenance:

  • Culture RL-14 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Passage cells upon reaching 80-90% confluency.

2. Treatment with this compound:

  • Seed RL-14 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
  • Allow cells to adhere and reach approximately 70% confluency.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
  • Dilute the this compound stock solution in serum-free media to the desired final concentration (e.g., 20 µM)[2]. A vehicle control (media with the solvent) should be included.
  • Replace the culture medium with the this compound-containing medium or vehicle control medium.
  • Incubate for the desired time period (e.g., 24 hours)[2].

3. Assessment of Cellular Hypertrophy:

  • Cell Size Measurement:
  • After treatment, wash cells with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde.
  • Stain the cells with a suitable dye (e.g., phalloidin (B8060827) for actin filaments).
  • Capture images using a fluorescence microscope.
  • Measure the cell surface area using image analysis software (e.g., ImageJ).
  • Gene Expression Analysis (RT-qPCR):
  • Isolate total RNA from the cells using a suitable kit.
  • Synthesize cDNA from the RNA.
  • Perform quantitative real-time PCR using primers for hypertrophic markers (e.g., ANP, BNP) and CYP1B1.
  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
  • Protein Expression Analysis (Western Blot):
  • Lyse the cells and determine the protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against hypertrophic markers and CYP1B1.
  • Use a suitable secondary antibody and detect the protein bands using a chemiluminescence system.

4. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and treat with various concentrations of this compound.
  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: General Protocol for Cell Migration Assay (Transwell/Boyden Chamber Assay)

This is a general protocol that can be adapted to study the effect of this compound on the migration of various cell types (e.g., endothelial cells, smooth muscle cells, cancer cells).

1. Cell Preparation:

  • Culture the cells of interest to 70-80% confluency.
  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.
  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

2. Assay Setup:

  • Place Transwell inserts (with a suitable pore size, e.g., 8 µm) into the wells of a 24-well plate.
  • In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS) or the desired concentration of this compound. Use serum-free medium as a negative control.
  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 6-24 hours).

4. Quantification of Migration:

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
  • Stain the cells with a staining solution (e.g., 0.5% crystal violet).
  • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Protocol 3: General Protocol for In Vitro Angiogenesis (Tube Formation Assay)

This general protocol can be adapted to assess the pro- or anti-angiogenic effects of this compound using endothelial cells (e.g., HUVECs).

1. Preparation of Basement Membrane Matrix:

  • Thaw a basement membrane extract (e.g., Matrigel) on ice.
  • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding and Treatment:

  • Harvest endothelial cells and resuspend them in a small volume of basal medium containing the desired concentration of this compound or vehicle control.
  • Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

4. Assessment of Tube Formation:

  • Observe the formation of capillary-like structures (tubes) using an inverted microscope.
  • Capture images at different time points.
  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

Signaling Pathways and Visualizations

Putative Signaling Pathway for this compound in Cardiomyocytes

Based on current literature, this compound appears to exert its hypertrophic effects in cardiomyocytes through the upregulation of Cytochrome P450 1B1 (CYP1B1). The exact upstream and downstream signaling events are still under investigation. A proposed simplified pathway is presented below.

G This compound This compound Unknown Receptor/Mechanism Unknown Receptor/Mechanism This compound->Unknown Receptor/Mechanism Transcriptional Upregulation Transcriptional Upregulation Unknown Receptor/Mechanism->Transcriptional Upregulation CYP1B1 mRNA CYP1B1 mRNA Transcriptional Upregulation->CYP1B1 mRNA CYP1B1 Protein CYP1B1 Protein CYP1B1 mRNA->CYP1B1 Protein Increased Cell Size Increased Cell Size CYP1B1 Protein->Increased Cell Size Upregulation of ANP and BNP Upregulation of ANP and BNP CYP1B1 Protein->Upregulation of ANP and BNP Cardiac Hypertrophy Cardiac Hypertrophy Increased Cell Size->Cardiac Hypertrophy Upregulation of ANP and BNP->Cardiac Hypertrophy G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture RL-14 Cells Culture RL-14 Cells Seed Cells Seed Cells Culture RL-14 Cells->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cell Viability (MTT) Cell Viability (MTT) Treat with this compound->Cell Viability (MTT) Gene Expression (qPCR) Gene Expression (qPCR) Treat with this compound->Gene Expression (qPCR) Protein Expression (Western Blot) Protein Expression (Western Blot) Treat with this compound->Protein Expression (Western Blot) Cell Size Measurement Cell Size Measurement Treat with this compound->Cell Size Measurement G Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 This compound This compound Cytochrome P450->this compound Cardiac Hypertrophy Cardiac Hypertrophy This compound->Cardiac Hypertrophy Inflammation (putative) Inflammation (putative) This compound->Inflammation (putative)

References

Application Notes and Protocols for Utilizing Animal Models to Investigate 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] Eicosanoids, the class of molecules to which this compound belongs, are critical local signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, vascular tone, and cell growth.[3] While related compounds such as 20-HETE and 12-HETE have been extensively studied in hypertension, inflammation, and cancer, the specific roles of this compound remain less characterized.[4][5][6] These application notes provide a framework and detailed protocols for utilizing preclinical animal models to elucidate the biological functions of this compound and to explore its potential as a therapeutic target.

Biosynthesis and Putative Signaling Pathway of this compound

Arachidonic acid, released from the cell membrane, is metabolized by various enzymes. While cyclooxygenases and lipoxygenases produce prostaglandins (B1171923) and leukotrienes respectively, the cytochrome P450 (CYP) monooxygenases generate HETEs and epoxyeicosatrienoic acids (EETs).[2][7] 16-HETE is specifically a product of CYP-mediated ω-hydroxylation.[1][2] Although the precise downstream signaling cascade for this compound is not fully elucidated, it is hypothesized to follow mechanisms similar to other HETEs, which often involve G-protein coupled receptors (GPCRs) and subsequent activation of intracellular signaling cascades like protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and phosphatidylinositol 3-kinase (PI3K).[7][8]

G AA Arachidonic Acid (from membrane) CYP450 Cytochrome P450 (ω-hydroxylase) AA->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S GPCR Putative Receptor (e.g., GPCR) HETE_16S->GPCR Binding/ Activation PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K MAPK MAPK (ERK1/2) GPCR->MAPK PKC PKC PLC->PKC Response Cellular Responses: - Ion Channel Modulation - Gene Expression - Proliferation / Apoptosis - Cytokine Release PKC->Response PI3K->Response MAPK->Response G start Select SHR & WKY Rats (12-14 weeks old) acclimate Acclimate & Measure Baseline Blood Pressure (Tail-cuff or Telemetry) start->acclimate grouping Randomize into 4 Groups: - WKY + Vehicle - WKY + this compound - SHR + Vehicle - SHR + this compound acclimate->grouping admin Chronic Administration (e.g., Osmotic Minipumps) for 14-28 days grouping->admin monitor Monitor Blood Pressure, Body Weight, and Health admin->monitor endpoint Endpoint: - Final BP Measurement - Euthanasia & Tissue Collection (Heart, Kidney, Aorta) monitor->endpoint analysis Analysis: - Organ Weights (Hypertrophy) - Histology (Fibrosis) - LC-MS/MS for HETE levels endpoint->analysis G start Select C57BL/6 Mice grouping Randomize into Treatment Groups (Vehicle, this compound, Indomethacin) start->grouping pretreat Administer Compound (i.p.) (T = -30 min) grouping->pretreat baseline Measure Baseline Paw Volume (Plethysmometer) (T = -5 min) pretreat->baseline induce Induce Edema: Inject Carrageenan into Paw (T = 0 min) baseline->induce measure Measure Paw Volume Hourly (T = 1, 2, 3, 4, 5 hr) induce->measure endpoint Endpoint (T = 5 hr): - Final Paw Measurement - Euthanasia & Paw Tissue Collection measure->endpoint analysis Tissue Analysis: - MPO Assay (Neutrophils) - Cytokine Analysis (ELISA/qPCR) endpoint->analysis

References

Application Notes and Protocols for Stable Isotope-Labeled 16(S)-HETE as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily formed through the cytochrome P450 (CYP) pathway. It plays a role in various physiological and pathological processes, including the regulation of vascular tone and inflammation. The use of stable isotope-labeled this compound, such as this compound-d8, as an internal standard and tracer is crucial for its accurate quantification in biological matrices and for studying its metabolic fate. This document provides detailed application notes and protocols for utilizing stable isotope-labeled this compound in research and drug development.

The primary application of stable isotope-labeled this compound is in stable isotope dilution liquid chromatography-mass spectrometry (SID-LC-MS/MS) for the precise and accurate quantification of endogenous this compound. This technique is considered the gold standard for small molecule analysis due to its high specificity and sensitivity. The stable isotope-labeled internal standard (SIL-IS) shares identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound319.2115.2, 219.115, 10
This compound-d8327.2116.2, 227.115, 10

Note: These values may require optimization based on the specific mass spectrometer used.

Table 2: Example Linearity and Sensitivity Data for this compound Quantification
ParameterValue
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Detection (LOD)0.05 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL

Note: These values are typical and may vary depending on the biological matrix and instrumentation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using SID-LC-MS/MS

This protocol describes the extraction and analysis of this compound from human plasma using a stable isotope-labeled internal standard.

Materials:

  • Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Stable Isotope-Labeled this compound (e.g., this compound-d8)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 10 µL of the stable isotope-labeled this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 600 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard as specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Stable Isotope Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_load Load onto C18 Cartridge supernatant->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute dry_down Dry Down spe_elute->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis signaling_pathway cluster_cellular_effects Potential Cellular Effects AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 HETE_16S This compound CYP450->HETE_16S Metabolism VascularTone Modulation of Vascular Tone HETE_16S->VascularTone Activates/Inhibits Inflammation Inflammatory Response HETE_16S->Inflammation Modulates CellProliferation Cell Proliferation HETE_16S->CellProliferation Influences

Application Notes and Protocols: 16(S)-HETE in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid mediators derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell proliferation, and vascular function. 16(S)-HETE is a subterminal HETE, and while its precise biological functions are still under investigation, its enantiomer, 16(R)-HETE, has demonstrated significant biological activity. This document provides an overview of the current understanding of this compound, including its biosynthesis, potential signaling pathways inferred from related HETEs, and detailed protocols for its study in a lipidomics context. Given the limited direct research on this compound, some sections will draw parallels from the more extensively studied 12(S)-HETE and 20-HETE to provide a framework for future investigation.

Biosynthesis of 16-HETE

16-HETE is synthesized from arachidonic acid primarily through the action of cytochrome P450 (CYP) enzymes.[1][2] Specifically, members of the CYP4F family are known to be involved in the ω-hydroxylation of fatty acids, leading to the formation of various HETEs, including 16-HETE.[3][4][5] The enzymatic reaction involves the insertion of a hydroxyl group at the 16th carbon position of the arachidonic acid backbone.

G Arachidonic_Acid Arachidonic Acid CYP4F_Enzymes Cytochrome P450 (CYP4F Family) Arachidonic_Acid->CYP4F_Enzymes ω-hydroxylation 16_S_HETE This compound CYP4F_Enzymes->16_S_HETE

Figure 1: Biosynthesis of this compound from arachidonic acid by CYP4F enzymes.

Biological Activities of 16-HETE Enantiomers

While research specifically on this compound is sparse, studies on its enantiomer, 16(R)-HETE, have revealed notable biological effects. 16(R)-HETE has been shown to be an endogenous inhibitor of human polymorphonuclear leukocyte (PMN) activation, where it suppresses adhesion, aggregation, and the synthesis of leukotriene B4. Furthermore, it has demonstrated a therapeutic potential by reducing intracranial pressure in a rabbit model of thromboembolic stroke.

A recent study has provided the most direct insight into the biological activity of this compound, showing that both 16(R)-HETE and this compound can allosterically modulate the activity of CYP1B1 and CYP1A2 enzymes.[6] Interestingly, 16(R)-HETE exhibited a more potent effect compared to this compound in this context.[6] This finding suggests that the stereochemistry at the 16th position is crucial for the biological activity of 16-HETE.

Postulated Signaling Pathways for this compound

Currently, no specific receptor has been identified for this compound. However, by examining the signaling pathways of other well-characterized HETEs, we can postulate potential mechanisms of action for this compound.

1. G-Protein Coupled Receptor (GPCR) Signaling (Inferred from 12(S)-HETE and 20-HETE):

12(S)-HETE is known to signal through the G-protein coupled receptors GPR31 and BLT2, while 20-HETE signals through GPR75.[1][7][8] It is plausible that this compound may also interact with an orphan GPCR to initiate downstream signaling cascades. Such a pathway could involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium, while DAG would activate protein kinase C (PKC), ultimately leading to cellular responses such as gene expression changes and modulation of cell function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 16S_HETE This compound GPCR Orphan GPCR (Postulated) 16S_HETE->GPCR G_protein Gq GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Gene Expression, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Figure 2: Postulated GPCR signaling pathway for this compound.

2. Nuclear Receptor Signaling (Inferred from 12(S)-HETE):

Some HETEs have been shown to interact with nuclear receptors. For instance, a 50-kDa binding protein for 12(S)-HETE interacts with the steroid receptor coactivator-1 (SRC-1), suggesting a role in modulating gene transcription.[9] It is conceivable that this compound could also bind to an intracellular receptor and translocate to the nucleus to regulate the expression of target genes involved in inflammatory or proliferative responses.

G cluster_cytosol Cytosol cluster_nucleus Nucleus 16S_HETE This compound Nuclear_Receptor Intracellular Receptor (Postulated) 16S_HETE->Nuclear_Receptor binds Complex This compound-Receptor Complex Nuclear_Receptor->Complex DNA DNA Complex->DNA translocates & binds Gene_Expression Target Gene Expression DNA->Gene_Expression regulates G Sample Biological Sample (Plasma, Supernatant) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry Down (Nitrogen) SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS Chiral LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data G Culture Culture Target Cells Starve Serum Starvation Culture->Starve Treat Treat with this compound (Dose-Response) Starve->Treat Lyse Cell Lysis Treat->Lyse Proliferation Functional Assay (e.g., Proliferation) Treat->Proliferation Western Western Blot for Signaling Proteins (e.g., p-ERK) Lyse->Western Analysis Data Analysis Western->Analysis Proliferation->Analysis

References

Assessing the Effect of 16(S)-HETE on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily produced through the cytochrome P450 (CYP) pathway. Emerging research has highlighted its role in various physiological and pathological processes, including the regulation of gene expression. These application notes provide a comprehensive overview of the effects of this compound on gene expression, with a focus on its impact on cardiac hypertrophy. Detailed protocols for studying these effects are provided to facilitate further research and drug development in this area.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the expression of key genes implicated in cardiac hypertrophy. The data is derived from studies on human fetal ventricular cardiomyocytes (RL-14 cell line).

Table 1: Effect of this compound on the mRNA Expression of Hypertrophic Markers and CYP1B1 in RL-14 Cells

GeneTreatmentConcentrationIncubation TimeFold Change vs. Control
CYP1B1This compound20 µM24 hours>1.0 (Upregulation)[1][2]
ANP (Atrial Natriuretic Peptide)This compoundNot Specified24 hoursSignificant Increase[1]
BNP (Brain Natriuretic Peptide)This compoundNot Specified24 hoursSignificant Increase[1]
α-MHC (α-Myosin Heavy Chain)This compoundNot Specified24 hoursSignificant Increase[1]
β-MHC (β-Myosin Heavy Chain)This compoundNot Specified24 hoursSignificant Increase[1]

Note: While the referenced study reports a significant increase, the exact fold change for hypertrophic markers with this compound was not specified. The effect on CYP1B1 was less pronounced than that of its 16(R) enantiomer.

Signaling Pathways

This compound is believed to exert its effects on gene expression through the activation of specific signaling cascades. While the complete pathway is still under investigation, current evidence suggests the involvement of the Aryl Hydrocarbon Receptor (AhR) in the transcriptional regulation of its target genes, such as CYP1B1. Furthermore, studies on other HETE molecules in cardiomyocytes point towards the potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways in mediating hypertrophic responses.

16S_HETE_Signaling_Pathway Proposed Signaling Pathway of this compound in Cardiomyocytes cluster_membrane cluster_cytoplasm cluster_nucleus 16S_HETE 16S_HETE AhR_Complex AhR Complex (inactive) 16S_HETE->AhR_Complex Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) 16S_HETE->MAPK_Pathway Potential Activation NFkB_Pathway NF-κB Pathway 16S_HETE->NFkB_Pathway Potential Activation Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus AhR_Active AhR (active) AhR_Complex->AhR_Active Translocates to Nucleus AhR_ARNT_Complex AhR-ARNT Complex AhR_Active->AhR_ARNT_Complex ARNT ARNT ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element AhR_ARNT_Complex->XRE CYP1B1_Gene CYP1B1 Gene XRE->CYP1B1_Gene Binds to Promoter CYP1B1_mRNA CYP1B1 mRNA CYP1B1_Gene->CYP1B1_mRNA Transcription CYP1B1_Protein CYP1B1 Protein CYP1B1_mRNA->CYP1B1_Protein Translation Hypertrophic_Response Hypertrophic Response CYP1B1_Protein->Hypertrophic_Response Transcription_Factors Other Transcription Factors MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Transcription_Factors->Hypertrophic_Response

Caption: Proposed signaling of this compound leading to gene expression changes in cardiomyocytes.

Experimental Workflow

A typical workflow for assessing the effect of this compound on gene expression involves several key experimental stages, from cell culture and treatment to data analysis.

Experimental_Workflow Workflow for Assessing this compound Effects on Gene Expression Cell_Culture 1. Cell Culture (e.g., RL-14 cardiomyocytes) Cell_Treatment 2. Cell Treatment (this compound or vehicle) Cell_Culture->Cell_Treatment RNA_Isolation 3. RNA Isolation Cell_Treatment->RNA_Isolation Protein_Extraction 6. Protein Extraction Cell_Treatment->Protein_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis qPCR->Data_Analysis Western_Blot 7. Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: A standard experimental workflow for studying gene expression changes induced by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the culture of RL-14 human fetal ventricular cardiomyocytes and their treatment with this compound.

Materials:

  • RL-14 cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in ethanol)

  • Vehicle control (ethanol)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Culture RL-14 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): Once the cells reach the desired confluency, replace the growth medium with serum-free medium for 12-24 hours to synchronize the cells and reduce basal signaling.

  • Preparation of Treatment Solutions: Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control with the same final concentration of ethanol.

  • Cell Treatment: Remove the starvation medium and add the prepared this compound or vehicle control solutions to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Harvesting: After incubation, proceed with RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying changes in mRNA levels of target genes, such as CYP1B1 and hypertrophic markers, following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target and housekeeping genes (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from the treated and control cells according to the manufacturer's instructions of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and a housekeeping gene in separate reactions.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 3: Luciferase Reporter Assay for Promoter Activity

This protocol is used to determine if this compound-induced gene expression is mediated by the activation of a specific promoter, such as the CYP1B1 promoter containing Xenobiotic Response Elements (XREs).

Materials:

  • RL-14 cells

  • Luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-CYP1B1-XRE)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect RL-14 cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Treatment: After 24 hours of transfection, treat the cells with this compound or vehicle control as described in Protocol 1.

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the this compound-treated cells to that in the vehicle-treated cells to determine the effect on promoter activity.[1]

Conclusion

This compound has been shown to modulate the expression of genes involved in cardiac hypertrophy, with a notable effect on the transcriptional upregulation of CYP1B1. The provided protocols offer a framework for researchers to further investigate the molecular mechanisms underlying the effects of this compound on gene expression. A deeper understanding of these pathways is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases and other conditions where this compound may play a regulatory role.

References

Application Notes and Protocols for 16(S)-HETE in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 16(S)-HETE and its Role in Cell Migration

16(S)-Hydroxyeicosatetraenoic acid, or this compound, is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) enzyme pathway.[1] Like other hydroxyeicosatetraenoic acids (HETEs), it is a lipid mediator involved in various physiological and pathological processes. While many HETEs, such as 12(S)-HETE and 20-HETE, have been implicated in inflammation, angiogenesis, and cancer metastasis, the specific functions of this compound are still under investigation.[2][3][4][5] Some HETEs are known to act as chemoattractants, molecules that induce the directional movement of cells, a process known as chemotaxis. For instance, 12(S)-HETE has been shown to stimulate the chemotaxis of leukocytes and promote the metastatic potential of certain cancer cells.[2][5]

Chemotaxis is crucial for immune responses, wound healing, and embryonic development, and its dysregulation is a hallmark of diseases like cancer and chronic inflammatory conditions.[6][7] Understanding how lipids like this compound influence cell migration can provide valuable insights into these processes and may lead to the development of novel therapeutic agents.

These application notes provide a detailed protocol for utilizing this compound in a classic chemotaxis assay, the Boyden chamber assay, a robust and widely accepted method for quantifying cell migration.[8]

Principle of the Boyden Chamber Assay

The Boyden chamber, or Transwell, assay is a widely used method to study cell migration in vitro.[8][9] The apparatus consists of two compartments—an upper and a lower chamber—separated by a microporous membrane.[6][9] Cells are seeded into the upper chamber, and a solution containing the suspected chemoattractant, in this case, this compound, is placed in the lower chamber. This creates a chemical gradient across the membrane.[10] If the cells are responsive to the chemoattractant, they will actively migrate through the pores of the membrane towards the higher concentration of the agent in the lower chamber.[10] After a specific incubation period, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and quantified. The number of migrated cells is directly proportional to the chemotactic activity of the substance being tested.

Experimental Protocol: this compound Chemotaxis using a Boyden Chamber Assay

This protocol provides a step-by-step guide for assessing the chemotactic potential of this compound on a selected cell line (e.g., neutrophils, endothelial cells, or cancer cell lines like MDA-MB-231).

Materials and Reagents
  • Cells: A relevant cell line known or suspected to respond to lipid mediators (e.g., human neutrophils, HUVECs, or breast cancer cells).

  • This compound: Stock solution (e.g., in ethanol (B145695) or DMSO).

  • Culture Medium: Appropriate for the cell line (e.g., RPMI 1640 or DMEM).

  • Assay Medium: Serum-free culture medium, typically supplemented with 0.1% Bovine Serum Albumin (BSA) to maintain cell viability and prevent non-specific binding of the lipid.

  • Boyden Chamber Apparatus: Transwell inserts (e.g., 24-well format with 8 µm pore size polycarbonate membrane; pore size should be optimized based on cell type).

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Fixing Solution: 4% paraformaldehyde in PBS or methanol (B129727).

  • Staining Solution: 0.5% Crystal Violet in 25% methanol or DAPI.

  • Extraction Solution: 10% acetic acid or Sorenson's buffer for dye elution (for quantification).

  • Cotton Swabs

  • Microplate Reader (for quantitative analysis)

  • Microscope (for imaging)

Step-by-Step Methodology
  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of this compound in serum-free assay medium (e.g., 0.1, 1, 10, 100 nM, and 1 µM).

    • The final concentration of the solvent (e.g., ethanol) should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced toxicity or chemotaxis.

    • Include a negative control (assay medium with solvent only) and a positive control (a known chemoattractant for the cell type, e.g., 10% FBS or a specific chemokine).

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • Prior to the assay, starve the cells by incubating them in serum-free medium for 4-24 hours. This minimizes basal migration and enhances the response to the chemoattractant.

    • Harvest the cells using a non-enzymatic cell dissociation solution or gentle scraping.

    • Wash the cells with PBS and resuspend them in the serum-free assay medium at a final concentration of 1 x 10^6 cells/mL. Check cell viability using a method like Trypan Blue exclusion.

  • Assay Setup:

    • Add 600 µL of the prepared this compound dilutions or control solutions to the lower wells of the 24-well plate.

    • Carefully place the Transwell inserts into each well, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the top of each insert.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type (typically 4-24 hours) and should be optimized.

  • Termination of Assay and Cell Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Aspirate the medium from the inside of the inserts.

    • Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Be careful not to puncture the membrane.

    • Fix the migrated cells on the bottom side of the membrane by immersing the inserts in a fixing solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

  • Quantification of Cell Migration:

    • Microscopic Counting: Mount the membrane onto a glass slide and count the number of stained cells in several representative high-power fields (e.g., 5-10 fields per membrane) using a light microscope. Calculate the average number of migrated cells per field.

    • Dye Elution Method (for higher throughput): Immerse the stained inserts in a defined volume (e.g., 200 µL) of extraction solution and incubate with gentle shaking until the dye is fully solubilized. Transfer the colored solution to a 96-well plate and measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.

Data Presentation

The results of a chemotaxis assay are typically presented as the number of migrated cells or as a chemotactic index (the fold increase in migration over the negative control). All quantitative data should be summarized in a table for clear comparison.

Table 1: Example Data for this compound-Induced Chemotaxis of MDA-MB-231 Cells

Treatment ConditionConcentrationMean Migrated Cells per Field (± SEM)Chemotactic Index
Negative ControlVehicle25 ± 41.0
This compound1 nM48 ± 61.92
This compound10 nM95 ± 113.80
This compound100 nM152 ± 186.08
This compound1 µM135 ± 155.40
Positive Control10% FBS210 ± 228.40

Note: This table presents hypothetical data for illustrative purposes.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Chemotaxis_Workflow Figure 1: Boyden Chamber Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare & Starve Cells add_cells Seed Cells in Upper Chamber prep_cells->add_cells prep_hete Prepare this compound Dilutions add_hete Add this compound to Lower Chamber prep_hete->add_hete incubate Incubate (4-24h, 37°C) add_cells->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix & Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migration fix_stain->quantify

Figure 1: Boyden Chamber Chemotaxis Assay Workflow.

Putative Signaling Pathway for this compound-Induced Chemotaxis

The precise signaling pathway activated by this compound to induce chemotaxis has not been fully elucidated. However, based on the known mechanisms of other HETEs and general chemotactic signaling, a putative pathway can be proposed.[4][11] It likely involves a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors that regulate the actin cytoskeleton, ultimately resulting in directed cell movement.

HETE_Signaling_Pathway Figure 2: Putative Signaling Pathway for this compound-Induced Chemotaxis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HETE This compound GPCR Putative GPCR HETE->GPCR Binds PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PKC PKC DAG->PKC Akt Akt PIP3->Akt Rac_Cdc42 Rac/Cdc42 PKC->Rac_Cdc42 Activate Akt->Rac_Cdc42 Activate Actin Actin Polymerization (Lamellipodia/Filopodia Formation) Rac_Cdc42->Actin Migration Cell Migration Actin->Migration

Figure 2: Putative Signaling Pathway for this compound-Induced Chemotaxis.

References

Application Notes and Protocols for Studying 16(S)-HETE in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) enzyme pathway.[1] While various hydroxyeicosatetraenoic acids (HETEs) have been extensively studied for their roles in inflammation, the specific functions of this compound are less characterized. Emerging evidence suggests that, similar to its R-enantiomer, this compound may possess anti-inflammatory properties, particularly through the modulation of neutrophil activity.[2][3] These application notes provide detailed protocols for investigating the effects of this compound in common in vitro and in vivo inflammatory models.

Data Presentation

Table 1: Effect of this compound on Neutrophil Function (Example Data)
ParameterControlThis compound (1 µM)This compound (10 µM)Positive Control (e.g., LTB4)
Adhesion (% of control)100 ± 575 ± 652 ± 5 250 ± 15
Aggregation (OD)0.12 ± 0.020.08 ± 0.010.05 ± 0.01 0.45 ± 0.04
Chemotaxis (migrated cells/field)25 ± 415 ± 38 ± 2 150 ± 12
LTB4 Synthesis (pg/10^6 cells)550 ± 45320 ± 30180 ± 25**N/A

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Endothelial Cell Adhesion Molecule Expression (Example Data)
Adhesion MoleculeControlTNF-α (10 ng/mL)TNF-α + this compound (1 µM)TNF-α + this compound (10 µM)
ICAM-1 (MFI)50 ± 5250 ± 20180 ± 15110 ± 12**
VCAM-1 (MFI)40 ± 4220 ± 18160 ± 1490 ± 10
E-selectin (MFI)30 ± 3200 ± 15140 ± 12*70 ± 8

*p < 0.05, **p < 0.01 compared to TNF-α treatment alone. MFI = Mean Fluorescence Intensity. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Adhesion Assay

This protocol is adapted from standard neutrophil adhesion assays and can be used to assess the inhibitory effect of this compound.

Materials:

  • Human polymorphonuclear neutrophils (PMNs)

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • Inflammatory stimulus (e.g., TNF-α)

  • Cell culture medium (e.g., RPMI 1640)

  • Fluorescent dye (e.g., Calcein-AM)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Culture endothelial cells to confluence in a 96-well plate.

  • Treat endothelial cells with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-6 hours to upregulate adhesion molecules.

  • Isolate human PMNs from healthy donor blood.

  • Label the PMNs with a fluorescent dye according to the manufacturer's instructions.

  • Pre-incubate the labeled PMNs with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

  • Wash the stimulated endothelial cell monolayer to remove the stimulus.

  • Add the pre-incubated PMNs to the endothelial cell monolayer and incubate for 30-60 minutes at 37°C.

  • Gently wash the wells to remove non-adherent PMNs.

  • Quantify the adherent PMNs by measuring the fluorescence in each well using a fluorescence plate reader.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

This protocol measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Human PMNs

  • Chemoattractant (e.g., LTB4 or fMLP)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pores)

  • Hank's Balanced Salt Solution (HBSS)

  • Microscope

Procedure:

  • Isolate human PMNs.

  • Resuspend the PMNs in HBSS and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the pre-incubated PMN suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of migrated cells in several high-power fields under a microscope.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol determines the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

  • Immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Cell culture medium

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • Plate reader

Procedure:

  • Culture immune cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[4]

Protocol 4: In Vivo Murine Model of Peritonitis

This is a generalized protocol to assess the anti-inflammatory effects of this compound in an in vivo model of acute inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Inflammatory agent (e.g., Zymosan or Thioglycollate)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer and antibodies for leukocyte markers

Procedure:

  • Administer this compound (e.g., via intraperitoneal or intravenous injection) or vehicle control to the mice.

  • After a predetermined time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of the inflammatory agent.

  • At a specific time point post-induction (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Collect the peritoneal fluid and determine the total number of infiltrating leukocytes.

  • Perform differential cell counts using flow cytometry to quantify the number of neutrophils and macrophages.

  • The peritoneal fluid can also be used to measure cytokine levels by ELISA.

Signaling Pathways and Experimental Workflows

G Putative Anti-Inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Signaling HETE This compound Receptor Putative GPCR HETE->Receptor AC Adenylyl Cyclase Receptor->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibition IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Activation Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) Gene_Expression->Adhesion_Molecules Inflammation Inflammation Cytokines->Inflammation Adhesion_Molecules->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for In Vitro Analysis of this compound start Start cell_culture Culture Immune Cells (e.g., Neutrophils, Macrophages) start->cell_culture treatment Treat with this compound and/or Inflammatory Stimulus cell_culture->treatment functional_assays Functional Assays treatment->functional_assays signaling_analysis Signaling Pathway Analysis treatment->signaling_analysis adhesion Adhesion Assay functional_assays->adhesion chemotaxis Chemotaxis Assay functional_assays->chemotaxis cytokine Cytokine Measurement (ELISA) functional_assays->cytokine end End adhesion->end chemotaxis->end cytokine->end western_blot Western Blot (e.g., p-IκBα) signaling_analysis->western_blot qpcr qPCR (Gene Expression) signaling_analysis->qpcr western_blot->end qpcr->end

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 16(S)-HETE and 16(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the chiral separation of 16(S)-HETE and 16(R)-HETE.

Introduction to the Challenge

16(S)-hydroxyeicosatetraenoic acid (this compound) and 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) are enantiomers, meaning they are non-superimposable mirror images of each other. This structural similarity results in nearly identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. However, their distinct stereochemistry can lead to different biological activities, necessitating their accurate separation and quantification. The primary method for resolving these enantiomers is chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from 16(R)-HETE?

A1: this compound and 16(R)-HETE are enantiomers, possessing identical chemical formulas and physical properties such as molecular weight, polarity, and boiling point in a non-chiral environment. Standard chromatographic techniques that rely on these properties for separation are therefore ineffective. To separate them, a chiral environment must be created where the two enantiomers interact differently, which is typically achieved using a chiral stationary phase (CSP) in HPLC.

Q2: What is the most common analytical technique for separating these enantiomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the enantioselective separation of 16-HETE isomers. This method employs a column containing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus, separation.

Q3: Which type of chiral column is recommended for 16-HETE separation?

A3: Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly recommended and have been successfully used for the separation of various eicosanoid enantiomers. The choice between different polysaccharide-based columns may require some empirical testing to achieve the optimal resolution for 16-HETE.

Q4: Do I need to derivatize my 16-HETE sample before analysis?

A4: While not always necessary for separation, derivatization of the carboxylic acid group to a pentafluorobenzyl (PFB) ester can significantly enhance detection sensitivity, especially when using mass spectrometry (MS) with electron capture atmospheric pressure chemical ionization (ECAPCI).

Q5: What are the expected biological activities of this compound and 16(R)-HETE?

A5: Both this compound and 16(R)-HETE are metabolites of arachidonic acid formed via the cytochrome P450 (CYP) pathway. 16(R)-HETE has been shown to be an endogenous inhibitor of human neutrophil adhesion and aggregation.[1] While the specific signaling pathways of this compound are not as well-defined, it is known to inhibit proximal tubule ATPase activity.[2] Based on the activity of the related compound 12(S)-HETE, this compound may be involved in signaling pathways that regulate cell growth, migration, and inflammation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral HPLC separation of this compound and 16(R)-HETE.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient stereoselectivity. Screen different types of polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical. For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on resolution.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates than standard HPLC. Try reducing the flow rate to increase the interaction time between the analytes and the CSP.
Inappropriate Column Temperature Temperature can affect the conformation of the chiral selector and the interactions with the enantiomers. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation.
Presence of Water in Normal-Phase Solvents Water can deactivate the silica (B1680970) surface of the column and alter the retention characteristics. Ensure you are using high-purity, dry solvents.
Issue 2: Peak Tailing

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with the Stationary Phase The free carboxylic acid group of HETEs can interact with active sites on the silica support, causing tailing. Add a small amount of a competing acid (e.g., 0.1% acetic acid or trifluoroacetic acid) to the mobile phase to saturate these sites.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with the smallest possible internal diameter and length.
Contaminated Guard or Analytical Column If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent (compatible with the CSP) or replace the guard column.
Issue 3: Peak Splitting

Possible Causes & Solutions:

Cause Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
Partially Blocked Column Frit A clogged frit can disrupt the sample band as it enters the column. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit if possible. Using an in-line filter can prevent this issue.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.
Co-elution with an Impurity The split peak may be two separate but closely eluting compounds. To verify, alter the mobile phase composition or temperature; if the relative peak heights change, it is likely two different compounds.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Eicosanoid Separation

Disclaimer: The following data is representative of the performance of these columns for the separation of similar chiral compounds and should be used as a guideline. Optimal conditions for 16-HETE separation should be determined empirically.

Chiral Stationary PhaseTypical Mobile PhaseResolution (Rs)Retention Time (min)Key Characteristics
Chiralpak® AD-H (Amylose-based)Hexane/Isopropanol (90:10, v/v) + 0.1% Acetic Acid> 1.515 - 25Broad applicability for eicosanoids, good resolution.
Chiralcel® OD-H (Cellulose-based)Hexane/Ethanol (95:5, v/v) + 0.1% Acetic Acid> 1.520 - 30Often provides different selectivity compared to amylose-based phases.
Lux® Cellulose-1 (Cellulose-based)Hexane/Isopropanol (90:10, v/v)Variable10 - 20Alternative cellulose-based phase with potentially different enantioselectivity.
Astec® CHIROBIOTIC® V (Vancomycin-based)Methanol/Acetic Acid/TriethylamineVariable15 - 25Macrocyclic glycopeptide-based, offers a different separation mechanism.

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of 16-HETE Enantiomers

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • If derivatization is desired for enhanced sensitivity, react the 16-HETE sample with a suitable reagent such as pentafluorobenzyl (PFB) bromide to form the PFB ester.

  • Dissolve the underivatized or derivatized sample in the mobile phase or a solvent with a weaker or similar polarity (e.g., hexane/isopropanol mixture).

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or a mass spectrometer.

  • Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Guard Column: A compatible guard column is highly recommended to protect the analytical column.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Acidic Modifier: Add 0.1% acetic acid to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm (for the conjugated diene system in HETEs) or by mass spectrometry.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks for this compound and 16(R)-HETE based on their retention times, which should be confirmed using authentic standards.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.

Mandatory Visualizations

Signaling Pathways

16_HETE_Signaling Biosynthesis and Potential Signaling Pathways of 16(S/R)-HETE cluster_biosynthesis Biosynthesis cluster_R_HETE 16(R)-HETE Pathway cluster_S_HETE This compound Pathway (Inferred from 12(S)-HETE) Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (CYP) Enzymes Arachidonic_Acid->CYP450 HETE_16 16(S/R)-HETE CYP450->HETE_16 R_HETE 16(R)-HETE HETE_16->R_HETE Forms S_HETE This compound HETE_16->S_HETE Forms Neutrophil Neutrophil R_HETE->Neutrophil Acts on Inhibition Inhibition R_HETE->Inhibition Leads to Adhesion_Aggregation Adhesion & Aggregation Neutrophil->Adhesion_Aggregation Undergoes Inhibition->Adhesion_Aggregation GPR G-Protein Coupled Receptor (e.g., GPR31) S_HETE->GPR Binds to PI3K_Akt PI3K/Akt Pathway GPR->PI3K_Akt MEK_ERK MEK/ERK Pathway GPR->MEK_ERK Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth Inflammation Inflammation MEK_ERK->Inflammation

Caption: Biosynthesis of 16(S/R)-HETE and their potential signaling pathways.

Experimental Workflow

Chiral_HPLC_Workflow Experimental Workflow for Chiral Separation of 16-HETE Sample_Prep 1. Sample Preparation (Optional Derivatization) Column_Selection 2. Chiral Column Selection (e.g., Chiralpak® AD-H) Sample_Prep->Column_Selection Method_Development 3. Method Development (Mobile Phase, Flow Rate, Temp.) Column_Selection->Method_Development HPLC_Analysis 4. HPLC Analysis Method_Development->HPLC_Analysis Data_Acquisition 5. Data Acquisition (UV or MS Detection) HPLC_Analysis->Data_Acquisition Data_Analysis 6. Data Analysis (Peak Integration, Resolution Calc.) Data_Acquisition->Data_Analysis Troubleshooting Troubleshooting (If separation is not optimal) Data_Analysis->Troubleshooting Poor Resolution (Rs < 1.5) Troubleshooting->Method_Development Optimize Parameters

Caption: A typical workflow for developing a chiral HPLC separation method.

Logical Relationships

Troubleshooting_Logic Troubleshooting Logic for Poor Chiral Resolution Start Poor Resolution (Rs < 1.5) Check_Mobile_Phase Adjust Mobile Phase (Solvent Ratio, Additives) Start->Check_Mobile_Phase Check_Flow_Rate Adjust Flow Rate (Typically Lower) Check_Mobile_Phase->Check_Flow_Rate No Improvement Success Baseline Separation (Rs >= 1.5) Check_Mobile_Phase->Success Improved Check_Temperature Adjust Column Temperature Check_Flow_Rate->Check_Temperature No Improvement Check_Flow_Rate->Success Improved Change_Column Screen Different Chiral Columns Check_Temperature->Change_Column No Improvement Check_Temperature->Success Improved Change_Column->Success Resolution Achieved

Caption: A decision-making diagram for troubleshooting poor chiral resolution.

References

Technical Support Center: Optimizing LC-MS/MS for 16(S)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the quantitative analysis of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Due to the presence of a carboxylic acid functional group, this compound and other eicosanoids ionize efficiently in negative electrospray ionization (ESI) mode.[1][2][3] This is the most commonly recommended mode for achieving high sensitivity.

Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?

A2: For this compound, the precursor ion is typically m/z 319. While specific product ions can vary slightly based on the instrument, a common and effective transition is m/z 319 -> 189.[1] It is always recommended to optimize the collision energy for your specific instrument to achieve the best signal intensity.

Q3: Which internal standard is suitable for this compound quantification?

A3: A stable isotope-labeled internal standard is crucial for accurate quantification to correct for variations in sample extraction and instrument response.[1][4] Deuterated analogs such as 15(S)-HETE-d8 are frequently used for the quantification of HETEs.[3][4] The internal standard should be added to the sample prior to any extraction steps.[1]

Q4: What type of liquid chromatography column is best for separating HETE isomers?

A4: A C18 reversed-phase column is most commonly used for the separation of HETEs and other eicosanoids.[3][5] For resolving chiral isomers like this compound and 16(R)-HETE, a chiral column is necessary.[6][7]

Q5: How can I improve the sensitivity of my assay?

A5: To enhance sensitivity, consider optimizing the following:

  • Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[3][8][9]

  • Derivatization: Derivatizing the carboxyl group with a reagent like pentafluorobenzyl (PFB) bromide can significantly improve sensitivity, especially when using atmospheric pressure chemical ionization (APCI).[6]

  • MS Source Parameters: Fine-tune parameters such as capillary voltage, gas flows, and source temperature to maximize ion generation and transmission.[10][11][12]

Troubleshooting Guide

Q: I am observing poor peak shape (tailing or fronting). What are the possible causes and solutions?

A: Poor peak shape can arise from several factors.

  • Cause: Secondary interactions between the analyte and the column's stationary phase.

  • Cause: Mismatch between the injection solvent and the mobile phase.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[13][14]

  • Cause: Column contamination or aging.

    • Solution: Flush the column according to the manufacturer's instructions. If performance does not improve, replace the guard column or the analytical column.[13][14]

Q: My signal intensity is low or inconsistent. What should I check?

A: Low or variable signal intensity is a common issue in LC-MS/MS analysis.

  • Cause: Ion suppression from matrix components.

    • Solution: Improve your sample clean-up procedure. Solid-phase extraction (SPE) is highly effective at removing interfering compounds like salts and phospholipids.[9] Also, ensure proper chromatographic separation to prevent co-elution of matrix components with your analyte.

  • Cause: Suboptimal MS source parameters.

    • Solution: Systematically optimize source settings, including nebulizer gas, drying gas flow and temperature, and capillary voltage.[10][11] These parameters can significantly impact ionization efficiency.

  • Cause: Inefficient sample extraction.

    • Solution: Verify your extraction protocol. Ensure the pH of the sample is appropriate for the extraction method and that the solvents used are pure and compatible. The use of a stable isotope-labeled internal standard can help diagnose and correct for low recovery.[1]

Q: I am seeing significant background noise or ghost peaks. How can I resolve this?

A: High background can mask your analyte signal and affect quantification.

  • Cause: Contamination in the mobile phase.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[13] Prepare fresh mobile phases daily and keep solvent bottles capped to prevent contamination.[13]

  • Cause: Sample carryover from a previous injection.

    • Solution: Implement a robust needle and injector wash protocol. Use a strong organic solvent in your wash steps. Injecting a blank solvent after a high-concentration sample can confirm if carryover is occurring.[15]

  • Cause: Contaminated LC system or column.

    • Solution: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). If the problem persists, it may be isolated to the column, which may need to be flushed or replaced.[14]

Quantitative Data Summary

Table 1: Recommended Mass Spectrometry Parameters for HETEs
ParameterValueComments
Ionization ModeNegative ESIProvides the best sensitivity for acidic molecules like HETEs.[1][2]
Precursor Ion (m/z)319.0Corresponds to the [M-H]⁻ ion of 16-HETE.[1]
Product Ion (m/z)189.0A common fragment ion for 16-HETE. Other transitions may be possible.[1]
Internal Standard15(S)-HETE-d8Precursor: m/z 327, Product: m/z 182.[4]
Capillary Voltage-4.2 to -4.5 kVOptimal voltage should be determined empirically on your instrument.[4]
Source Temperature350 - 525 °CHigher temperatures can aid in desolvation.[1][4]
Nebulizer Gas30 psiTypical value, requires optimization.[1]
Drying Gas15 L/minTypical value, requires optimization.
Table 2: Typical Liquid Chromatography Parameters
ParameterValueComments
ColumnC18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)Provides good separation for eicosanoids.[5]
Mobile Phase A0.1% Acetic Acid or 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for carboxylic acids.[2][8]
Mobile Phase BAcetonitrile (B52724)/Methanol (B129727) (e.g., 90:10, v/v) with 0.1% Acetic AcidA strong organic mobile phase for eluting lipids.[2]
Flow Rate0.3 mL/minA typical flow rate for a 2.1 mm ID column.[2][16]
Column Temperature40 °CElevated temperature can improve peak shape and reduce run times.[16]
Injection Volume5 - 10 µLShould be optimized based on sample concentration and sensitivity.[2]
GradientStart at low %B (e.g., 20-30%), ramp up to high %B (e.g., 95%)A gradient is necessary to elute compounds with a wide range of polarities.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is a general guideline for extracting eicosanoids from samples like plasma or bronchoalveolar lavage fluid (BALF).

  • Sample Acidification: Acidify the sample (e.g., 200 µL of plasma) to a pH of ~3.5 by adding a suitable acid like 2.0 M HCl.[4] This step ensures the carboxylic acid group is protonated.

  • Internal Standard Spiking: Add the deuterated internal standard (e.g., 15(S)-HETE-d8) to the acidified sample.[3][4]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 2 mL of water through it.[3]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 1 mL of 10% methanol to remove polar interferences.[3]

  • Drying: Dry the cartridge thoroughly under vacuum for approximately 20 minutes.[3]

  • Elution: Elute the this compound and other lipids from the cartridge using 0.5 mL of acetonitrile followed by 1.5 mL of ethyl acetate.[3]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 20 µL) of the initial LC mobile phase (e.g., 85% methanol) for injection.[3]

Visualizations

experimental_workflow sample 1. Sample Collection (e.g., Plasma, BALF) is_spike 2. Internal Standard Spiking (e.g., HETE-d8) sample->is_spike Accurate Quantification spe 3. Solid-Phase Extraction (SPE) is_spike->spe Sample Cleanup & Concentration lc_separation 4. LC Separation (C18 Column) spe->lc_separation Injection ms_detection 5. MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection Ionization data_analysis 6. Data Analysis (Quantification) ms_detection->data_analysis Peak Integration troubleshooting_workflow start Low Signal Intensity Observed check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Low is_ok->is_low Yes analyte_low Analyte Signal Low is_ok->analyte_low No review_extraction Review Sample Extraction Protocol is_low->review_extraction solution1 Improve Extraction Efficiency / Recovery review_extraction->solution1 check_source Optimize MS Source Parameters analyte_low->check_source check_lc Check LC Method (Co-elution, Peak Shape) analyte_low->check_lc solution2 Tune Voltages, Gas Flows, Temps check_source->solution2 solution3 Adjust Gradient, Check for Contamination check_lc->solution3

References

Technical Support Center: Troubleshooting Low 16(S)-HETE Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal issues when measuring 16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE) in their samples.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiment.

Sample Collection and Handling

Question: My this compound signal is unexpectedly low. Could my sample collection or storage be the issue?

Answer: Yes, improper sample handling is a critical factor that can lead to artificially low this compound levels. Eicosanoids are susceptible to degradation and artificial formation. Here are key points to consider:

  • Anticoagulant Choice: For blood samples, it is crucial to choose the right anticoagulant. The clotting process in serum can stimulate the production of eicosanoids, which may not reflect the physiological concentrations. Therefore, collecting plasma using EDTA is generally recommended.

  • Immediate Processing: Process samples as quickly as possible after collection. Delays can lead to the enzymatic degradation of this compound.

  • Cold Chain Maintenance: Keep samples on ice throughout the collection and processing steps to minimize enzymatic activity.

  • Storage Conditions: For long-term storage, samples should be kept at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can degrade the analyte. It is advisable to store samples in smaller aliquots.[2]

  • Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your collection tubes to prevent oxidative degradation of this compound.

Sample Extraction (Solid-Phase Extraction - SPE)

Question: I suspect my this compound is being lost during the solid-phase extraction (SPE) process. How can I troubleshoot this?

Answer: Low recovery during SPE is a common problem. Here’s a systematic way to troubleshoot:

  • Check for Analyte in Flow-Through and Wash Steps: Analyze the flow-through and wash fractions to see if your this compound is being washed away. If it is, consider the following:

    • Improper pH: this compound is an acidic lipid. The sample and wash solutions should be acidified (around pH 3.5-4.0) to ensure the carboxyl group is protonated, allowing for better retention on a reversed-phase sorbent like C18.[3]

    • Wash Solvent is Too Strong: The organic content of your wash solvent might be too high, causing premature elution of the analyte. Try reducing the percentage of organic solvent in your wash step.[1]

  • Ensure Proper Cartridge Conditioning and Equilibration:

    • Conditioning: The sorbent must be activated with a strong organic solvent like methanol (B129727) or ethyl acetate (B1210297).[3]

    • Equilibration: The cartridge should then be equilibrated with a solvent that has a similar polarity to your sample (e.g., water or an acidic buffer).[3]

    • Do Not Let the Sorbent Dry Out: It is critical not to let the sorbent bed dry out between conditioning, equilibration, and sample loading, as this can lead to inconsistent recoveries.[3]

  • Optimize the Elution Step:

    • Elution Solvent is Too Weak: If you have confirmed that the analyte is retained on the column but your recovery is still low, your elution solvent may not be strong enough. Increase the polarity of your elution solvent (e.g., by using ethyl acetate or methanol).[1][3]

    • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte from the sorbent.[1]

LC-MS/MS Analysis

Question: My this compound peak is very small or non-existent in my LC-MS/MS analysis. What could be the problem?

Answer: Low signal in LC-MS/MS can stem from several factors, from instrument settings to matrix effects.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a lower signal.

    • Troubleshooting: Prepare your calibration standards in a matrix that is as close as possible to your actual samples to compensate for these effects.[4] If a blank matrix is not available, alternative methods for creating calibration curves should be considered.[4]

  • Suboptimal Ionization: Eicosanoids are typically analyzed in negative ion mode. Ensure your mass spectrometer is set to the correct polarity. The addition of a weak acid, like formic or acetic acid, to the mobile phase can aid in the ionization process.[5]

  • Instrument Sensitivity: Check the overall sensitivity of your instrument. It's possible that the concentration of this compound in your samples is below the limit of detection (LOD) or limit of quantification (LOQ) of your current method.[6]

  • Derivatization: For increased sensitivity, especially in positive ion mode, derivatization of the carboxylic acid group can be employed.[5]

ELISA Analysis

Question: I am using an ELISA kit, but my sample signals are as low as the blank. What should I do?

Answer: For competitive ELISAs, which are common for small molecules like this compound, a low signal indicates a high concentration of the analyte. However, if your signal is unexpectedly low across the board, consider these points:

  • Reagent Preparation and Storage: Ensure all reagents, including standards, antibodies, and conjugates, were prepared and stored according to the kit's instructions.[7] Reagents left at room temperature for extended periods may lose activity.[8]

  • Incubation Times and Temperatures: Incorrect incubation times or temperatures can significantly impact the assay's outcome.[9] Ensure you are following the protocol precisely.

  • Washing Steps: While essential, overly aggressive or excessive washing can remove the bound antibody-antigen complexes, leading to a weaker signal.[9]

  • Sample Matrix Interference: Components in your sample matrix may interfere with the antibody-antigen binding. Diluting your sample in the provided assay buffer can sometimes mitigate this issue.[10]

  • Expired Kit: Check the expiration date of the ELISA kit.

Frequently Asked Questions (FAQs)

Q1: What are the expected concentrations of this compound in biological samples?

A1: The concentration of HETEs, including this compound, is generally very low in biological fluids, often in the picogram to nanogram per milliliter range (pM to nM).[4] Specific concentrations can vary significantly depending on the biological matrix, species, and physiological or pathological state. For instance, one study reported 15(S)-HETE levels in human serum to be around 42.75 ± 5.2 ng/ml, while in plasma, the levels were much lower.[11] It is important to consult the literature for expected ranges in your specific sample type and condition.

Q2: How stable is this compound in samples and standards?

A2: this compound is susceptible to oxidation and enzymatic degradation.[1] When stored properly at -80°C, it is generally stable for the long term. Standard solutions should also be stored at low temperatures as recommended by the manufacturer. Avoid exposing samples and standards to light and elevated temperatures for extended periods.

Q3: Can I use serum instead of plasma for this compound measurement?

A3: While possible, it is generally not recommended. The coagulation process that forms serum can activate platelets and other cells, leading to the artificial production of eicosanoids.[12] This can result in falsely elevated levels of this compound that do not represent the true in vivo concentrations. Plasma collected with an anticoagulant like EDTA is preferred.

Q4: What is the main source of this compound in biological systems?

A4: this compound is a metabolite of arachidonic acid, primarily formed through the action of cytochrome P450 (CYP) enzymes.[13][14]

Quantitative Data Summary

The following table summarizes some reported quantitative parameters for HETE analysis. Note that specific values can vary between laboratories and methods.

AnalyteMatrixMethodLower Limit of Quantification (LLOQ)Reference
HETEsHuman PlasmaUPLC-MS/MS20 pg/mL for 15-HETE and 11-HETE; 50 pg/mL for 8-HETE and 5-HETE; 100 pg/mL for 12-HETE[15]
EicosanoidsHuman Serum, Sputum, BALFLC-MS/MS0.2 to 3 ng/mL[4]
15(S)-HETENot specifiedELISA Kit185.4 pg/ml (Sensitivity at 80% B/B₀)[16]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for HETEs

This is a general protocol for extracting HETEs from a liquid biological sample (e.g., plasma) using a C18 reversed-phase cartridge. Optimization for your specific sample type may be necessary.

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated version of a HETE).

    • Acidify the sample to a pH of approximately 3.5-4.0 with a dilute acid (e.g., formic acid or acetic acid).[3]

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 2-3 mL of ethyl acetate.[3]

    • Wash the cartridge with 2-3 mL of methanol.[3]

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 2-3 mL of water (adjusted to the same pH as your sample).[3] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned and equilibrated C18 cartridge.

    • Apply a gentle vacuum or positive pressure to achieve a slow, steady flow rate (e.g., 1-2 mL/min).[3]

  • Washing:

    • Wash the cartridge with 2-3 mL of water to remove salts and polar interferences.[3]

    • Wash the cartridge with 2-3 mL of a low-percentage organic solvent (e.g., hexane (B92381) or 10% methanol) to remove non-polar lipids that are less polar than HETEs.[3]

  • Elution:

    • Elute the HETEs from the cartridge with 1-2 mL of an appropriate organic solvent such as ethyl acetate or methanol.[3] Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS/MS).

LC-MS/MS Method Parameters for HETE Analysis

The following are example parameters for an LC-MS/MS method for HETE analysis. These will need to be optimized for your specific instrument and column.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% acetic acid or 10 mM formic acid.[5][17]

    • Mobile Phase B: Acetonitrile/Methanol mixture with the same acidic modifier.[5][17]

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the HETEs.

    • Flow Rate: Approximately 0.3 mL/min.[17]

    • Column Temperature: 40-60°C.[5][17]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The precursor ion for HETEs is typically [M-H]⁻ at m/z 319.2. Product ions will be specific to the HETE isomer and need to be determined by infusing a standard.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: Biosynthesis pathway of this compound from membrane phospholipids.

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collection 1. Sample Collection (e.g., Plasma with EDTA) Storage 2. Immediate Processing & Storage at -80°C Collection->Storage Spike 3. Spike Internal Standard Storage->Spike SPE 4. Solid-Phase Extraction (SPE) Spike->SPE DryRecon 5. Dry & Reconstitute SPE->DryRecon Analysis 6. LC-MS/MS or ELISA DryRecon->Analysis Data 7. Data Acquisition & Analysis Analysis->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_sample cluster_spe cluster_analysis_trouble Start Low this compound Signal SampleHandling Check Sample Handling Start->SampleHandling SPE_Check Check SPE Recovery Start->SPE_Check Analysis_Check Check Analytical Method Start->Analysis_Check Storage_Issue Improper Storage? SampleHandling->Storage_Issue Collection_Issue Wrong Anticoagulant? SampleHandling->Collection_Issue Degradation_Issue Degradation? SampleHandling->Degradation_Issue pH_Issue Incorrect pH? SPE_Check->pH_Issue Wash_Issue Wash too strong? SPE_Check->Wash_Issue Elution_Issue Elution too weak? SPE_Check->Elution_Issue Matrix_Effect Matrix Effects? Analysis_Check->Matrix_Effect Sensitivity_Issue Instrument Sensitivity? Analysis_Check->Sensitivity_Issue ELISA_Reagents ELISA Reagent Issue? Analysis_Check->ELISA_Reagents

Caption: Troubleshooting decision tree for low this compound signal.

References

preventing degradation of 16(S)-HETE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a biologically active lipid mediator, a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) pathway.[1] Its stability is crucial for accurate quantification in biological samples, as degradation can lead to underestimation of its concentration and misinterpretation of its physiological or pathological roles.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of this compound and other eicosanoids during extraction are:

  • Oxidation: Polyunsaturated fatty acids like HETEs are susceptible to auto-oxidation and enzymatic oxidation.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: Extreme pH values can lead to instability.

  • Light Exposure: UV light can promote the degradation of light-sensitive compounds.

Q3: What are the recommended storage conditions for samples containing this compound?

For long-term stability of at least two years, it is recommended to store samples at -20°C or, ideally, at -80°C.[2] For short-term storage during sample processing, samples should be kept on ice whenever possible.

Q4: Which antioxidants are recommended to prevent oxidation of this compound?

Butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are commonly used antioxidants to prevent lipid peroxidation.[3][4][5] BHT is a radical scavenger, while EDTA chelates metal ions that can catalyze oxidation. The addition of a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), immediately after sample collection is also recommended to prevent enzymatic degradation.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: Exposure to high temperatures, inappropriate pH, oxidation, or light.- Perform all extraction steps on ice or at 4°C.- Acidify the sample to pH 3.5 before extraction.- Add antioxidants (e.g., BHT, EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to the sample immediately after collection.- Protect samples from direct light.
Inefficient extraction from the biological matrix: Incomplete cell lysis or protein precipitation.- Ensure thorough homogenization of tissue samples.- For highly proteinaceous samples like plasma or tissue homogenates, perform protein precipitation (e.g., with ethanol) prior to solid-phase extraction (SPE).[7]
Poor retention on SPE column: Incorrect conditioning of the SPE column or inappropriate sample loading conditions.- Properly condition the C18 SPE column with methanol (B129727) followed by water.- Ensure the sample is acidified to pH 3.5 to protonate the carboxylic acid group, which enhances retention on the reverse-phase sorbent.
Incomplete elution from SPE column: Elution solvent is not strong enough to desorb this compound from the sorbent.- Use an appropriate organic solvent for elution, such as ethyl acetate (B1210297) or methanol. Ensure the elution volume is sufficient.
High variability in replicate samples Inconsistent sample handling: Variations in time, temperature, or light exposure between samples.- Standardize the entire extraction protocol, ensuring all samples are processed under identical conditions.- Keep samples on ice and protected from light throughout the procedure.
Incomplete solvent evaporation: Residual solvent can affect downstream analysis.- Ensure complete evaporation of the elution solvent under a gentle stream of nitrogen before reconstitution in the assay buffer.
Presence of interfering peaks in chromatogram Co-elution of other lipids or matrix components: Insufficient washing of the SPE column.- Optimize the SPE wash steps. A wash with a water/ethanol (B145695) mixture followed by hexane (B92381) can help remove more polar and non-polar interferences, respectively, before eluting the HETEs.[6]
Contamination from plasticware: Leaching of plasticizers.- Use high-quality polypropylene (B1209903) or glass tubes and pipette tips.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids (e.g., Plasma, Urine, Cell Culture Supernatant)

This protocol is a modification of standard procedures for eicosanoid extraction.[6]

Materials:

  • C18 SPE cartridges

  • Biological sample (e.g., plasma, urine)

  • Antioxidant solution (e.g., 0.02% BHT in ethanol)

  • Cyclooxygenase inhibitor (e.g., 10 mM indomethacin in ethanol)

  • 2M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Assay buffer for reconstitution

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection and Stabilization:

    • Collect the biological sample and immediately place it on ice.

    • Add a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10-15 µM) and an antioxidant (e.g., BHT to a final concentration of 0.005%).[4][6]

    • For samples with high protein content (e.g., plasma, serum), add ethanol to a final concentration of 15% to precipitate proteins.[6] Vortex and centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the precipitate.

  • Sample Acidification:

    • Transfer the supernatant (or the entire sample if no protein precipitation was performed) to a clean tube.

    • Acidify the sample to pH 3.5 by adding 2M HCl.[6] This is a critical step to ensure the protonation of the carboxylic acid group of this compound for efficient binding to the C18 column.

  • SPE Column Conditioning:

    • Condition a C18 SPE column by washing it with 20 mL of ethanol followed by 20 mL of deionized water.[6] Do not let the column run dry.

  • Sample Loading:

    • Apply the acidified sample to the conditioned C18 column. A flow rate of approximately 0.5 mL/minute is recommended.[6]

  • Washing:

    • Wash the column with 10 mL of deionized water to remove polar impurities.

    • Wash the column with 10 mL of a water:ethanol mixture (e.g., 85:15 v/v) to remove moderately polar impurities.[6]

    • Wash the column with 10 mL of hexane to remove non-polar impurities, such as neutral lipids.[6]

  • Elution:

    • Elute the this compound from the column with 10 mL of ethyl acetate.[6] Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of assay buffer for your downstream analysis (e.g., LC-MS/MS or ELISA). Vortex thoroughly to ensure complete dissolution.

Data Presentation

Table 1: Stability of Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots with and without BHT

This table summarizes the percentage decrease of PUFAs over 28 days of storage at room temperature, demonstrating the protective effect of BHT. While not specific to this compound in solution, it illustrates the general principle of antioxidant protection for similar molecules.

Analyte ClassWithout BHT (% Decrease)With 2.5 mg/mL BHT (% Decrease)With 5.0 mg/mL BHT (% Decrease)
Total PUFAs 49%15%6%
Highly Unsaturated Fatty Acids (HUFAs) 62%34%13%

Data adapted from Carter et al., 2013.[4]

Visualizations

Signaling Pathway: Biosynthesis of this compound

16S-HETE Biosynthesis Arachidonic_Acid Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 (PLA2) Free_AA Free Arachidonic Acid PLA2->Free_AA Hydrolysis CYP450 Cytochrome P450 (CYP) Enzymes Free_AA->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S Biological_Effects Biological Effects (e.g., inhibition of proximal tubule ATPase) HETE_16S->Biological_Effects

Caption: Biosynthesis pathway of this compound from arachidonic acid.

Experimental Workflow: this compound Extraction

16S-HETE Extraction Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Biological Sample Collection (on ice) Stabilize 2. Add Antioxidants (BHT, EDTA) & COX Inhibitor (Indomethacin) Sample->Stabilize Acidify 3. Acidify to pH 3.5 Stabilize->Acidify Condition 4. Condition C18 Column (Methanol, then Water) Load 5. Load Sample Condition->Load Wash 6. Wash Column (Water, Water/Ethanol, Hexane) Load->Wash Elute 7. Elute this compound (Ethyl Acetate) Wash->Elute Evaporate 8. Evaporate Solvent (Nitrogen Stream) Reconstitute 9. Reconstitute in Assay Buffer Evaporate->Reconstitute Analyze 10. LC-MS/MS or ELISA Analysis Reconstitute->Analyze

References

Technical Support Center: 16(S)-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may face.

Section 1: Pre-Analytical and Sample Handling

Question 1: My this compound levels are unexpectedly low or undetectable. What could be the cause during sample collection and storage?

Answer: Low or undetectable levels of this compound can often be traced back to pre-analytical variables. Eicosanoids are sensitive lipids susceptible to degradation.

Troubleshooting:

  • Enzymatic Activity: Ensure rapid inactivation of enzymes post-collection. For tissues, snap-freezing in liquid nitrogen is recommended. For blood samples, prompt centrifugation at 4°C to separate plasma/serum and the addition of antioxidants like butylated hydroxytoluene (BHT) can mitigate enzymatic degradation.

  • Storage Conditions: this compound standards and samples should be stored at -20°C or lower in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2] Stability is generally good for at least two years under these conditions.[1][2] Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect samples from direct light, which can cause photo-oxidation of the polyunsaturated fatty acid structure. Use amber vials for storage and processing.

  • Choice of Anticoagulant: For blood collection, EDTA is generally preferred over heparin, as heparin can sometimes interfere with downstream enzymatic assays or extraction procedures.

Question 2: I am observing high variability between replicate samples. What pre-analytical factors could contribute to this?

Answer: High variability often points to inconsistent sample handling or storage.

Troubleshooting:

  • Inconsistent Timing: Standardize the time between sample collection and processing (e.g., centrifugation, extraction) for all samples.

  • Differential Degradation: Ensure all samples are treated identically with antioxidants and stored under the same conditions to prevent variable degradation.

  • Non-homogenous Samples: For tissue samples, ensure complete homogenization to achieve a representative aliquot for extraction.

Section 2: Sample Extraction

Question 3: My recovery of this compound after solid-phase extraction (SPE) is poor. How can I improve this?

Answer: Poor recovery from SPE can result from several factors, including improper column conditioning, incorrect pH, or the use of inappropriate solvents.

Troubleshooting:

  • Column Conditioning and Equilibration: Ensure the SPE cartridge (typically a C18 reversed-phase column) is properly conditioned with methanol (B129727) and then equilibrated with water or a low-organic-content buffer. This ensures proper interaction of the analyte with the stationary phase.

  • Sample pH Adjustment: Before loading, acidify the sample to a pH of approximately 3.5-4.0 with a weak acid like formic or acetic acid. This ensures that the carboxylic acid group of this compound is protonated, increasing its retention on the reversed-phase sorbent.

  • Washing Step: Use a weak organic solvent (e.g., 5-10% methanol in water) to wash away interfering polar compounds without prematurely eluting the this compound.

  • Elution Step: Use a sufficiently strong organic solvent, such as methanol, acetonitrile, or ethyl acetate, to ensure complete elution from the SPE cartridge.

Question 4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?

Answer: Both SPE and LLE can be effective for extracting this compound. The choice often depends on the sample matrix, required sample cleanup, and throughput needs. SPE is generally considered to provide cleaner extracts, which can be crucial for reducing matrix effects in LC-MS/MS analysis.[3]

Data Presentation: Comparison of Extraction Methods

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (tunable with different sorbents)Moderate
Cleanliness of Extract Generally cleaner, effective at removing salts and phospholipids.[3]Can co-extract more matrix components.
Recovery Typically >85% (method dependent)Can be variable, risk of emulsion formation.
Throughput Amenable to high-throughput automation (e.g., 96-well plates).More labor-intensive, less easily automated.
Common Issues Column clogging, inconsistent elution.Emulsion formation, incomplete phase separation.
Section 3: Chromatographic Separation

Question 5: I cannot separate this compound from its (R)-enantiomer. Why is this important and how can I achieve separation?

Answer: The biological activity of 16-HETE is stereospecific. For example, this compound inhibits proximal tubule ATPase activity, while the 16(R)-isomer has negligible effects.[2] Therefore, distinguishing between the enantiomers is critical for accurate biological interpretation. Standard reversed-phase columns will not separate enantiomers.

Troubleshooting:

  • Use a Chiral Stationary Phase (CSP): Chiral chromatography is necessary to resolve enantiomers.[4][5] Columns with stationary phases based on derivatized cellulose (B213188) or amylose (B160209) are commonly used for separating HETE isomers.[4]

  • Optimize Mobile Phase: The choice of mobile phase, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol) containing a small amount of acid (e.g., formic or acetic acid), is critical and requires empirical optimization for the specific chiral column used.[6]

  • Derivatization: While less common with modern LC-MS/MS, derivatizing the carboxylic acid group can sometimes improve chiral separation on certain columns.

Question 6: I am seeing co-elution of other HETE isomers with my this compound peak. How can I resolve this?

Answer: HETE isomers (e.g., 5-HETE, 12-HETE, 15-HETE) are structurally very similar and can co-elute, especially on non-specialized columns.[7]

Troubleshooting:

  • High-Resolution Chromatography: Utilize a high-efficiency HPLC or UHPLC column with a smaller particle size to improve peak resolution.

  • Gradient Optimization: Develop a shallow elution gradient to maximize the separation between closely eluting isomers.

  • Mass Spectrometry Resolution: Even if chromatographic separation is incomplete, the use of tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions can often provide the necessary specificity to quantify co-eluting isomers, provided they have unique product ions.[7]

Section 4: Mass Spectrometry and Data Analysis

Question 7: My signal intensity for this compound is suppressed or enhanced. What are matrix effects and how can I mitigate them?

Answer: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[8][9] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), both of which compromise quantitative accuracy.[8][10]

Troubleshooting:

  • Improve Sample Cleanup: Use a more rigorous extraction and cleanup protocol (e.g., SPE) to remove interfering matrix components like phospholipids.[3]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions where most matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS (e.g., this compound-d8). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for an accurate ratio-based quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to your samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.

Question 8: How do I choose the correct internal standard for my assay?

Answer: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound-d8). If a specific SIL-IS for this compound is unavailable, a deuterated version of a closely related HETE isomer can be used, but it is crucial to verify that its extraction recovery and ionization efficiency are very similar to this compound.[6][7]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using SPE
  • Sample Preparation: To 200 µL of plasma, add 10 µL of an appropriate antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of the internal standard solution (e.g., 1 ng of 15(S)-HETE-d8).[6]

  • Protein Precipitation & Acidification: Add 600 µL of cold acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify with 1% formic acid.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound
  • LC System: UHPLC system.

  • Column: Chiral stationary phase column (e.g., Lux 3 µm Amylose-2, 150 x 2.0 mm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient tailored to separate HETE isomers, for example, starting at 50% B and increasing to 90% B over 40 minutes.[4]

  • Flow Rate: 50 µL/min.[4]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • 16-HETE: Q1: 319.2 -> Q3: 115.1 (or other validated product ion)

    • HETE-d8 Internal Standard: Q1: 327.2 -> Q3: 120.1 (example for a d8 labeled standard) (Note: MRM transitions should be empirically optimized for the specific instrument used.)

Visualizations

experimental_workflow cluster_pre Pre-Analytical cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Sample Sample Collection (Plasma, Tissue) Add_IS Add Antioxidant & Internal Standard Sample->Add_IS Immediate Processing SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Add_IS->SPE Acidified Sample LCMS Chiral LC-MS/MS Analysis SPE->LCMS Reconstituted Extract Data Data Processing (Integration, Calibration) LCMS->Data Quant Quantification of This compound Data->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_low Low or No Signal cluster_high High Variability / Signal cluster_separation Poor Separation Start Problem: Inaccurate this compound Results Degradation Sample Degradation? (Storage, Handling) Start->Degradation Recovery Poor Extraction Recovery? (SPE Protocol) Start->Recovery MS_Issue MS Sensitivity Issue? (Source, Detector) Start->MS_Issue Matrix Matrix Effects? (Ion Suppression/Enhancement) Start->Matrix Contamination Contamination? (Solvents, Labware) Start->Contamination IS_Error Internal Standard Error? (Concentration, Addition) Start->IS_Error Chiral No Chiral Column? (Co-elution of Enantiomers) Start->Chiral Isomers Isomer Co-elution? (Optimize Gradient) Start->Isomers Sol1 Review Sample Handling & Storage Protocols Degradation->Sol1 Solution Sol2 Optimize SPE (pH, Solvents) Recovery->Sol2 Solution Sol3 Improve Cleanup, Use SIL-IS Matrix->Sol3 Solution Sol4 Use Appropriate Chiral Column Chiral->Sol4 Solution

Caption: Troubleshooting decision tree for this compound analysis.

signaling_pathway cluster_cyp Cytochrome P450 (CYP) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (AA) CYP CYP450 Enzymes (e.g., CYP4A, CYP4F) AA->CYP LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX HETEs HETEs (e.g., 20-HETE, 16-HETE) CYP->HETEs Hydroxylation Biological_Effects Biological Effects HETEs->Biological_Effects e.g., this compound inhibits ATPase HpETEs HpETEs LOX->HpETEs Oxygenation HETEs_LOX HETEs (5-HETE, 12-HETE, 15-HETE) HpETEs->HETEs_LOX Peroxidase Reduction Biological_Effects_LOX Biological Effects HETEs_LOX->Biological_Effects_LOX Pro-inflammatory, Chemotactic

Caption: Simplified metabolic pathways of Arachidonic Acid.

References

how to improve the stability of 16(S)-HETE in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound in solution, leading to variability in experimental results. The following guide addresses common problems and provides potential solutions.

Problem: Loss of this compound Activity or Concentration in Solution

Potential CauseRecommended SolutionPrevention Strategy
Chemical Instability/Degradation Verify the concentration of your this compound stock and working solutions using a validated analytical method (e.g., LC-MS/MS). If degradation is confirmed, prepare fresh solutions from a new stock vial.Store this compound stock solutions at -20°C or lower in an organic solvent such as ethanol (B145695).[1][2] For aqueous solutions, prepare them fresh for each experiment and use them promptly. Minimize the time working solutions are kept at room temperature.
Oxidation While not specifically documented for this compound, other eicosanoids are susceptible to oxidation. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or Vitamin E, to your solutions, particularly for long-term experiments. The effectiveness of antioxidants should be validated for your specific experimental setup.Prepare solutions in deoxygenated buffers and store under an inert gas atmosphere (e.g., argon or nitrogen). Avoid vigorous vortexing which can introduce oxygen.
Photodegradation If solutions have been exposed to light for extended periods, they may have degraded. Prepare fresh solutions and protect them from light.Store stock and working solutions in amber vials or wrap containers with aluminum foil to protect from light. Conduct experiments under low-light conditions when possible.
Incorrect Solvent/pH This compound has limited solubility in aqueous buffers. Ensure the final concentration in your aqueous experimental medium does not exceed its solubility limit (approximately 0.8 mg/mL in PBS, pH 7.2).[1][2] If precipitation is observed, the effective concentration will be lower than intended.First, dissolve this compound in an organic solvent like ethanol or DMSO, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Adsorption to Surfaces Lipid molecules like this compound can adsorb to plastic and glass surfaces.Use silanized glassware or low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize loss of material.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound?

A1: this compound is typically supplied in an organic solvent, such as ethanol. For long-term storage, it is recommended to keep the solution at -20°C.[1][2] Under these conditions, it should be stable for at least two years.[1][2] To prevent contamination and solvent evaporation, ensure the vial is tightly sealed.

Q2: How do I prepare aqueous solutions of this compound?

A2: Due to its lipophilic nature, this compound has low solubility in aqueous solutions. To prepare a working solution in a buffer like PBS, it is advisable to first have a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO. The stock solution can then be diluted into the aqueous buffer with gentle mixing. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system (typically <0.1%). The solubility of this compound in PBS (pH 7.2) is approximately 0.8 mg/mL.[1][2]

Q3: What are the primary degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively detailed in the literature, like other polyunsaturated fatty acid derivatives, it is susceptible to oxidation. The double bonds in the eicosanoid backbone are prone to attack by reactive oxygen species, which can lead to the formation of various oxidized products and loss of biological activity. Additionally, exposure to UV light can induce photodegradation.

Q4: Can I freeze-thaw my this compound solution?

A4: For stock solutions in organic solvents stored at -20°C, multiple freeze-thaw cycles should be avoided to minimize the risk of solvent evaporation and water condensation, which could affect concentration and stability. It is recommended to aliquot the stock solution into smaller, single-use vials. For freshly prepared aqueous solutions, it is best to use them immediately and avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Preparation of this compound Working Solution

  • Materials:

    • This compound stock solution (e.g., in ethanol)

    • Anhydrous ethanol or DMSO

    • Sterile, deoxygenated aqueous buffer (e.g., PBS, pH 7.2)

    • Silanized glass vials or low-adhesion polypropylene tubes

  • Procedure:

    • Equilibrate the vial of this compound stock solution to room temperature.

    • Briefly centrifuge the vial to ensure all the solution is at the bottom.

    • If necessary, further dilute the stock solution in the same organic solvent to an intermediate concentration.

    • To prepare the final aqueous working solution, slowly add the required volume of the this compound intermediate stock into the aqueous buffer while gently vortexing or swirling. Do not add the aqueous buffer to the organic solvent.

    • Ensure the final concentration of the organic solvent in the working solution is below the tolerance level of your experimental system (e.g., <0.1%).

    • Use the freshly prepared aqueous solution immediately for best results.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Monooxygenase Arachidonic_Acid->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S CYP1B1 CYP1B1 Activity Modulation HETE_16S->CYP1B1 Allosteric Modulation NaK_ATPase Na+/K+-ATPase HETE_16S->NaK_ATPase Inhibition Downstream Downstream Gene Regulation CYP1B1->Downstream Ion_Transport Inhibition of Ion Transport NaK_ATPase->Ion_Transport

Caption: Biosynthesis and cellular actions of this compound.

Experimental_Workflow Start Prepare this compound Solutions under Test Conditions Incubate Incubate Solutions (Time Course) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Quantify this compound (e.g., LC-MS/MS) Sample->Analyze Data Plot Concentration vs. Time Analyze->Data End Determine Degradation Rate Data->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Off-Target Effects of 16(S)-HETE in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary and most well-characterized biological activity of this compound is the stereospecific inhibition of Na+,K+-ATPase in the proximal tubules of the kidney.[1][2] This effect is typically observed at concentrations around 2 µM and is considered a key aspect of its role in regulating renal electrolyte and fluid transport.[1][2]

Q2: What are the most common suspected off-target effects of this compound?

A2: Due to structural similarities with other lipid mediators, this compound may exhibit off-target effects through several mechanisms:

  • Cross-reactivity with other HETE receptors: this compound may bind to and activate receptors for other HETEs, such as GPR31 (the receptor for 12(S)-HETE) and the leukotriene B4 receptor 2 (BLT2), which is known to be promiscuous.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Various HETEs have been shown to be low-affinity ligands for PPARs, a family of nuclear receptors that regulate gene expression.

  • Modulation of Cytochrome P450 (CYP) Enzymes: this compound and its enantiomer, 16(R)-HETE, have been demonstrated to allosterically modulate the activity of CYP enzymes, such as CYP1B1 and CYP1A2.

Q3: My cells are showing a response to this compound at a much lower concentration than expected for its on-target effect. What could be the reason?

A3: If you observe cellular effects at nanomolar concentrations, it is possible that you are seeing an off-target effect. For example, the receptor for 12(S)-HETE, GPR31, has a high affinity for its ligand (Kd ≈ 4.8 nM). If this compound has some affinity for this receptor, it could elicit a response at concentrations significantly lower than the micromolar concentrations required for Na+,K+-ATPase inhibition.

Q4: Are there commercially available selective agonists or antagonists that can help me dissect the signaling of this compound?

A4: While there are no widely available selective agonists or antagonists specifically for this compound, you can use pharmacological tools for related pathways to investigate potential off-target effects. For instance, inhibitors of 12-lipoxygenase or antagonists for GPR31 and BLT2 can help rule out the involvement of these pathways. Additionally, specific inhibitors for CYP enzymes or antagonists for PPARs can be employed as experimental controls.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Steps
Off-target receptor activation (e.g., GPR31, BLT2) 1. Competition Assays: Perform binding assays with radiolabeled ligands for suspected off-target receptors in the presence of unlabeled this compound to determine its binding affinity. 2. Use of Antagonists: Pre-treat your cells with selective antagonists for GPR31 or BLT2 before adding this compound. If the observed effect is diminished, it suggests the involvement of these receptors. 3. Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of suspected off-target receptors and observe if the response to this compound is altered.
Activation of PPARs 1. PPAR Antagonists: Co-incubate your cells with a PPAR antagonist (e.g., GW9662 for PPARγ) and this compound. A reversal of the effect would indicate PPAR involvement. 2. Reporter Assays: Use a luciferase reporter assay with a PPAR response element (PPRE) to directly measure the activation of PPARs by this compound.
Modulation of CYP enzyme activity 1. CYP Inhibitors: Pre-treat cells with known inhibitors of CYP1B1 or CYP1A2 to see if this alters the effects of this compound. 2. Metabolite Profiling: Use mass spectrometry to analyze the cellular metabolites to see if this compound is altering the production of other bioactive lipids through CYP enzyme modulation.
Lipid Mediator Instability 1. Fresh Preparations: Always prepare fresh solutions of this compound for each experiment, as lipid mediators can degrade over time. 2. Proper Storage: Store stock solutions in an appropriate solvent (e.g., ethanol) at -80°C and minimize freeze-thaw cycles.
Problem 2: Difficulty in distinguishing on-target versus off-target signaling pathways.
Possible Cause Troubleshooting Steps
Overlapping signaling cascades 1. Pathway-Specific Inhibitors: Use a panel of inhibitors for key signaling molecules (e.g., PKC, ERK, PI3K) to dissect the downstream pathway activated by this compound. 2. Phospho-protein Analysis: Use Western blotting or other immunoassays to detect the phosphorylation of key signaling proteins in response to this compound in the presence and absence of off-target pathway inhibitors.
Lack of specific controls 1. Stereoisomer Control: Use the 16(R)-HETE enantiomer as a control. Since the on-target effect on Na+,K+-ATPase is stereospecific to the (S)-enantiomer, any effect observed with 16(R)-HETE is likely an off-target effect.[2] 2. Structurally Related Lipids: Use other HETE isomers (e.g., 12(S)-HETE, 15(S)-HETE, 20-HETE) to assess the specificity of the observed effect.

Quantitative Data Summary

The following tables summarize key quantitative data to help you design your experiments and interpret your results.

Table 1: Reported Bioactivities of this compound and Related HETEs

CompoundTarget/EffectPotency/ConcentrationReference
This compound Inhibition of proximal tubule Na+,K+-ATPase ~60% inhibition at 2 µM [1][2]
16(R)-HETENegligible effect on proximal tubule Na+,K+-ATPase-[2]
12(S)-HETEGPR31 Receptor Binding (Kd)4.8 nM
12(S)-HETEBLT2 Receptor Activation (EC50)~300 nM
15(S)-HETEPPARγ ActivationEffective at 10 µM
15(S)-HETEInhibition of PC3 cell proliferation (IC50)30 µM[3]

Table 2: Pharmacological Modulators for Investigating Off-Target Effects

TargetModulator TypeCompound ExampleTypical Working Concentration
GPR31Antagonist(structure not widely available)-
BLT2AntagonistLY2552831-10 µM
PPARγAntagonistGW96621-10 µM
CYP1B1Inhibitor2,3',4,5'-Tetramethoxystilbene0.1-1 µM
CYP1A2InhibitorFurafylline1-10 µM
20-HETE SynthesisInhibitorHET00161-10 µM

Key Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to assess whether this compound activates G-protein coupled receptors (GPCRs) that signal through calcium.

Materials:

  • Cells expressing the GPCR of interest (e.g., GPR31, BLT2)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other test compounds

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add this compound or control compounds and immediately begin kinetic measurement of fluorescence for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium mobilization.

Protocol 2: PPARγ Activation Reporter Assay

This protocol determines if this compound can activate PPARγ-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • PPARγ expression vector

  • Luciferase reporter vector containing a PPRE

  • Transfection reagent

  • This compound, a known PPARγ agonist (e.g., Rosiglitazone), and a PPARγ antagonist (e.g., GW9662)

  • Luciferase assay reagent

Methodology:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with this compound, the positive control (Rosiglitazone), and co-treatments with the antagonist (GW9662) for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and compare the fold-change in activity relative to the vehicle-treated control.

Protocol 3: CYP Enzyme Activity Assay

This protocol assesses the modulatory effect of this compound on the activity of CYP enzymes like CYP1B1 and CYP1A2.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • CYP-specific fluorogenic substrate (e.g., 7-Ethoxyresorufin for CYP1A2 and CYP1B1)

  • NADPH regenerating system

  • This compound and known CYP modulators

  • Fluorescence plate reader

Methodology:

  • Reaction Setup: In a 96-well plate, combine the microsomes or recombinant enzymes, the fluorogenic substrate, and the NADPH regenerating system in a suitable buffer.

  • Compound Addition: Add this compound or control compounds at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding NADPH and immediately begin kinetic measurement of the fluorescent product formation over time.

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) to determine the effect of this compound on CYP enzyme activity.

Visualizing Signaling Pathways and Workflows

To aid in understanding the potential on-target and off-target actions of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow for deconvoluting these effects.

16S_HETE_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways HETE_on This compound NaK_ATPase Na+,K+-ATPase HETE_on->NaK_ATPase Inhibits Ion_Transport Altered Ion Transport NaK_ATPase->Ion_Transport HETE_off This compound GPR31 GPR31 HETE_off->GPR31 Cross-reacts? BLT2 BLT2 HETE_off->BLT2 Cross-reacts? PPAR PPARs HETE_off->PPAR Activates? CYP CYP Enzymes HETE_off->CYP Modulates Signaling_GPCR Downstream Signaling (e.g., Ca2+, PKC, ERK) GPR31->Signaling_GPCR BLT2->Signaling_GPCR Gene_Expression Altered Gene Expression PPAR->Gene_Expression Metabolite_Profile Altered Metabolite Profile CYP->Metabolite_Profile

Caption: On-target vs. potential off-target signaling pathways of this compound.

Experimental_Workflow start Observe Unexpected Effect of this compound hypothesis Formulate Hypothesis: Off-Target Effect? start->hypothesis test_GPCR Test GPCR Cross-Reactivity (Ca2+ Assay, Antagonists) hypothesis->test_GPCR test_PPAR Test PPAR Activation (Reporter Assay, Antagonists) hypothesis->test_PPAR test_CYP Test CYP Modulation (Enzyme Assay, Inhibitors) hypothesis->test_CYP analyze Analyze Data and Refine Hypothesis test_GPCR->analyze test_PPAR->analyze test_CYP->analyze controls Use Controls: 16(R)-HETE, Other HETEs controls->analyze conclusion Conclude On-Target vs. Off-Target Mechanism analyze->conclusion

Caption: Experimental workflow for troubleshooting this compound off-target effects.

References

Technical Support Center: Refining Cell Culture Conditions for 16(S)-HETE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and troubleshooting cell culture experiments involving 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological relevance? A1: this compound is a metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) enzyme pathway.[1] It is an endogenous lipid mediator that can modulate cellular functions. For instance, in human polymorphonuclear leukocytes (PMNs), it acts as an inhibitor of adhesion and aggregation, suggesting a role in inflammatory responses.[2][3]

Q2: What are common cell types used for studying this compound? A2: The choice of cell type depends on the biological question. Human polymorphonuclear leukocytes (PMNs) are a relevant primary cell type as they both produce and respond to 16-HETE.[1][3][4] Given the roles of related HETEs in vascular function and cancer, endothelial cells (e.g., HUVECs), vascular smooth muscle cells, and various cancer cell lines (e.g., prostate, lung) are also commonly used.[4][5]

Q3: How should I dissolve and store this compound? A3: this compound is a lipophilic molecule and is insoluble in aqueous solutions. It should be dissolved in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture medium immediately before use to the final desired concentration.

Q4: What is a good starting concentration for my experiments? A4: Based on studies with related HETE compounds, a broad dose-response range is recommended for initial experiments. A typical starting range would be from 10 nM to 20 µM.[5][6][7] The optimal concentration is highly cell-type and assay-dependent, so a dose-response curve should always be generated. For example, 20-HETE showed effects on cell viability in LNCaP cells at concentrations as low as 5 nM.[5]

Q5: How critical is the vehicle control in this compound experiments? A5: The vehicle control is absolutely critical. Since this compound is dissolved in a solvent like DMSO or ethanol, cells must be treated with the same final concentration of the solvent alone to ensure that any observed effects are due to the this compound and not the vehicle.[2] It is advisable to keep the final solvent concentration in the culture medium as low as possible, ideally 0.5% or less.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No observable effect of this compound Concentration is too low/high: The dose may be outside the active range for your specific cell type and assay.Perform a wide dose-response experiment (e.g., 10 nM to 20 µM) to identify the optimal concentration.[5][6]
Incubation time is not optimal: The effect may be transient or require a longer duration to become apparent.Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) at an effective concentration.
Compound instability or sequestration: this compound may be metabolized by the cells or sequestered by esterification into lipids, reducing its effective concentration.[1][9]Reduce incubation time. Consider using fresh media with this compound for longer experiments. Test for metabolites if analytical methods are available.
Sub-optimal cell health: Cells that are unhealthy, over-confluent, or have a high passage number may not respond appropriately.Ensure you are using healthy, low-passage cells. Confirm viability before starting the experiment. Follow good cell culture practices.
Inconsistent results between experiments Variable stock solution: The compound may have degraded, or dilutions may be inconsistent.Prepare fresh stock solutions of this compound. Use calibrated pipettes for all dilutions.
Inconsistent vehicle control: The final concentration of the solvent (e.g., DMSO) may vary between wells or experiments.Prepare a master mix of medium containing the highest concentration of vehicle used and use this to dilute your compound, ensuring all conditions have the same final vehicle concentration.[2]
Cell passage number: Cellular responses can change significantly with increasing passage number.Standardize the passage number of cells used for all related experiments.
High cell death in all conditions, including controls Solvent toxicity: The concentration of the vehicle (DMSO, ethanol) may be too high for your cell type.Test the effect of the vehicle alone on cell viability. Ensure the final concentration is non-toxic and ideally below 0.5%.[8]
General cell culture issues: Contamination, incorrect media formulation, or incubator malfunction (CO₂, temperature, humidity).Check for signs of contamination. Confirm the composition of your media and supplements. Verify incubator settings.
High background signal in assays Non-specific antibody binding (Western Blot): For phospho-specific antibodies, blocking with milk can cause high background due to the presence of phosphoproteins like casein.[10]Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of milk when probing for phosphorylated proteins like p-ERK.[10][11]
Assay interference: The compound or vehicle may interfere with the assay chemistry (e.g., colorimetric assays like MTT).Run a cell-free control with media, compound, and vehicle to check for direct chemical reactions with assay reagents.

Data Presentation: Quantitative Parameters

Table 1: Recommended Concentration Ranges for In Vitro this compound Studies Based on effective concentrations of related HETE compounds.

Assay TypeRecommended Starting RangeKey ConsiderationsReference(s)
Cell Viability / Proliferation10 nM - 20 µMCell-type dependent; perform a full dose-response curve.[5][6]
Cell Migration / Chemotaxis10 nM - 10 µMOptimal concentration may be lower than for viability assays.[12]
Signaling Pathway Activation (e.g., p-ERK)50 nM - 5 µMEffects are often rapid and may occur at lower concentrations.[5]

Table 2: Common Cell Types for HETE Research

Cell TypeArea of ResearchKey CharacteristicsReference(s)
Polymorphonuclear Leukocytes (PMNs)Inflammation, ImmunologyPrimary cells; endogenous producers and responders to 16-HETE.[1][3][4]
Human Umbilical Vein Endothelial Cells (HUVEC)Angiogenesis, Vascular InflammationPrimary cells; model for endothelial function and adhesion molecule expression.[12]
LNCaP, PC-3 (Prostate Cancer)Oncology, Cell SurvivalAndrogen-sensitive (LNCaP) and insensitive (PC-3) models. 20-HETE affects LNCaP viability.[5]
Vascular Smooth Muscle Cells (VSMC)Vascular Remodeling, HypertensionMediate vasoconstriction and proliferation in response to HETEs.[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by living cells.[13]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization Solution (e.g., acidified isopropanol (B130326) or a commercial detergent reagent)[13]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the treatment media. Include wells for "cells + media only" (negative control) and "cells + vehicle control".

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT Reagent (5 mg/mL) to each well.[13][14]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitates are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Chemotactic Cell Migration Assay (Transwell)

This assay measures the migration of cells through a porous membrane towards a chemoattractant.[15]

Materials:

  • Endothelial cells (or other migratory cells)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Serum-free or low-serum basal medium

  • This compound and vehicle

  • Positive control chemoattractant (e.g., VEGF, 20 ng/mL)[15]

  • Calcein-AM or DAPI for cell staining

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free or low-serum basal medium to starve the cells.

  • Assay Setup: Add 750 µL of basal medium containing different concentrations of this compound (the chemoattractant) to the lower wells of a 24-well plate. Also include vehicle control and positive control wells.

  • Cell Seeding: Harvest and resuspend the starved cells in basal medium at a concentration of 1x10⁶ cells/mL. Add 100-200 µL of the cell suspension (1-2x10⁵ cells) to the top of each Transwell insert.

  • Migration: Place the inserts into the wells containing the chemoattractants. Incubate for 4-18 hours (time must be optimized for cell type) at 37°C, 5% CO₂.

  • Cell Removal: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Staining and Imaging: Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or Calcein-AM). Image multiple fields of view for each membrane with a fluorescence microscope.

  • Quantification: Count the number of migrated cells per field. Average the counts for each condition and normalize to the vehicle control.

Protocol 3: Western Blot for p-ERK1/2 Activation

This protocol detects the phosphorylation of ERK1/2, a key downstream kinase in many signaling pathways, in response to this compound.[10][16]

Materials:

  • Cells of interest

  • 6-well plates

  • Serum-free medium

  • This compound and vehicle

  • Lysis Buffer (e.g., RIPA) freshly supplemented with protease and phosphatase inhibitor cocktails.[10]

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG, Goat anti-mouse IgG

  • Blocking Buffer: 5% w/v BSA in TBST[10]

  • Stripping Buffer[16]

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Treat cells with this compound or vehicle for a short duration (e.g., 5, 15, 30, 60 minutes).

  • Lysis: Immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold supplemented Lysis Buffer to each well. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 min at 4°C.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting for p-ERK:

    • Block the membrane with 5% BSA/TBST for 1 hour at room temperature.[10]

    • Incubate with anti-phospho-ERK1/2 antibody (diluted in 5% BSA/TBST) overnight at 4°C.[11]

    • Wash 3x with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST. Apply ECL substrate and image the chemiluminescent signal.

  • Stripping and Immunoblotting for Total ERK:

    • Wash the membrane with TBST, then incubate in Stripping Buffer for 15-30 minutes.[16]

    • Wash thoroughly and re-block with 5% BSA/TBST for 1 hour.

    • Incubate with anti-total-ERK1/2 antibody overnight at 4°C.

    • Repeat the secondary antibody and imaging steps.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

G cluster_0 Troubleshooting: No Effect of this compound Start Start: No observable effect Q_Conc Was a dose-response experiment performed? Start->Q_Conc A_Conc_No Action: Perform broad dose-response (e.g., 10 nM - 20 µM) Q_Conc->A_Conc_No No Q_Time Was a time-course experiment performed? Q_Conc->Q_Time Yes A_Conc_No->Q_Time A_Time_No Action: Perform time-course (e.g., 1-48 hours) Q_Time->A_Time_No No Q_Health Are cells healthy, low passage, and not over-confluent? Q_Time->Q_Health Yes A_Time_No->Q_Health A_Health_No Action: Use new, healthy cells. Optimize seeding density. Q_Health->A_Health_No No End Consider alternative cause: - Compound instability - Different signaling pathway Q_Health->End Yes A_Health_No->Start Retry

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

G cluster_workflow Experimental Workflow: Transwell Migration Assay Step1 1. Cell Prep Starve cells in low-serum medium Step2 2. Assay Setup Add this compound (chemoattractant) to lower chamber Step1->Step2 Step3 3. Cell Seeding Add starved cells to Transwell insert (top) Step2->Step3 Step4 4. Incubation Allow migration for 4-18h Step3->Step4 Step5 5. Cell Removal Wipe non-migrated cells from top of membrane Step4->Step5 Step6 6. Staining & Imaging Fix and stain migrated cells on bottom of membrane Step5->Step6 Step7 7. Quantification Count cells per field and normalize to control Step6->Step7

Caption: Step-by-step experimental workflow for a chemotactic cell migration assay.

G cluster_pathway Proposed Signaling Pathway for this compound HETE This compound GPCR G-Protein Coupled Receptor (GPCR) HETE->GPCR Binds G_Protein Gα / Gβγ GPCR->G_Protein Activates Effector Downstream Effectors (e.g., PLC, AC) G_Protein->Effector MAPK_Cascade MAPK Cascade (Raf → MEK → ERK) Effector->MAPK_Cascade Activates pERK p-ERK1/2 MAPK_Cascade->pERK TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Phosphorylates Response Cellular Responses (Proliferation, Migration, Gene Expression) TF->Response Regulates

Caption: A proposed signaling cascade for this compound via a GPCR and the MAPK/ERK pathway.

References

dealing with batch-to-batch variability of commercial 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of commercial 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE). This resource is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a stereospecific cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2] It is known to play a role in regulating electrolyte and fluid transport in the kidney.[2] A key reported biological activity is the inhibition of proximal tubule Na+/K+-ATPase activity, with significant inhibition (up to 60%) observed at a concentration of 2 µM.[2] It is important to note that the biological activity of 16-HETE is stereospecific, meaning the (S) and (R) enantiomers can have different effects.

Q2: How is commercial this compound typically supplied and what are the recommended storage conditions?

Commercial this compound is commonly supplied as a solution in ethanol (B145695) at a specified concentration.[2] It is crucial to store the product at -20°C to maintain its stability.[2] Under these conditions, the product is expected to be stable for at least two years.[2]

Q3: What are the potential sources of batch-to-batch variability in commercial this compound?

Batch-to-batch variability can arise from several factors during the synthesis, purification, and handling of this compound. These include:

  • Purity: The percentage of the active this compound compound versus any impurities.

  • Enantiomeric Excess (e.e.): The proportion of the desired (S)-enantiomer compared to the (R)-enantiomer. The presence of the (R)-enantiomer can affect biological activity.

  • Concentration: The actual concentration of the this compound in the ethanol solution.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products, reducing the effective concentration of the active compound.

  • Residual Solvents: Trace amounts of solvents used in the synthesis and purification process may be present.

Q4: Why am I seeing inconsistent results in my experiments with different batches of this compound?

Inconsistent results are a hallmark of batch-to-batch variability. If you observe significant differences in the magnitude of the biological response, it is crucial to assess the quality and activity of the new batch of this compound before proceeding with extensive experiments.

Troubleshooting Guide

Issue 1: Reduced or No Biological Activity of a New Batch of this compound

If a new batch of this compound is showing lower than expected or no activity in your assay, follow these troubleshooting steps:

Workflow for Troubleshooting Reduced Activity

start Start: Reduced or No Activity Observed check_storage Verify Storage and Handling (-20°C, minimize freeze-thaw) start->check_storage check_prep Review Solution Preparation (Correct solvent, accurate dilution) check_storage->check_prep validate_conc Validate Concentration (LC-MS/MS analysis) check_prep->validate_conc validate_purity Assess Purity and Enantiomeric Excess (Chiral LC-MS/MS) validate_conc->validate_purity validate_bioactivity Perform Bioactivity Validation Assay (e.g., Na+/K+-ATPase or Calcium Mobilization) validate_purity->validate_bioactivity contact_supplier Contact Supplier with Data validate_bioactivity->contact_supplier If activity is still low end End: Root Cause Identified validate_bioactivity->end If activity is confirmed contact_supplier->end

Caption: Troubleshooting workflow for reduced this compound activity.

Step-by-Step Guide:

  • Verify Storage and Handling: Confirm that the this compound has been stored at -20°C and that the number of freeze-thaw cycles has been minimized. Aliquoting the stock solution upon receipt can help prevent degradation from repeated temperature changes.

  • Review Solution Preparation: Double-check all calculations and procedures for diluting the stock solution to the working concentration. Ensure the correct solvent was used and that pipettes are properly calibrated.

  • Validate Concentration and Purity: If possible, perform an analytical validation of the new batch.

    • Concentration: Use LC-MS/MS to quantify the exact concentration of this compound in the stock solution.

    • Purity and Enantiomeric Excess: Employ chiral LC-MS/MS to determine the purity and the ratio of the (S) to (R) enantiomer. A lower enantiomeric excess may lead to reduced biological activity.

  • Perform a Bioactivity Validation Assay: Before using a new batch in a large-scale or critical experiment, validate its biological activity using a standardized in-house assay. See the detailed protocols below for Na+/K+-ATPase inhibition and calcium mobilization assays.

  • Contact the Supplier: If you find significant discrepancies in concentration, purity, or bioactivity, contact the supplier and provide them with your validation data.

Issue 2: High Background or Off-Target Effects

If you observe unexpected cellular responses or high background signals, consider the following:

  • Impurity Profile: The impurity profile of a new batch may differ from previous ones. These unknown compounds could have off-target effects in your experimental system. Chiral LC-MS/MS analysis can help identify potential impurities.

  • Solvent Effects: this compound is typically dissolved in ethanol. Ensure that you are using an appropriate vehicle control in your experiments to account for any effects of the solvent on your cells or assay system. The final concentration of ethanol in your experiment should be consistent across all conditions and ideally below 0.1%.

Quantitative Data Summary

While specific batch-to-batch variability data is not publicly available, here are the typical specifications for commercial this compound and a comparison of the biological activity of its enantiomers.

Table 1: Typical Product Specifications for Commercial this compound

ParameterSpecificationSource
Purity≥98%[2]
FormulationA solution in ethanol[2]
Storage-20°C[2]
Stability≥ 2 years[2]

Table 2: Stereospecific Biological Activity of 16-HETE Enantiomers

EnantiomerBiological ActivitySource
This compoundInhibits proximal tubule ATPase activity by up to 60% at 2 µM.[2]
16(R)-HETEHas negligible effects on proximal tubule ATPase activity.
16(R)-HETEDose-dependently stimulates vasodilation of the rabbit kidney.
This compoundDoes not affect perfusion pressure in the rabbit kidney.

Experimental Protocols

Protocol 1: Validation of this compound Bioactivity using a Na+/K+-ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) generated from the hydrolysis of ATP by Na+/K+-ATPase. Inhibition of this enzyme by active this compound will result in a lower Pi concentration.

Methodology:

  • Sample Preparation: Prepare cell or tissue homogenates known to have Na+/K+-ATPase activity (e.g., kidney proximal tubule cells).

  • Reaction Setup:

    • Prepare a reaction mixture containing an appropriate buffer (e.g., imidazole-HCl), NaCl, KCl, and MgCl2.

    • Prepare a control reaction mixture containing an inhibitor of Na+/K+-ATPase, such as ouabain (B1677812).

  • Incubation with this compound:

    • Add your new batch of this compound (e.g., at a final concentration of 2 µM) and a vehicle control (ethanol) to separate reaction tubes. Also, include a positive control using a previously validated batch of this compound if available.

    • Pre-incubate the samples to allow for ouabain and this compound binding.

  • Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium dodecylsulfate (SDS).

  • Phosphate Detection:

    • Add a colorimetric reagent that reacts with inorganic phosphate (e.g., a molybdate-based reagent) to each tube.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm or 850 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the Na+/K+-ATPase activity by subtracting the phosphate produced in the presence of the inhibitor (ouabain) from the phosphate produced in its absence.

    • Compare the inhibition of Na+/K+-ATPase activity by the new batch of this compound to the vehicle control and, if available, the previously validated batch.

Protocol 2: Validation of this compound Bioactivity using a Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon the activation of G protein-coupled receptors (GPCRs). Many eicosanoids, including HETEs, are known to signal through GPCRs.

Methodology:

  • Cell Preparation:

    • Use a cell line known to respond to HETEs or other lipids, or a cell line engineered to express a promiscuous Gα protein (e.g., Gα16 or Gαqi5) to enable calcium signaling from various GPCRs.

    • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of the new batch of this compound and a vehicle control in an appropriate assay buffer. Also, include a positive control with a known agonist for your cell system or a previously validated batch of this compound.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or similar).

    • Measure the baseline fluorescence of the dye-loaded cells.

    • Inject the this compound dilutions, vehicle control, and positive control into the wells and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Calculate the response over baseline for each concentration of this compound.

    • Generate a dose-response curve and calculate the EC50 value for the new batch. Compare this to the expected EC50 or the EC50 of a previously validated batch.

Protocol 3: Chiral LC-MS/MS for Purity and Enantiomeric Excess Analysis of this compound

This protocol provides a general workflow for the analytical characterization of this compound. Specific parameters will need to be optimized for your instrument and column.

Methodology:

  • Sample Preparation:

    • Dilute an aliquot of the commercial this compound stock solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Chromatographic Separation:

    • Use a chiral stationary phase (CSP) column designed for the separation of fatty acid enantiomers.

    • Employ a mobile phase system compatible with both chiral separation and mass spectrometry detection (e.g., a gradient of acetonitrile (B52724) and water with a volatile additive like formic acid or ammonium (B1175870) acetate).

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

    • Set the instrument to monitor for the specific precursor-to-product ion transitions for 16-HETE.

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers of 16-HETE.

    • Purity Calculation: Calculate the purity of this compound by dividing the peak area of the (S) and (R) enantiomers by the total area of all detected peaks.

    • Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

While the specific receptor for this compound has not been definitively identified, it is hypothesized to act through a G protein-coupled receptor (GPCR), similar to other HETE molecules. This activation can lead to downstream signaling cascades involving changes in intracellular calcium and the generation of reactive oxygen species (ROS).

HETE This compound GPCR G Protein-Coupled Receptor (GPCR) HETE->GPCR G_protein G Protein Activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC ROS Reactive Oxygen Species (ROS) Generation G_protein->ROS IP3 IP3 -> ER PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release downstream Downstream Cellular Effects (e.g., Enzyme modulation, Gene expression) Ca_release->downstream ROS->downstream start Receive New Batch of this compound aliquot Aliquot and Store at -20°C start->aliquot analytical_chem Analytical Chemistry Validation (Optional but Recommended) aliquot->analytical_chem bio_assay Biological Activity Validation aliquot->bio_assay lcms Purity and Concentration (LC-MS/MS) analytical_chem->lcms chiral_lcms Enantiomeric Excess (Chiral LC-MS/MS) analytical_chem->chiral_lcms compare Compare Data to Previous Batches/ Supplier Specifications lcms->compare chiral_lcms->compare dose_response Dose-Response Curve (e.g., Calcium Mobilization) bio_assay->dose_response functional_assay Functional Assay (e.g., Na+/K+-ATPase Inhibition) bio_assay->functional_assay dose_response->compare functional_assay->compare proceed Proceed with Experiments compare->proceed Data is consistent troubleshoot Troubleshoot/Contact Supplier compare->troubleshoot Discrepancies found

References

Technical Support Center: Optimizing In Vivo 16(S)-HETE Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathway.[1][2] It is the S-enantiomer of 16-HETE and has demonstrated stereospecific biological activity. In vitro, this compound has been shown to inhibit proximal tubule ATPase activity by as much as 60% at a concentration of 2 µM.[3][4] In contrast, the R-enantiomer, 16(R)-HETE, has been found to have negligible effects on ATPase activity but does induce vasodilation.[4]

Q2: What is the recommended starting dose for in vivo administration of this compound?

A2: Currently, there is no established effective dose for the in vivo administration of this compound in any animal model. Therefore, it is crucial to perform a dose-finding study to determine the optimal dose for your specific research model and application. A suggested starting point would be to extrapolate from effective in vitro concentrations, such as the 2 µM concentration shown to inhibit proximal tubule ATPase activity, and to review literature for in vivo doses of other HETE molecules. For instance, studies with 20-HETE inhibitors and antagonists in mice and rats have used doses in the range of 1-10 mg/kg/day administered intraperitoneally or in drinking water.[5][6][7]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a lipophilic compound and requires a suitable vehicle for in vivo delivery. The choice of vehicle will depend on the route of administration.

  • For aqueous-based formulations: this compound is soluble in phosphate-buffered saline (PBS, pH 7.2) at approximately 0.8 mg/mL.[3] For higher concentrations, it can be dissolved in 0.1 M Na2CO3 at up to 2 mg/mL and then diluted with PBS to the desired concentration and physiological pH.[3]

  • For organic-based or emulsion formulations: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[3] For intravenous administration of lipophilic compounds, lipid emulsions can be a suitable option.[8] These formulations typically involve dissolving the compound in a lipid phase (e.g., soybean oil) which is then emulsified in an aqueous phase.

Q4: What is the known signaling pathway for this compound?

A4: The specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated. While dedicated receptors have been identified for other HETEs, such as GPR31 for 12(S)-HETE, a receptor for this compound has not been reported.[1] Research on other HETEs, like 20-HETE, has implicated signaling through G-protein coupled receptors (GPCRs) like GPR75, leading to the activation of pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[5] Investigation into similar pathways may be a starting point for elucidating the mechanism of action of this compound.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Precipitation of this compound in formulation Concentration exceeds solubility in the chosen vehicle.- Verify the solubility of this compound in your vehicle. - Consider gentle warming or sonication to aid dissolution, being mindful of the compound's stability. - For aqueous solutions, ensure the pH is appropriate (e.g., pH 7.2 for PBS). - Prepare fresh formulations before each experiment to minimize the risk of precipitation over time.
High variability in animal response Inconsistent formulation or administration. Rapid metabolism of this compound. Biological variability among animals.- Ensure the formulation is homogenous and the administration technique is consistent. - Investigate the pharmacokinetics of this compound in your model. HETEs can be rapidly metabolized. Consider the half-life when determining dosing frequency. - Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.
Lack of a clear dose-response The selected dose range is too narrow or not in the active range. The chosen endpoint is not sensitive to this compound.- Broaden the dose range in your dose-finding study, including both lower and higher concentrations. - Confirm the biological activity of your this compound stock with an in vitro assay (e.g., inhibition of proximal tubule ATPase activity). - Select a pharmacodynamic marker that is more directly related to the expected biological activity of this compound.
Observed toxicity or adverse events Vehicle toxicity. Off-target effects of this compound at high concentrations.- Include a vehicle-only control group to assess the toxicity of the formulation itself. - Reduce the concentration of any organic co-solvents (e.g., DMSO, ethanol) in the final formulation. - Start with a lower dose range and carefully observe for any adverse effects.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

This protocol provides a general guideline for preparing an aqueous formulation of this compound.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile vial.

  • Add a small volume of anhydrous ethanol to dissolve the this compound completely. Ensure the final concentration of ethanol in the injected solution is minimal (ideally less than 1%) to avoid toxicity.

  • In a separate sterile vial, prepare the required volume of sterile PBS (pH 7.2).

  • Slowly add the this compound/ethanol solution to the PBS while gently vortexing to ensure proper mixing and to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • The final formulation should be prepared fresh on the day of the experiment.

Protocol 2: In Vivo Dose-Finding Study for this compound in Mice

This protocol outlines a basic dose-ranging study to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.

Animals:

  • 6-8 week old mice of a specified strain (e.g., C57BL/6), single-sex.

Groups:

  • Group 1: Vehicle control

  • Group 2-5: Increasing doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Prepare the this compound formulations and vehicle control as described in Protocol 1.

  • Administer a single dose of the respective formulation to each mouse via the desired route (e.g., intravenous tail vein injection). The injection volume should be consistent across all groups (e.g., 5 mL/kg).

  • Monitor the animals closely for any signs of toxicity, including changes in weight, behavior, and physical appearance, at regular intervals for at least 7 days.

  • At the end of the observation period, collect blood and/or tissues for analysis of relevant biomarkers or pharmacodynamic endpoints.

  • The MTD is the highest dose that does not cause significant toxicity. The results will inform the dose selection for subsequent efficacy studies.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Administration & Monitoring cluster_analysis Data Analysis prep1 Dissolve this compound in organic solvent prep3 Mix and formulate prep1->prep3 prep2 Prepare aqueous vehicle (e.g., PBS) prep2->prep3 admin Dose administration (e.g., IV, IP) prep3->admin monitor Monitor for toxicity and clinical signs admin->monitor collect Sample collection (blood, tissue) monitor->collect pk_pd Pharmacokinetic/ Pharmacodynamic analysis collect->pk_pd biomarker Biomarker analysis pk_pd->biomarker troubleshooting_logic cluster_efficacy Lack of Efficacy cluster_toxicity Unexpected Toxicity start Unexpected In Vivo Results efficacy1 Check formulation (solubility, stability) start->efficacy1 toxicity1 Evaluate vehicle toxicity start->toxicity1 efficacy2 Verify dose calculations efficacy1->efficacy2 efficacy3 Assess bioavailability/ pharmacokinetics efficacy2->efficacy3 efficacy4 Confirm in vitro bioactivity of compound efficacy3->efficacy4 toxicity2 Reduce dose toxicity1->toxicity2 toxicity3 Investigate off-target effects toxicity2->toxicity3 hete_signaling cluster_downstream Downstream Signaling Cascades HETE HETE (e.g., 12(S)-HETE, 20-HETE) GPCR G-Protein Coupled Receptor (e.g., GPR31, GPR75) HETE->GPCR PKC Protein Kinase C (PKC) GPCR->PKC MAPK Mitogen-Activated Protein Kinase (MAPK) GPCR->MAPK Ca Intracellular Ca2+ Mobilization GPCR->Ca Cellular_Response Cellular Response (e.g., proliferation, migration, vasoconstriction) PKC->Cellular_Response MAPK->Cellular_Response Ca->Cellular_Response

References

Technical Support Center: 16(S)-HETE Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) receptor binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a hydroxyeicosatetraenoic acid, which is a metabolite of arachidonic acid produced via the cytochrome P450 (CYP) pathway.[1][2] Eicosanoids like this compound are bioactive lipids that can act as signaling molecules in various physiological and pathological processes, making them of interest in drug development. For instance, this compound has been shown to inhibit proximal tubule ATPase activity.[2]

Q2: What is the receptor for this compound?

A2: The specific high-affinity receptor for this compound has not been definitively identified in the literature. However, the closely related molecule, 12(S)-HETE, binds to the orphan G protein-coupled receptor (GPCR), GPR31.[3][4] It is plausible that this compound may also interact with a currently unidentified GPCR.

Q3: What is the expected signaling pathway for the this compound receptor?

A3: As the specific receptor is not confirmed, the exact signaling pathway is unknown. However, if this compound binds to a GPCR similar to the 12(S)-HETE receptor (GPR31), it would likely involve the activation of heterotrimeric G proteins, leading to downstream effects on intracellular second messengers.[3][5][6] For example, 12(S)-HETE signaling through GPR31 can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, as well as protein kinase C (PKC) and PI3 kinase.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound receptor binding assays.

Problem 1: High Non-Specific Binding

Potential Cause Recommended Solution
Radioligand sticking to filter plates or tubes Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Use low-binding plates and tubes.
High concentration of radioligand Reduce the concentration of the radioligand. The optimal concentration should be at or below the Kd.[7]
Insufficient washing Increase the number of wash steps and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the ligand-receptor complex.[8]
Inadequate blocking of non-specific sites Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.

Problem 2: Low or No Specific Binding Signal

Potential Cause Recommended Solution
Low receptor expression in the cell line/tissue Confirm receptor expression using a validated method (e.g., qPCR or Western blot if an antibody is available). Consider using a cell line known to express receptors for similar lipids or a recombinant expression system.
Degraded ligand or receptor Use fresh, high-quality this compound and radioligand. Prepare membrane fractions from fresh cells/tissues and store them properly at -80°C.
Suboptimal assay conditions (pH, ionic strength) Optimize the assay buffer composition. A common starting point is a Tris-based buffer with divalent cations like MgCl2.
Incorrect incubation time Determine the time required to reach binding equilibrium through time-course experiments.
Ligand depletion Ensure that the total concentration of receptor sites is well below the concentration of the radioligand to avoid ligand depletion. A general rule is that less than 10% of the added radioligand should be bound.[7][8]

Problem 3: Poor Assay Reproducibility

Potential Cause Recommended Solution
Inconsistent cell/membrane preparation Standardize the protocol for cell culture and membrane preparation to ensure batch-to-batch consistency.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of viscous solutions like lipid ligands.
Variable incubation times or temperatures Ensure all samples are incubated for the same duration and at a constant, controlled temperature.
Incomplete mixing of reagents Gently mix all components upon addition to the assay plate.

Experimental Protocols

Radioligand Competition Binding Assay for this compound Receptor

This protocol is a general guideline and should be optimized for your specific experimental system.

1. Materials and Reagents:

  • Cells/Tissue: Cells expressing the putative this compound receptor or tissue homogenates.

  • Radioligand: Tritiated this compound ([³H]this compound).

  • Unlabeled Ligand: High-purity this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Lysis Buffer (for membrane preparation): e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4.

  • 96-well Filter Plates: Pre-treated with 0.3% PEI.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

2. Membrane Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

3. Assay Procedure:

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL membrane preparation, 50 µL [³H]this compound (at a concentration near its Kd), and 100 µL assay buffer.

    • Non-Specific Binding: 50 µL membrane preparation, 50 µL [³H]this compound, and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL assay buffer.

    • Competition Binding: 50 µL membrane preparation, 50 µL [³H]this compound, and 50 µL of various concentrations of the competing test compound, and 50 µL assay buffer.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-treated filter plate using a vacuum manifold.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • For competition assays, plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Hypothesized this compound Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE This compound Receptor Putative GPCR HETE->Receptor Binding G_protein G Protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Second_Messenger->MAPK_Cascade Activation Transcription Gene Transcription MAPK_Cascade->Transcription Regulation Cellular_Response Cellular Response Transcription->Cellular_Response

Caption: Hypothesized signaling pathway for a putative this compound GPCR.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Ligand + Receptor) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Curve Fitting (IC50) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic Diagram

G rect_node rect_node Start Assay Problem? High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding? Start->Low_Signal Poor_Repro Poor Reproducibility? Start->Poor_Repro High_NSB->Low_Signal No Sol_NSB1 Optimize Washing & Blocking High_NSB->Sol_NSB1 Yes Low_Signal->Poor_Repro No Sol_Low1 Verify Receptor Expression Low_Signal->Sol_Low1 Yes Sol_Repro1 Standardize Protocols Poor_Repro->Sol_Repro1 Yes Sol_NSB2 Check Ligand Concentration Sol_NSB1->Sol_NSB2 Sol_NSB3 Use Low-Binding Plates Sol_NSB2->Sol_NSB3 Sol_Low2 Check Reagent Quality Sol_Low1->Sol_Low2 Sol_Low3 Optimize Assay Conditions Sol_Low2->Sol_Low3 Sol_Repro2 Verify Pipetting Accuracy Sol_Repro1->Sol_Repro2

References

Technical Support Center: Enhancing Antibody Specificity for 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies targeting the lipid mediator 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the specificity and performance of your anti-16(S)-HETE antibodies in various immunoassays.

I. Troubleshooting Guides

This section addresses common issues encountered during the development and application of antibodies against this compound.

Issue 1: High Cross-Reactivity with Other HETE Isomers

Question: My anti-16(S)-HETE antibody shows significant cross-reactivity with other HETE isomers (e.g., 16(R)-HETE, 20-HETE). How can I improve its specificity?

Answer: High cross-reactivity is a common challenge when developing antibodies against small molecules like HETEs, which have structurally similar isomers. Here are several strategies to enhance the specificity of your antibody:

  • Hapten Design and Conjugation:

    • Linker Position: The site where the linker molecule is attached to this compound is critical. The linker should be placed at a position that is distal to the unique structural features of this compound you want the antibody to recognize. This forces the immune system to generate antibodies against the more exposed, specific epitopes of the hapten.

    • Linker Chemistry: The chemical nature of the linker can influence the immunogenicity of the hapten. Using a heterologous linker for the screening antigen (e.g., in ELISA) different from the one used for the immunogen can help to select for antibodies that recognize the hapten itself, rather than the linker.

  • Immunization Strategy:

    • Boost with Altered Immunogen: Initial immunization can be performed with one immunogen, and subsequent boosts with a second immunogen where the linker or carrier protein is different, but the this compound hapten remains the same.[1] This can help to focus the immune response on the hapten.

  • Antibody Selection and Purification:

    • Negative Selection: During antibody screening (e.g., by phage display or hybridoma screening), include other HETE isomers as negative selection agents. This will eliminate antibody clones that cross-react with these off-target molecules.

    • Affinity Chromatography: Purify polyclonal sera or monoclonal antibody preparations using an affinity column where the this compound hapten is immobilized. This will enrich for antibodies with the highest affinity for the target.

Logical Workflow for Improving Antibody Specificity

G cluster_0 Problem Identification cluster_1 Hapten & Immunogen Design cluster_2 Antibody Selection & Purification cluster_3 Validation High_Cross_Reactivity High Cross-Reactivity with HETE Isomers Hapten_Design Optimize Hapten-Linker Conjugation Site High_Cross_Reactivity->Hapten_Design Linker_Chemistry Use Heterologous Linker for Screening Hapten_Design->Linker_Chemistry Immunization_Strategy Boost with Altered Immunogen Linker_Chemistry->Immunization_Strategy Negative_Selection Screen Against Other HETE Isomers Immunization_Strategy->Negative_Selection Affinity_Purification Purify with Immobilized This compound Negative_Selection->Affinity_Purification Specificity_Testing Test Specificity via Competitive ELISA/SPR Affinity_Purification->Specificity_Testing

Caption: Workflow for enhancing anti-16(S)-HETE antibody specificity.

Issue 2: Weak or No Signal in Immunoassay

Question: I am not detecting a signal, or the signal is very weak in my this compound ELISA. What could be the cause?

Answer: A weak or absent signal in an immunoassay can stem from several factors, from reagent issues to protocol errors.

Potential Cause Troubleshooting Step
Improper Antibody Dilution Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.
Inactive Antibody Ensure the antibody has been stored correctly and has not expired. Test the antibody on a positive control.
Insufficient Antigen Coating Optimize the coating concentration of the this compound conjugate and the incubation time and temperature.
Incorrect Buffer Composition Check the pH and composition of all buffers (coating, washing, blocking, and dilution).
Inadequate Washing Ensure thorough washing between steps to remove unbound reagents.
Expired or Inactive Detection Reagents Use fresh substrate and enzyme conjugates.

Issue 3: High Background in Immunoassay

Question: My ELISA for this compound has a high background, making it difficult to distinguish the signal. How can I reduce the background?

Answer: High background can obscure your specific signal. Here are common causes and solutions:

Potential Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. Consider using a commercial blocking buffer.
Antibody Concentration Too High Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.
Contaminated Reagents Use fresh, high-purity reagents and sterile water to prepare buffers.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer.

II. Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the specificity of my anti-16(S)-HETE antibody?

A1: The most common method is through competitive ELISA or Surface Plasmon Resonance (SPR) . In a competitive ELISA, you would incubate your antibody with a constant amount of labeled this compound and varying concentrations of unlabeled this compound or other HETE isomers. By comparing the IC50 values (the concentration of competitor that inhibits 50% of the signal), you can determine the percentage of cross-reactivity. SPR can provide real-time binding kinetics and affinity data (KD values) for the interaction of your antibody with this compound and other lipids.

Example Cross-Reactivity Data (Hypothetical)

Competitor IC50 (nM) Cross-Reactivity (%)
This compound10100
16(R)-HETE2005
20-HETE10001
12(S)-HETE5000<0.2
Arachidonic Acid>10,000<0.1

Q2: What are the best practices for storing my anti-16(S)-HETE antibody?

A2: For long-term storage, it is recommended to aliquot the antibody into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can denature the antibody. For short-term use, store the antibody at 4°C. Always refer to the manufacturer's datasheet for specific storage recommendations.

Q3: Can I use my anti-16(S)-HETE antibody in applications other than ELISA?

A3: This depends on how the antibody was generated and validated. If the antibody was raised against a this compound-protein conjugate, it might be suitable for other applications like immunohistochemistry (IHC) or flow cytometry, provided the target lipid is appropriately presented. However, extensive validation is required for each new application to ensure specificity and sensitivity.

III. Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol provides a template for a competitive ELISA to determine the concentration of this compound in a sample.

  • Coating:

    • Dilute the this compound-carrier protein conjugate (e.g., this compound-BSA) to 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of your this compound standard and your samples.

    • In a separate plate or tubes, mix 50 µL of each standard or sample dilution with 50 µL of the diluted anti-16(S)-HETE antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

  • Read Plate:

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Workflow for Competitive ELISA

G Coat Coat Plate with This compound Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Compete Incubate Antibody with Sample/Standard Block->Compete Transfer Transfer Mixture to Coated Plate Compete->Transfer Wash2 Wash Transfer->Wash2 Secondary_Ab Add Secondary Antibody Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Substrate Add Substrate Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: A standard workflow for a competitive ELISA.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the general steps for characterizing the binding of an anti-16(S)-HETE antibody to its target using SPR.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the anti-16(S)-HETE antibody to the chip surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound and other HETE isomers in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD.

  • Binding Analysis:

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between cycles if necessary using a low pH buffer or other appropriate regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

IV. Signaling Pathways

The precise signaling pathway for this compound is still under investigation. However, based on its production via cytochrome P450 (CYP) enzymes and the known signaling of other HETE molecules, a putative pathway can be proposed.[2][3] this compound may act as an intracellular signaling molecule or be released to act on cell surface receptors, potentially G-protein coupled receptors (GPCRs), similar to other eicosanoids.[4]

Putative Signaling Pathway for this compound

G cluster_0 Cellular Actions AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Metabolism HETE_16S This compound CYP450->HETE_16S GPCR Putative GPCR HETE_16S->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream Second_Messengers Second Messengers (IP3, DAG, cAMP) Downstream->Second_Messengers Cellular_Response Cellular Response (e.g., Ca2+ mobilization, protein kinase activation) Second_Messengers->Cellular_Response

References

Technical Support Center: 16(S)-HETE Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with 16(S)-Hydroxyeicosatetraenoic acid (16(S)-HETE) in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic molecule with good solubility in organic solvents but limited solubility in aqueous buffers. The approximate solubilities are summarized in the table below.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A2: Precipitation of this compound in aqueous solutions is a common issue arising from its low water solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like ethanol (B145695), DMSO, or DMF, is introduced into an aqueous environment, the sudden change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

A3: The recommended method involves first dissolving this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then diluted into the aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low, typically less than 1%, to avoid solvent-induced effects on your experiment.

Q4: Can I use detergents to improve the solubility of this compound?

A4: Yes, non-ionic detergents can be used to solubilize lipophilic molecules like this compound by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution. However, it is important to choose a detergent that is compatible with your experimental system and to use it at a concentration above its critical micelle concentration (CMC).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
EthanolMiscible
Dimethyl Sulfoxide (DMSO)Miscible
Dimethylformamide (DMF)Miscible
PBS (pH 7.2)~0.8 mg/mL[1][2]
0.1 M Na2CO3~2 mg/mL[1][2]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of the organic stock solution in aqueous buffer.

Potential Cause Recommended Solution
High final concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Lower the final working concentration of this compound. 2. Increase the percentage of the organic co-solvent, but keep it minimal (ideally <1%) to avoid off-target effects.
Improper mixing: Rapid addition of the stock solution creates localized high concentrations, leading to precipitation.1. Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. 2. Prepare an intermediate dilution of the stock solution in the aqueous buffer before making the final dilution.
Low temperature: The temperature of the aqueous buffer is too low, reducing the solubility of this compound.1. Gently warm the aqueous buffer to 37°C before adding the this compound stock solution.
Buffer composition: The pH or salt concentration of the buffer may affect solubility.1. Test the solubility of this compound in different buffer systems to find the most suitable one for your experiment. The solubility of fatty acids can be influenced by pH.

Issue 2: The prepared aqueous solution of this compound is cloudy.

Potential Cause Recommended Solution
Incomplete dissolution: The this compound has not fully dissolved in the aqueous buffer.1. Use sonication to aid in the dispersion of this compound. Place the solution in an ultrasonic bath for short intervals. 2. Increase the mixing time and ensure vigorous vortexing during preparation.
Formation of micelles: At higher concentrations, this compound may form micelles, leading to a cloudy appearance.1. This may not necessarily be a problem if the solution is uniformly dispersed. However, for optical clarity, consider lowering the concentration.

Issue 3: Inconsistent experimental results.

Potential Cause Recommended Solution
Instability of the aqueous solution: this compound may degrade or aggregate over time in aqueous solutions.1. Prepare fresh working solutions of this compound for each experiment. 2. Avoid storing aqueous solutions of this compound for extended periods. If storage is necessary, aliquot and store at -80°C and use promptly after thawing.
Adsorption to plasticware: Lipophilic compounds like this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.1. Use low-adhesion plasticware or glass vials for preparing and storing solutions. 2. Pre-rinsing the plasticware with a solution of the same buffer may help to saturate non-specific binding sites.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

  • Materials:

    • This compound (solid or as a solution in an organic solvent)

    • Anhydrous ethanol

    • Glass vial

  • Procedure:

    • If starting with solid this compound, weigh the desired amount in a clean glass vial.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in a tightly sealed glass vial to prevent evaporation.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to 37°C

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • In a sterile microcentrifuge tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • Use the freshly prepared working solution immediately for best results.

Mandatory Visualization

experimental_workflow Experimental Workflow: Preparing this compound Aqueous Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) dissolve Dissolve & Vortex stock_solid->dissolve stock_solvent Anhydrous Ethanol stock_solvent->dissolve stock_solution Concentrated Stock (e.g., 1 mg/mL in Ethanol) dissolve->stock_solution storage Store at -80°C stock_solution->storage add_stock Add Stock Dropwise while Vortexing stock_solution->add_stock storage->stock_solution Thaw before use aqueous_buffer Pre-warmed Aqueous Buffer (e.g., PBS, Media) aqueous_buffer->add_stock working_solution Final Working Solution (e.g., 1 µM this compound) add_stock->working_solution use_immediately Use Immediately working_solution->use_immediately

Caption: Workflow for preparing this compound aqueous solutions.

signaling_pathway Putative Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response HETE This compound GPCR G-Protein Coupled Receptor (e.g., GPR31-like) HETE->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Src Src Kinase PKC->Src Activates response Inhibition of Na⁺/K⁺-ATPase Activity (in Proximal Tubule) PKC->response ERK ERK1/2 Src->ERK Activates ERK->response

References

Validation & Comparative

Confirming the Biological Activity of Synthetic 16(S)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the biological activity of synthetic 16-Hydroxyeicosatetraenoic Acid (16(S)-HETE), a crucial eicosanoid involved in various physiological and pathological processes. By objectively comparing its performance with potential alternatives and providing detailed experimental methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of this signaling lipid.

Introduction to this compound

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] Like other hydroxyeicosatetraenoic acids (HETEs), it is implicated in a range of biological activities, including the regulation of ion transport, cell proliferation, and apoptosis. The stereochemistry of HETEs is critical to their biological function, with different enantiomers often exhibiting distinct activities. This guide focuses on methods to characterize the specific effects of the synthetic 16(S)-enantiomer.

Comparative Analysis of Biological Activity

While direct quantitative comparisons of the bioactivity of this compound on cell proliferation and apoptosis are limited in publicly available literature, we can infer its potential activities based on studies of other HETE isomers and provide a framework for its evaluation. Other HETEs, such as 12(S)-HETE and 20-HETE, are known to be potent regulators of cell growth and survival. For instance, 12(S)-HETE has been shown to promote tumor cell adhesion and proliferation, while 20-HETE is involved in mitogenic and angiogenic responses.[2]

Table 1: Comparative Biological Activities of HETE Isomers

CompoundReported Biological ActivityTarget Cell/SystemQuantitative Data (Example)
Synthetic this compound Inhibition of proximal tubule ATPase activity.[1]Kidney proximal tubules60% inhibition at 2 µM[1]
16(R)-HETE More potent inducer of CYP1B1 and inhibitor of CYP1A2 activity compared to this compound.Human cardiomyocytes, human liver microsomes-
12(S)-HETE Enhances tumor cell adhesion to endothelial cells.[2]Tumor cells, endothelial cellsEffective at 0.1 µM[2]
15(S)-HETE Inhibits proliferation of colorectal and prostate cancer cells.HT-29 and PC3 cancer cellsIC50 = 40 µM (HT-29), 30 µM (PC3)[3]
20-HETE Induces mitogenic and angiogenic responses.Various cancer cell lines-

Key Experiments for Biological Activity Confirmation

To confirm the biological activity of synthetic this compound, a series of in vitro assays are recommended. These experiments will help to elucidate its effects on cell proliferation and apoptosis, and to identify the underlying signaling pathways.

Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of synthetic this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., ethanol). Include a positive control (e.g., a known proliferation inducer or inhibitor) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of synthetic this compound and controls as described for the proliferation assay.

  • Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the biological effects of this compound, it is crucial to investigate its impact on key signaling pathways known to be modulated by other HETEs, such as the MAPK/ERK and PI3K/Akt pathways.

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Seed and culture cells treatment Treat with synthetic This compound and controls cell_culture->treatment lysis Lyse cells to extract proteins treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE to separate proteins quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-ERK, p-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection densitometry Densitometry analysis of protein bands detection->densitometry normalization Normalize to a loading control (e.g., β-actin) densitometry->normalization interpretation Interpret changes in protein phosphorylation normalization->interpretation

Experimental workflow for Western blot analysis.

Signaling Pathways to Investigate

  • MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.[4][5][6] The activation of this pathway can be assessed by examining the phosphorylation status of ERK1/2.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis.[7][8] The activation of this pathway can be determined by measuring the phosphorylation of Akt.

Diagram of Potential this compound Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response HETE This compound Receptor Putative Receptor (e.g., GPCR) HETE->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Transcription->Apoptosis

Potential signaling pathways of this compound.

Conclusion

This guide outlines a systematic approach to confirming the biological activity of synthetic this compound. By employing the described experimental protocols for cell proliferation, apoptosis, and signaling pathway analysis, researchers can generate robust and comparable data. This will be instrumental in elucidating the specific roles of this compound and evaluating its potential as a therapeutic agent. Given the limited specific data on this compound, the comparative analysis with other HETE isomers provides a valuable context for interpreting experimental results. Future studies directly comparing the quantitative effects of this compound and its enantiomer are warranted to fully understand its stereospecific functions.

References

A Comparative Analysis of 16(S)-HETE and 16(R)-HETE: Unraveling Stereospecific Effects in Inflammation, Cancer, and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of the stereoisomers of 16-hydroxyeicosatetraenoic acid (16-HETE).

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] It exists as two stereoisomers, 16(S)-HETE and 16(R)-HETE, which, despite their structural similarity, exhibit distinct biological activities. This guide provides a detailed comparison of the known effects of these two molecules on key physiological and pathological processes, including inflammation, cancer cell proliferation, and angiogenesis. The information presented is supported by experimental data and detailed methodologies to aid researchers in their investigations of these potent lipid mediators.

At a Glance: this compound vs. 16(R)-HETE

Biological ProcessThis compound16(R)-HETE
Inflammation Pro-inflammatory (putative)Anti-inflammatory
Cancer Cell Proliferation Likely Pro-proliferative (inferred)Unknown
Angiogenesis Likely Pro-angiogenic (inferred)Unknown

Anti-inflammatory Effects: A Clear Distinction

Experimental evidence clearly demonstrates that 16(R)-HETE possesses anti-inflammatory properties, primarily through its inhibitory effects on neutrophil function. In contrast, while not definitively established, the pro-inflammatory activities of other (S)-enantiomers of HETEs suggest a potential pro-inflammatory role for this compound.

Quantitative Data: Inhibition of Neutrophil Function

A key study demonstrated that 16(R)-HETE selectively inhibits human polymorphonuclear leukocyte (neutrophil) adhesion and aggregation.[1] This inhibitory action is crucial in modulating inflammatory responses, as neutrophil aggregation and adhesion to the endothelium are critical early steps in the inflammatory cascade.

ParameterAgonist16(R)-HETE Concentration% Inhibition
Neutrophil AggregationfMLP (1 µM)1 µM~50%

Data extrapolated from descriptive reports; precise quantitative values may vary.

Signaling Pathways in Inflammation

The anti-inflammatory action of 16(R)-HETE is linked to the modulation of signaling pathways that govern neutrophil activation. While the precise receptor and downstream signaling cascade for 16(R)-HETE are not fully elucidated, its ability to inhibit aggregation suggests interference with pathways triggered by chemoattractants like fMLP.

cluster_neutrophil Neutrophil fMLP fMLP fMLPR fMLP Receptor fMLP->fMLPR Activation Neutrophil Activation fMLPR->Activation Adhesion Adhesion Activation->Adhesion Aggregation Aggregation Activation->Aggregation HETE_R 16(R)-HETE Receptor_R Putative Receptor HETE_R->Receptor_R Receptor_R->Inhibition

Caption: Proposed mechanism of 16(R)-HETE-mediated inhibition of neutrophil activation.

Role in Cancer and Angiogenesis: An Area of Active Investigation

While the roles of other HETEs, such as 5-HETE, 12-HETE, and 20-HETE, in promoting cancer cell proliferation and angiogenesis are well-documented, direct comparative studies on the 16-HETE stereoisomers are currently lacking.[2][3] However, based on the activities of other (S)-HETE enantiomers, it is plausible that this compound may also contribute to these processes.

Inferred Pro-Proliferative and Pro-Angiogenic Effects of this compound

Studies on other S-enantiomers of HETEs have shown their ability to stimulate cancer cell growth and the formation of new blood vessels. For instance, 12(S)-HETE has been shown to promote the proliferation of various cancer cell lines and induce angiogenesis.[3] Given this trend, it is hypothesized that this compound may share these pro-tumorigenic properties. Further research is necessary to confirm this hypothesis and to determine if 16(R)-HETE exhibits similar or opposing effects.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Neutrophil Aggregation Assay

Objective: To quantify the effect of 16-HETE stereoisomers on neutrophil aggregation in response to a chemoattractant.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.

  • Treatment: Pre-incubate the neutrophil suspension with varying concentrations of this compound, 16(R)-HETE, or vehicle control for 10 minutes at 37°C.

  • Stimulation: Induce aggregation by adding a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a final concentration of 1 µM.

  • Quantification: Measure the change in light transmittance over time using an aggregometer. A decrease in light transmittance indicates cell aggregation.

  • Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation curves of HETE-treated samples to the vehicle control.

cluster_workflow Neutrophil Aggregation Assay Workflow Start Isolate Neutrophils Prep Prepare Cell Suspension Start->Prep Incubate Incubate with 16-HETE Isomers Prep->Incubate Stimulate Add Chemoattractant (fMLP) Incubate->Stimulate Measure Measure Aggregation (Light Transmittance) Stimulate->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

Caption: Workflow for the neutrophil aggregation assay.

Cancer Cell Proliferation (MTT) Assay

Objective: To assess the effect of 16-HETE stereoisomers on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., prostate, breast, or colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, 16(R)-HETE, or vehicle control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Tube Formation Assay (Angiogenesis)

Objective: To evaluate the effect of 16-HETE stereoisomers on the ability of endothelial cells to form capillary-like structures in vitro.

Methodology:

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in medium containing low serum and various concentrations of this compound, 16(R)-HETE, or vehicle control.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Visualization: Observe the formation of tube-like structures using a microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the tube formation in HETE-treated wells to the vehicle control.

Conclusion

The available evidence highlights a clear divergence in the biological activities of this compound and 16(R)-HETE, particularly in the context of inflammation. 16(R)-HETE emerges as a potential anti-inflammatory agent through its inhibition of neutrophil activation. The roles of both stereoisomers in cancer and angiogenesis remain an important area for future research. The experimental protocols provided in this guide offer a framework for researchers to further investigate and delineate the specific functions and signaling pathways of these intriguing lipid mediators, paving the way for the potential development of novel therapeutic strategies.

References

Differential Effects of 16(S)-HETE Versus Other HETE Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the metabolism of arachidonic acid by various enzyme systems, including lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes. These molecules play crucial roles in a multitude of physiological and pathological processes, including inflammation, cell proliferation, angiogenesis, and vascular tone regulation. While isomers such as 5-HETE, 12-HETE, 15-HETE, and 20-HETE have been extensively studied, the specific biological activities and signaling pathways of 16(S)-HETE are less well-characterized. This guide provides a comparative overview of the known effects of this compound in contrast to other prominent HETE isomers, supported by available experimental data and methodologies.

Comparative Biological Activities of HETE Isomers

The biological functions of HETE isomers are highly dependent on their specific stereochemistry and the cellular context. Below is a summary of the known activities of this compound compared to other major isomers.

HETE IsomerPrimary Enzyme SourceKey Biological ActivitiesKnown Receptors
This compound Cytochrome P450Potent inhibitor of renal proximal tubule Na+,K+-ATPase activity.[1]Not yet identified
16(R)-HETE Cytochrome P450Vasodilator in the kidney; selectively inhibits human polymorphonuclear leukocyte (PMN) adhesion and aggregation.[1]Not yet identified
5(S)-HETE 5-LipoxygenasePotent chemoattractant for neutrophils and eosinophils, promoting inflammation.[2]OXE receptor
12(S)-HETE 12-LipoxygenasePromotes cancer cell proliferation, migration, and angiogenesis; involved in platelet activation and thrombosis.[3][4][5]GPR31, BLT2
15(S)-HETE 15-LipoxygenaseCan be pro- or anti-angiogenic depending on the context; may have protective effects in some cancers.[3]PPARs, BLT2
20-HETE Cytochrome P450Potent vasoconstrictor in most vascular beds, contributing to hypertension; pro-angiogenic; can have opposing effects in the kidney.[6][7]GPR75

Quantitative Comparison of HETE Isomer Potency

Quantitative data for a direct comparison of the potency of this compound with other isomers across various assays is limited in the current literature. The table below summarizes available data for different HETE isomers.

HETE IsomerAssayParameterValueReference
This compound Inhibition of renal proximal tubule ATPase-Potent inhibition[1]
12(S)-HETE Binding to GPR31Kd4.8 nM[8]
15(S)-HETE Binding to PT-18 mast/basophil cellsKd162 nM[5]
5-oxo-ETE Calcium mobilization in neutrophilsIC50 (as antagonist)0.5 µM[9]

Signaling Pathways of HETE Isomers

The diverse biological effects of HETE isomers are mediated through distinct signaling pathways. While the specific signaling cascade for this compound remains to be fully elucidated, the pathways for other major isomers are better understood.

12(S)-HETE Signaling Pathway

12(S)-HETE primarily signals through the G-protein coupled receptor GPR31. Activation of GPR31 by 12(S)-HETE leads to the stimulation of several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, migration, and survival.[10]

12S-HETE Signaling Pathway HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 G_protein Gαi/o GPR31->G_protein PI3K PI3K G_protein->PI3K MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration

12(S)-HETE signaling cascade
20-HETE Signaling Pathway

20-HETE exerts its potent vasoconstrictor effects through the G-protein coupled receptor GPR75. This interaction leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, resulting in smooth muscle contraction. In endothelial cells, 20-HETE signaling can lead to endothelial dysfunction.[6]

20-HETE Signaling Pathway HETE 20-HETE GPR75 GPR75 HETE->GPR75 G_protein Gαq/11 GPR75->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

20-HETE signaling in vasoconstriction

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of HETE isomer activities. Below are outlines for key experimental procedures.

Cell Migration Assay (Boyden Chamber)

This assay is used to assess the chemotactic potential of HETE isomers.

Cell Migration Assay Workflow A 1. Seed cells in the upper chamber of a Transwell insert B 2. Add HETE isomer (chemoattractant) to the lower chamber A->B C 3. Incubate for a defined period (e.g., 4-24 hours) B->C D 4. Remove non-migrated cells from the top of the insert C->D E 5. Fix, stain, and quantify migrated cells on the bottom of the insert D->E

Workflow for a cell migration assay

Detailed Steps:

  • Cell Preparation: Culture cells to be tested and serum-starve them for 2-24 hours prior to the assay to reduce basal migration.

  • Assay Setup: Place Transwell inserts (with an appropriate pore size for the cell type) into a 24-well plate.

  • Chemoattractant: Add medium containing the desired concentration of the HETE isomer to the lower chamber. A negative control (medium without HETE) and a positive control (a known chemoattractant) should be included.

  • Cell Seeding: Resuspend the prepared cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration determined by the migratory capacity of the cells (typically 4-24 hours).

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a suitable dye (e.g., crystal violet or DAPI). Count the number of migrated cells in several fields of view under a microscope.

Intracellular Calcium Mobilization Assay

This assay measures the ability of HETE isomers to induce an increase in intracellular calcium, a common second messenger in GPCR signaling.

Detailed Steps:

  • Cell Plating: Seed cells expressing the receptor of interest into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add the HETE isomer at various concentrations to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity is used to determine the dose-response curve and calculate the EC50 value for each HETE isomer.

Conclusion and Future Directions

The available evidence indicates that this compound possesses distinct biological activities, particularly in the kidney where it potently inhibits Na+,K+-ATPase. This is in stark contrast to its enantiomer, 16(R)-HETE, which acts as a vasodilator and anti-inflammatory agent. However, a comprehensive understanding of the differential effects of this compound compared to other major HETE isomers like 5-, 12-, 15-, and 20-HETE is currently limited by a lack of direct comparative studies.

Future research should focus on:

  • Identifying the specific receptor(s) for this compound.

  • Elucidating the downstream signaling pathways activated by this compound in various cell types.

  • Conducting head-to-head comparative studies of this compound with other HETE isomers in a range of functional assays to determine their relative potencies and efficacies.

  • Investigating the role of this compound in pathological conditions, given its association with cardiovascular events.

A deeper understanding of the unique biological profile of this compound will be crucial for developing novel therapeutic strategies targeting eicosanoid signaling pathways.

References

16(S)-HETE: A Potential Biomarker in Disease Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) as an emerging biomarker in disease. It objectively compares its potential performance with other alternatives, supported by available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of this compound for research and drug development applications.

Introduction to this compound

This compound is a subterminal hydroxyeicosatetraenoic acid, an eicosanoid synthesized from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. Eicosanoids are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. The stereospecificity of HETE molecules, such as this compound, is critical to their biological activity and their potential as specific disease biomarkers.

Biosynthesis of this compound

The production of this compound is primarily an enzymatic process.

Arachidonic Acid Arachidonic Acid CYP1A1/1A2/1B1 CYP1A1/1A2/1B1 Arachidonic Acid->CYP1A1/1A2/1B1 Metabolism This compound This compound CYP1A1/1A2/1B1->this compound

Biosynthesis of this compound from arachidonic acid.

Potential Clinical Significance of this compound

Emerging research suggests a potential role for 16-HETE enantiomers in the pathophysiology of several diseases, most notably cardiovascular conditions.

Cardiac Hypertrophy

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload that can progress to heart failure. Studies have shown that the expression of CYP1B1 is upregulated in various models of cardiac hypertrophy.[1][2][3] Inhibition of CYP1B1 has been demonstrated to ameliorate cardiac hypertrophy, suggesting a crucial role for its metabolites, including 16-HETE.[1][4]

In vitro studies using human fetal ventricular cardiomyocytes have shown that both 16(R)- and this compound can induce hypertrophic markers. These enantiomers have also been found to allosterically modulate the activity of CYP1B1, indicating a complex feedback mechanism.[5]

Comparison with Other HETE Biomarkers in Disease

While research on this compound is still in its early stages, other HETEs have been more extensively studied as potential biomarkers for various diseases.

BiomarkerAssociated Disease(s)Key Findings
5-HETE Inflammatory Diseases, Cancer, Idiopathic Pulmonary FibrosisElevated levels are associated with inflammation and have been proposed as a biomarker for acute exacerbation of idiopathic pulmonary fibrosis.
12(S)-HETE Cancer, Cardiovascular Disease, DiabetesIncreased levels are linked to tumor metastasis, essential hypertension, and diabetic nephropathy.[6][7] It is one of the more extensively studied HETEs.
15(S)-HETE Asthma, Eosinophilic EsophagitisLevels are elevated in the airways of asthmatic patients and it has been investigated as a serum marker for eosinophilic esophagitis.
20-HETE Hypertension, Stroke, a variety of cardiovascular diseasesPlays a significant role in the regulation of vascular tone and blood pressure.[8][9]
This compound Cardiac Hypertrophy, Cardiovascular EventsIn vitro evidence suggests a role in inducing cardiac hypertrophy. Elevated plasma levels of 16-HETE have been associated with hypertension and cardiovascular events.

Analytical Methodology for this compound Quantification

The gold standard for the quantification of this compound and other eicosanoids in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing between different HETE isomers.

Experimental Protocol: Generic LC-MS/MS Workflow for HETE Analysis

The following provides a general workflow for the analysis of HETEs in human plasma. Specific parameters would require optimization for this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Solid_Phase_Extraction Solid Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Elution_Drying Elution and Drying Solid_Phase_Extraction->Elution_Drying Reconstitution Reconstitution in LC Mobile Phase Elution_Drying->Reconstitution LC_Separation Liquid Chromatography (C18 column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification (vs. internal standard) MS_Detection->Quantification

General workflow for HETE analysis by LC-MS/MS.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex and incubate on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to enrich for lipids and remove interfering substances.

  • Elution and Evaporation: The HETEs are eluted from the SPE cartridge, and the eluent is dried under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a small volume of the initial LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored.

Signaling Pathway of this compound in Cardiac Hypertrophy

The signaling pathway for this compound is an active area of research. A key interaction identified is its modulation of CYP1B1 activity. Upregulation of CYP1B1 in cardiomyocytes is associated with increased production of cardiotoxic mid-chain HETEs, which in turn contribute to the hypertrophic response. This may involve the activation of downstream signaling cascades such as the MAPK and NF-κB pathways, which are known to be involved in cardiac hypertrophy.[5]

This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 Allosteric Modulation Mid-chain_HETEs Other Mid-chain HETEs CYP1B1->Mid-chain_HETEs Production MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Mid-chain_HETEs->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway Mid-chain_HETEs->NFkB_Pathway Activation Hypertrophic_Response Hypertrophic Response (Increased cell size, gene expression) MAPK_Pathway->Hypertrophic_Response NFkB_Pathway->Hypertrophic_Response

Proposed signaling pathway of this compound in cardiac hypertrophy.

Conclusion and Future Directions

This compound is an emerging lipid mediator with demonstrated bioactivity, particularly in the context of cardiovascular disease. Its role in modulating CYP1B1 activity and inducing hypertrophic markers in cardiomyocytes suggests its potential as a biomarker for cardiac hypertrophy. However, further research is needed to validate its clinical utility.

Future studies should focus on:

  • Clinical Validation: Conducting large-scale clinical studies to establish the correlation between this compound levels and the presence, severity, and prognosis of specific diseases, including cardiac hypertrophy. These studies should include the calculation of sensitivity, specificity, and receiver operating characteristic (ROC) curves to assess its diagnostic and prognostic value.

  • Comparative Analysis: Directly comparing the performance of this compound with established biomarkers in the same patient cohorts.

  • Mechanism of Action: Further elucidating the complete signaling pathway of this compound to better understand its role in disease and to identify potential therapeutic targets.

  • Standardization of Methods: Developing and validating standardized, high-throughput LC-MS/MS methods for the routine quantification of this compound in clinical laboratories.

The continued investigation of this compound holds promise for improving our understanding of disease pathophysiology and may lead to the development of novel diagnostic and therapeutic strategies.

References

A Comparative Guide to 16(S)-HETE and 12(S)-HETE Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the signaling pathways of two bioactive lipid mediators derived from arachidonic acid: 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). While both molecules play roles in physiological and pathological processes, their mechanisms of action and signaling cascades exhibit notable differences. This document summarizes the current understanding of their respective pathways, presents quantitative data for comparative analysis, and provides detailed experimental protocols for further investigation.

Key Differences in Signaling Mechanisms

12(S)-HETE is a well-characterized eicosanoid that signals primarily through the G protein-coupled receptor GPR31.[1][2] Its activation triggers a cascade of intracellular events, including the stimulation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK/ERK), phosphoinositide 3-kinase (PI3K), and the transcription factor NF-κB.[3][4] This signaling network implicates 12(S)-HETE in a variety of cellular processes, such as inflammation, cell proliferation, and migration.[4][5][6]

In contrast, the signaling pathway for this compound is less defined. It is known to be a product of cytochrome P450 metabolism of arachidonic acid and has been shown to modulate the activity of key cellular components like proximal tubule Na+/K+-ATPase and neutrophil function.[7][8] However, a specific cell surface receptor for this compound has not yet been definitively identified, and its downstream signaling intermediates remain an active area of research.

Quantitative Comparison of Bioactivity

To facilitate a direct comparison of the biological potency of this compound and 12(S)-HETE, the following table summarizes key quantitative data from published literature. The availability of data for this compound is currently limited.

Parameter12(S)-HETEThis compoundReference
Receptor Binding
GPR31 (Kd)4.8 ± 0.12 nMNot Reported[2]
Functional Activity
GTPγS Coupling (EC50)0.28 ± 1.26 nMNot Reported[2]
Inhibition of Proximal Tubule ATPaseNot Reported~60% inhibition at 2 µM[7][8]
Neutrophil Chemotaxis (Peak Response)10 µg/mlNot Reported[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway for 12(S)-HETE and a proposed hypothetical pathway for this compound based on its observed biological effects.

12(S)-HETE_Signaling_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase AA->LOX12 HETE12 12(S)-HETE LOX12->HETE12 GPR31 GPR31 HETE12->GPR31 Binds G_protein Gαi/o GPR31->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Src Src G_protein->Src PKC PKC PLC->PKC MEK MEK PKC->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Src->MEK ERK ERK1/2 MEK->ERK ERK->NFkB Cellular_Response Inflammation, Proliferation, Migration NFkB->Cellular_Response Nuclear Translocation

Figure 1: 12(S)-HETE Signaling Pathway.

16(S)-HETE_Hypothetical_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 HETE16 This compound CYP450->HETE16 Unknown_Receptor Putative Receptor (GPCR?) HETE16->Unknown_Receptor Binds? ATPase Na+/K+-ATPase HETE16->ATPase Inhibits Intracellular_Signal Unknown Intracellular Signal Unknown_Receptor->Intracellular_Signal Neutrophil_Function Modulation of Neutrophil Function (e.g., Adhesion) Intracellular_Signal->Neutrophil_Function Experimental_Workflow Ligand Lipid Mediator (e.g., this compound) Cell_Culture Target Cell Line (e.g., Neutrophils, Renal Tubule Cells) Ligand->Cell_Culture Treatment Receptor_Binding Receptor Identification (Radioligand Binding Assay) Cell_Culture->Receptor_Binding G_Protein_Activation G Protein Coupling (GTPγS Binding Assay) Receptor_Binding->G_Protein_Activation Second_Messenger Second Messenger Analysis (e.g., Calcium Imaging) G_Protein_Activation->Second_Messenger Downstream_Signaling Downstream Pathway Analysis (Western Blot for p-ERK, NF-κB Assay) Second_Messenger->Downstream_Signaling Functional_Assay Functional Outcome (e.g., Neutrophil Adhesion, ATPase Activity) Downstream_Signaling->Functional_Assay Data_Analysis Data Analysis and Pathway Elucidation Functional_Assay->Data_Analysis

References

Navigating the Crossroads: A Comparative Guide to HETE-Family Lipid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between lipid mediators and their receptors is paramount. This guide provides a comparative overview of the cross-reactivity of hydroxyeicosatetraenoic acids (HETEs) with various lipid receptors, with a special focus on the current knowledge gap surrounding 16(S)-HETE.

While extensive research has illuminated the roles of various HETE isomers in cellular signaling, the specific receptor interactions of this compound remain largely uncharacterized. Direct experimental data on its binding affinities and activation potential across a range of lipid receptors is scarce in the current scientific literature. However, by examining the well-documented cross-reactivity of its structural relatives—12(S)-HETE, 15(S)-HETE, and 20-HETE—we can infer potential avenues for investigation and provide a framework for future studies.

This guide summarizes the known receptor interactions for these key HETE isomers, presents the signaling pathways involved, and offers detailed experimental protocols to empower researchers to explore the uncharted territory of this compound receptor pharmacology.

Comparative Analysis of HETE Isomer-Receptor Interactions

To provide a clear comparison, the following tables summarize the known quantitative data for the interaction of 12(S)-HETE, 15(S)-HETE, and 20-HETE with their identified G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Table 1: G-Protein Coupled Receptor (GPCR) Interactions of HETE Isomers

HETE IsomerReceptorCell Type/SystemAssay TypeParameterValue
12(S)-HETEGPR31PC3 cellsRadioligand BindingKd4.8 nM[1]
12(S)-HETEGPR31GPR31-transfected cellsGTPγS BindingEC500.28 nM[1]
20-HETEGPR75Endothelial CellsCompetition BindingKd3.75 nM[2]

Table 2: Peroxisome Proliferator-Activated Receptor (PPAR) Interactions of HETE Isomers

HETE IsomerReceptorAssay TypeParameterValue
15(S)-HETEPPARαReporter Gene AssayActivationYes[3][4]
15(R)-HETEPPARαReporter Gene AssayActivationYes[3][4]
15(S)-HpETEPPARαReporter Gene AssayActivationYes[3][4]

Signaling Pathways of HETE Isomers

The activation of GPCRs and PPARs by HETE isomers initiates distinct downstream signaling cascades that regulate a multitude of cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling

Upon binding to their respective GPCRs, such as GPR31 for 12(S)-HETE and GPR75 for 20-HETE, a conformational change in the receptor activates intracellular heterotrimeric G-proteins.[5][6] This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various effector enzymes and ion channels, leading to changes in second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent activation of downstream protein kinases and transcription factors.[5][6]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HETE HETE Ligand GPCR GPCR (e.g., GPR31, GPR75) HETE->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Generation G_alpha->Effector Kinases Protein Kinases Second_Messenger->Kinases Activation Cellular_Response Cellular Response Kinases->Cellular_Response Phosphorylation Cascade

GPCR signaling cascade initiated by HETE binding.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

HETEs that can cross the cell membrane, such as 15(S)-HETE, can act as ligands for nuclear receptors like PPARs.[3][4] Upon ligand binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This mechanism primarily regulates genes involved in lipid metabolism and inflammation.[7]

PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus HETE HETE Ligand PPAR PPAR HETE->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Gene Target Gene PPRE->Gene Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

PPAR signaling pathway activated by HETE ligands.

Experimental Protocols for Determining Lipid-Receptor Interactions

To facilitate the investigation of this compound's potential cross-reactivity, this section provides detailed methodologies for key experimental assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a specific ligand. A radiolabeled ligand is incubated with a source of receptors (e.g., cell membranes), and the amount of bound radioactivity is measured.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]-16(S)-HETE) prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Scatchard Plot to determine Kd and Bmax) quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[8]

  • Incubation: In a multi-well plate, incubate the prepared membranes with increasing concentrations of the radiolabeled ligand. To determine non-specific binding, a parallel set of incubations should include a high concentration of an unlabeled competitor.[8]

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the receptor-bound ligand from the free ligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and analyze the data using non-linear regression to determine the Kd and Bmax.[9]

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein upon receptor activation by an agonist.[10]

Experimental Workflow:

GTPgS_Binding_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes incubate Incubate Membranes with Ligand, GDP, and [35S]GTPγS prepare_membranes->incubate separate Separate Bound and Free [35S]GTPγS (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine EC50 and Emax) quantify->analyze end End analyze->end

Workflow for a GTPγS binding assay.

Protocol:

  • Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

  • Incubation: In a multi-well plate, incubate the membranes with the test ligand (e.g., this compound) at various concentrations, a fixed concentration of GDP, and [35S]GTPγS in an appropriate assay buffer.[11]

  • Separation: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the ligand concentration and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the ligand.[11]

cAMP Assay

This assay is used to determine whether a GPCR is coupled to Gs (stimulatory) or Gi (inhibitory) G-proteins by measuring changes in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13]

Experimental Workflow:

cAMP_Assay_Workflow start Start culture_cells Culture Cells Expressing the Receptor of Interest start->culture_cells stimulate_cells Stimulate Cells with Ligand (and Forskolin (B1673556) for Gi) culture_cells->stimulate_cells lyse_cells Lyse Cells to Release Intracellular cAMP stimulate_cells->lyse_cells quantify_cAMP Quantify cAMP Levels (e.g., ELISA, HTRF) lyse_cells->quantify_cAMP analyze Data Analysis (Determine EC50 or IC50) quantify_cAMP->analyze end End analyze->end

Workflow for a cAMP assay.

Protocol:

  • Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate and grow to an appropriate confluency.[14]

  • Cell Stimulation: Treat the cells with various concentrations of the test ligand. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.[15]

  • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.[16]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an ELISA-based or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15]

  • Data Analysis: Plot the measured cAMP levels against the ligand concentration and fit the data to a dose-response curve to determine the EC50 for Gs-coupled receptors or the IC50 for Gi-coupled receptors.[17]

Conclusion and Future Directions

The cross-reactivity of this compound with lipid receptors represents a significant knowledge gap in the field of lipid signaling. While the interactions of other HETE isomers provide a valuable comparative framework, dedicated studies are crucial to delineate the specific receptor pharmacology of this compound. The experimental protocols detailed in this guide offer a clear path forward for researchers to undertake these investigations. By systematically screening this compound against a panel of known and orphan lipid receptors, the scientific community can begin to unravel its physiological and pathological roles, potentially uncovering new therapeutic targets for a range of diseases.

References

Comparative Analysis of 16(S)-HETE and 20-HETE on Vascular Tone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators in regulating vascular tone is paramount. This guide provides a comparative analysis of two key eicosanoids, 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), on vascular function. While extensive research has elucidated the multifaceted effects of 20-HETE, data on the direct vascular effects of this compound remains limited, highlighting a significant area for future investigation.

Executive Summary

20-HETE is a potent vasoconstrictor in most vascular beds, including the renal and cerebral circulations, playing a crucial role in the myogenic response and autoregulation of blood flow.[1] In contrast, it acts as a vasodilator in the pulmonary vasculature. The signaling pathways of 20-HETE leading to vasoconstriction are well-characterized and involve the inhibition of potassium channels and activation of various kinases. Information regarding the direct effects of this compound on vascular tone is sparse in the current literature, with existing research primarily focusing on its role in inflammation and neuronal signaling. This guide synthesizes the available experimental data for 20-HETE and discusses the known biological activities of this compound, providing a framework for further comparative studies.

Data Presentation: Quantitative Effects of 20-HETE on Vascular Tone

The following table summarizes the quantitative effects of 20-HETE on the diameter of various arteries as determined by in vitro studies. Due to a lack of available data, a corresponding table for this compound cannot be provided at this time.

Vascular BedSpeciesVessel TypeExperimental Method20-HETE ConcentrationEffect on Vascular DiameterReference
CerebralRatMiddle Cerebral ArteryPressure Myography1 µM~26% decrease[2]
RenalRatInterlobar ArteryNot specifiedNot specifiedIncreased media-to-lumen ratio[3]
RenalRatArteriolesNot specified100 nMAttenuated SNP-induced vasodilation by 67%[4]
CerebralRatMiddle Cerebral ArteryIn vitroNot specifiedPotent constrictor[5]

Signaling Pathways

The signaling cascades initiated by 20-HETE in vascular smooth muscle cells leading to vasoconstriction are intricate. In contrast, a definitive signaling pathway for this compound in the context of vascular tone has not been established.

20-HETE-Induced Vasoconstriction Signaling Pathway

20-HETE, produced from arachidonic acid by cytochrome P450 (CYP) enzymes, acts as a potent vasoconstrictor by depolarizing vascular smooth muscle cells.[1] This is primarily achieved by blocking the large-conductance calcium-sensitive potassium (BK) channels.[1] The subsequent signaling cascade involves the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), tyrosine kinase, and Rho kinase, which collectively promote calcium influx and sensitize the contractile machinery.[1]

Pressure_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Artery Mount Mount on Cannulas Isolate->Mount Equilibrate Equilibrate & Pressurize Mount->Equilibrate Viability Viability Test (High K+) Equilibrate->Viability Dose_Response Cumulative Dosing (this compound or 20-HETE) Viability->Dose_Response Record Record Diameter Changes Dose_Response->Record Analyze Generate Dose-Response Curve & Calculate EC50 Record->Analyze

References

Validating the Role of 16(S)-HETE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) in the context of disease models. Due to the limited direct research on this compound, this guide draws comparisons with its better-studied enantiomer, 16(R)-HETE, and other relevant hydroxyeicosatetraenoic acids (HETEs) to provide a framework for validation studies.

Introduction to 16-HETE

16-Hydroxyeicosatetraenoic acid (16-HETE) is a metabolite of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes.[1][2] Like other HETEs, it exists as two stereoisomers, this compound and 16(R)-HETE. While research has begun to elucidate the roles of various HETEs in physiological and pathological processes, including inflammation, cancer, and cardiovascular disease, this compound remains a largely uncharacterized lipid mediator.[3][4][5] This guide synthesizes the available data for 16-HETE enantiomers and provides a comparative landscape to facilitate the design of experiments aimed at validating the role of this compound in specific disease models.

Comparative Biological Activities of 16-HETE Enantiomers

The primary direct comparative data available for this compound and 16(R)-HETE focuses on their differential effects on cytochrome P450 enzymes. A recent study demonstrated that both enantiomers can modulate the activity of CYP1B1 and CYP1A2, albeit with differing potencies.

Table 1: Comparative Effects of this compound and 16(R)-HETE on CYP Enzyme Activity

Target EnzymeEffect of this compoundEffect of 16(R)-HETEPotency ComparisonReference
CYP1B1 ActivationActivation16(R)-HETE shows stronger effects[6]
CYP1A2 InhibitionInhibition16(R)-HETE shows stronger effects[6]

This differential activity suggests that the stereochemistry of 16-HETE is critical for its biological function and highlights the importance of studying the specific roles of each enantiomer.

While data on this compound is scarce, in vitro and in vivo studies on 16(R)-HETE in a model of thromboembolic stroke have demonstrated its potential as a modulator of inflammatory responses.

Table 2: Biological Effects of 16(R)-HETE in a Thromboembolic Stroke Model

Biological ProcessEffect of 16(R)-HETEExperimental ModelReference
Neutrophil Adhesion InhibitionIn vitro human PMN assay[7]
Neutrophil Aggregation InhibitionIn vitro human PMN assay[7]
Leukotriene B4 Synthesis InhibitionIn vitro human PMN assay[7]
Intracranial Pressure Suppression of increaseIn vivo rabbit model[7]

These findings for 16(R)-HETE provide a strong rationale for investigating whether this compound exhibits similar or opposing effects in models of inflammation and vascular disease.

Proposed Signaling Pathway for Investigation

Based on the known metabolism of arachidonic acid and the effects of other HETEs, a putative signaling pathway for this compound can be proposed. This pathway provides a hypothetical framework for designing validation experiments.

Figure 1: Proposed signaling pathway for this compound, highlighting its production from arachidonic acid via CYP450 enzymes and potential downstream effects based on known HETE biology.

Experimental Workflow for Validating this compound's Role

A systematic approach is required to validate the biological function of this compound in a specific disease model. The following workflow outlines key experimental stages.

Experimental_Workflow start Hypothesize Role of this compound in a Specific Disease Model in_vitro In Vitro Validation start->in_vitro cell_culture Cell Culture Experiments (e.g., relevant cell lines) in_vitro->cell_culture functional_assays Functional Assays (e.g., proliferation, migration, cytokine release) cell_culture->functional_assays signaling_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) functional_assays->signaling_analysis in_vivo In Vivo Validation signaling_analysis->in_vivo animal_model Disease-Relevant Animal Model in_vivo->animal_model treatment Administer this compound and/or Inhibitors animal_model->treatment phenotypic_analysis Phenotypic & Histological Analysis treatment->phenotypic_analysis biomarker_analysis Biomarker Analysis (e.g., LC-MS/MS of tissues/plasma) phenotypic_analysis->biomarker_analysis end Elucidate Role of this compound biomarker_analysis->end

Figure 2: A generalized experimental workflow for the validation of this compound's role in a disease model, from initial in vitro studies to in vivo confirmation.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments.

Chiral Separation and Quantification of 16-HETE Enantiomers by LC-MS/MS

This method allows for the specific measurement of this compound and 16(R)-HETE in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated 16-HETE).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

    • Elute the lipids with methanol (B129727) or ethyl acetate (B1210297) and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A chiral stationary phase (CSP) column suitable for separating HETE enantiomers (e.g., a cellulose- or amylose-based column).

      • Mobile Phase: A normal-phase solvent system (e.g., hexane/isopropanol with a small percentage of acid) or a reversed-phase system with a chiral mobile phase additive.[8][9]

      • Gradient: Isocratic or a shallow gradient to optimize the separation of this compound and 16(R)-HETE.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode.

      • Detection: Multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 16-HETE and the internal standard.

In Vitro CYP1B1 Enzyme Activity Assay

This assay can be used to confirm the modulatory effects of this compound on CYP1B1 activity.[10]

  • Materials:

    • Recombinant human CYP1B1 enzyme.

    • A fluorogenic substrate for CYP1B1 (e.g., 7-ethoxyresorufin).

    • NADPH regenerating system.

    • This compound and 16(R)-HETE.

  • Procedure:

    • In a 96-well plate, add recombinant CYP1B1, the NADPH regenerating system, and varying concentrations of this compound or 16(R)-HETE.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the formation of the fluorescent product (resorufin).

    • Calculate the rate of reaction and compare the effects of the different 16-HETE enantiomers.

Neutrophil Adhesion Assay

This assay can be adapted to investigate the effect of this compound on neutrophil adhesion to endothelial cells.[11]

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

    • Activate the HUVECs with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules.

  • Neutrophil Isolation and Labeling:

    • Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

    • Label the neutrophils with a fluorescent dye (e.g., calcein-AM).

  • Adhesion Assay:

    • Wash the activated HUVEC monolayer.

    • Add the fluorescently labeled neutrophils, pre-incubated with or without varying concentrations of this compound, to the HUVECs.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Gently wash away non-adherent neutrophils.

    • Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well.

Conclusion and Future Directions

The validation of this compound's role in any disease model is still in its infancy. The available data strongly suggests that, like other HETEs, its biological activity is likely stereospecific and context-dependent. The comparative data with 16(R)-HETE and the provided experimental frameworks offer a starting point for researchers to explore the function of this understudied lipid mediator. Future research should focus on identifying the specific receptor(s) and downstream signaling pathways of this compound, and on conducting comprehensive in vivo studies in relevant disease models to fully elucidate its pathophysiological significance. The development of selective inhibitors or antagonists for this compound will be crucial for its validation as a potential therapeutic target.

References

Comparative Metabolomics of 16(S)-HETE Treated Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 16(S)-HETE and the HETE Family

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid. This process is primarily mediated by three enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1] this compound, specifically, is known to be a product of the cytochrome P450 pathway.[2]

While extensive research has been conducted on other HETE isomers, such as 12-HETE and 20-HETE, which have been implicated in cancer metastasis and vascular function respectively, the precise biological roles and downstream metabolic consequences of this compound remain less understood.[3]

Known Signaling Pathways of HETEs

The signaling mechanisms of HETEs are diverse and isomer-specific. For instance, 20-HETE is known to activate several signaling cascades, including protein kinase C (PKC), MAP kinase, and tyrosine kinase pathways, which can influence cellular processes like apoptosis and cell death.[3] While the specific signaling pathways activated by this compound have not been extensively detailed, it is plausible that it shares some common mechanisms with other HETE family members, potentially influencing cellular proliferation, inflammation, and ion transport.

Below is a generalized representation of a potential HETE signaling pathway leading to metabolic changes within a cell.

HETE_Signaling_Pathway cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor Binds to Cell_Membrane Second_Messengers Second Messengers (e.g., Ca2+, DAG) Receptor->Second_Messengers Activates Kinase_Cascade Kinase Cascade (e.g., PKC, MAPK) Second_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Metabolic_Enzymes Metabolic Enzymes Gene_Expression->Metabolic_Enzymes Alters synthesis of Metabolic_Changes Cellular Metabolic Changes Metabolic_Enzymes->Metabolic_Changes Catalyzes

A potential signaling cascade initiated by this compound.

Proposed Experimental Protocol for Comparative Metabolomics of this compound Treated Cells

The following protocol outlines a comprehensive workflow for investigating the metabolomic effects of this compound on a selected cell line. This protocol is based on established methodologies for cellular metabolomics.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., endothelial cells, cancer cell lines).

  • Culture Conditions: Maintain cells in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment Groups:

    • Control Group: Cells treated with vehicle (e.g., ethanol (B145695) or DMSO).

    • This compound Treatment Group: Cells treated with a predetermined concentration of this compound.

    • Time-Course (Optional): Harvest cells at multiple time points post-treatment to assess dynamic changes.

  • Replicates: Prepare a minimum of three biological replicates for each treatment group and time point.

2. Metabolite Extraction:

  • Quenching: Rapidly halt metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Lyse the cells and extract metabolites using a pre-chilled solvent mixture, such as 80% methanol/water. The choice of extraction solvent can be optimized based on the target metabolites.

  • Separation: Centrifuge the cell lysate to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.

3. Metabolomic Analysis (LC-MS/MS):

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for sensitive and comprehensive metabolite detection.

  • Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography, to separate the metabolites.

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Acquisition: Collect high-resolution mass spectra for accurate mass determination and tandem mass spectra (MS/MS) for metabolite identification.

4. Data Processing and Analysis:

  • Peak Picking and Alignment: Use specialized software to detect and align metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA)) to identify metabolites that are significantly altered between the control and this compound treated groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by this compound treatment.

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture Treatment Treatment (Control vs. This compound) Cell_Culture->Treatment Quenching Quenching (Ice-cold PBS) Treatment->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological_Interpretation Pathway_Analysis->Biological_Interpretation

Proposed workflow for a comparative metabolomics study.

Data Presentation

Upon successful completion of the proposed study, the quantitative data should be summarized in clear and concise tables. These tables would ideally compare the relative abundance of significantly altered metabolites between the control and this compound treated groups, including fold-change values and statistical significance (p-values).

Example Table Structure:

MetabolitePathwayFold Change (this compound vs. Control)p-value
Metabolite AGlycolysis2.5< 0.01
Metabolite BPentose Phosphate Pathway-1.8< 0.05
Metabolite CFatty Acid Synthesis3.1< 0.001

Conclusion and Future Directions

The study of this compound's impact on cellular metabolism is a promising area of research with the potential to uncover novel biological functions and therapeutic targets. The lack of existing comparative metabolomics data highlights a critical knowledge gap. The experimental framework provided in this guide offers a robust starting point for researchers to systematically investigate the metabolomic consequences of this compound treatment. Future studies in this area will be invaluable for elucidating the specific roles of this lipid mediator in health and disease, and for informing the development of new therapeutic strategies.

References

Validating the Specificity of a 16(S)-HETE Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel antagonist targeting the signaling of 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). Given that the specific receptor for this compound is not yet definitively identified, this guide outlines a multi-step experimental approach, beginning with target identification and culminating in a thorough specificity analysis of a putative antagonist, herein referred to as "Antagonist X."

Introduction to this compound

This compound is a cytochrome P450-derived metabolite of arachidonic acid.[1][2] While its precise signaling pathway and receptor remain under investigation, related hydroxyeicosatetraenoic acids (HETEs) are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs). For instance, 12(S)-HETE has been shown to bind to GPR31, while 20-HETE interacts with GPR75.[3][4][5][6] These interactions can modulate various cellular processes, including inflammation, cell proliferation, and ion transport.[1][7][8] Therefore, a specific antagonist for this compound could be a valuable tool for both basic research and therapeutic development.

Experimental Workflow for Antagonist Validation

The validation of a this compound antagonist is a stepwise process that ensures its potency and specificity. The following workflow is recommended:

A Step 1: Putative Receptor Identification B Radioligand Binding Assays with [3H]-16(S)-HETE A->B C Functional Screening (e.g., Calcium Mobilization, cAMP) A->C D Step 2: Primary Target Engagement of Antagonist X E Competitive Binding Assays D->E F Functional Antagonism Assays D->F G Step 3: Specificity and Off-Target Profiling H Screening Against Related HETE Receptors (e.g., GPR31, GPR75) G->H I Broad GPCR Panel Screening G->I J Cellular Phenotypic Assays G->J cluster_cell Cell Membrane HETE This compound Receptor Putative GPCR HETE->Receptor G_protein G-protein Receptor->G_protein Antagonist Antagonist X Antagonist->Receptor Blocks Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., IP3/DAG, cAMP) Effector->Second_Messenger Calcium Ca2+ release Second_Messenger->Calcium Response Cellular Response Calcium->Response

References

Validating 16(S)-HETE Measurements: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of signaling lipids like 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is paramount. Given the potential for analytical variability, employing orthogonal methods for measurement validation is a critical strategy to ensure data accuracy, reliability, and robustness.[1] This guide provides a comparative overview of two primary orthogonal methods for this compound measurement: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with immunoassay as a supplementary technique.

The principle of using orthogonal methods involves leveraging two or more independent analytical techniques to confirm results. This approach minimizes the risk of method-specific biases and enhances confidence in the quantitative data.[1][2] For a complex biological matrix, this validation is essential for regulatory compliance and the successful progression of research and development.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound measurement depends on the specific requirements of the study, including sensitivity, specificity, and throughput. Below is a summary of quantitative performance data for LC-MS/MS and GC-MS based on published literature.

ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Lower Limit of Quantitation (LLOQ) 10 - 50 pg/mL[3]Analyte DependentTypically pg/mL to ng/mL range[4]
Upper Limit of Quantitation (ULOQ) 500 - 5000 pg/mL[3]Analyte DependentTypically ng/mL range[4]
Precision (%CV) Typically < 15%[5]Analyte DependentSuggested ≤ 20-30%[4]
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass-to-charge ratio and retention time)Can be variable, potential for cross-reactivity
Throughput Moderate to HighLowerHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the quantification of lipids, offering high sensitivity and specificity. Chiral chromatography can be employed to differentiate between stereoisomers like this compound and 16(R)-HETE.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.[7]

  • Load the acidified biological sample (e.g., plasma, cell lysate) onto the cartridge.[8][9]

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interfering substances.[7]

  • Elute the analytes of interest with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[7][9]

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[9]

2. Chromatographic Separation (Reversed-Phase HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1-0.2% formic or acetic acid.[5][9]

  • Mobile Phase B: Acetonitrile (B52724) or methanol with 0.1-0.2% formic or acetic acid.[5][9]

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[9]

  • Flow Rate: Approximately 0.2 - 1 mL/min.[5][9]

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring the transition of the precursor ion to a specific product ion.

  • Internal Standards: Deuterated internal standards (e.g., 15(S)-HETE-d8) are added to the sample prior to extraction to correct for matrix effects and variations in extraction recovery and ionization efficiency.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another robust method for the quantification of HETEs, which requires derivatization to increase the volatility of the analytes.

1. Sample Preparation and Derivatization

  • Extract the lipids from the biological matrix using a similar liquid-liquid or solid-phase extraction method as for LC-MS.

  • Evaporate the sample to dryness.

  • Derivatize the sample to form pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature.[10] This enhances volatility and sensitivity for GC-MS analysis.

  • Dry the derivatized sample and reconstitute in a suitable solvent like iso-octane for injection.[10]

2. GC Separation

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 250 µm x 0.25 µm) is typically used.[11]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to separate the analytes based on their boiling points.[11]

3. Mass Spectrometric Detection

  • Ionization Mode: Electron ionization (EI) or negative ion chemical ionization (NICI) can be used. NICI is often preferred for PFB derivatives due to its high sensitivity.

  • Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized this compound for quantification.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological and analytical processes. The following sections provide Graphviz DOT scripts for generating such diagrams.

Orthogonal Method Validation Workflow

Orthogonal_Validation_Workflow cluster_sample Biological Sample cluster_methods Analytical Measurement cluster_results Data Analysis and Validation Sample Sample Containing this compound Method1 Primary Method (e.g., LC-MS/MS) Sample->Method1 Method2 Orthogonal Method (e.g., GC-MS) Sample->Method2 Results1 Quantitative Results 1 Method1->Results1 Results2 Quantitative Results 2 Method2->Results2 Comparison Compare Results Results1->Comparison Results2->Comparison Validation Validated Measurement Comparison->Validation

Caption: Workflow for validating this compound measurements using two orthogonal analytical methods.

This compound Signaling Pathway

HETE_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Downstream Signaling AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETE_16S This compound CYP450->HETE_16S PKC Protein Kinase C (PKC) HETE_16S->PKC activates ERK ERK1/2 HETE_16S->ERK activates PI3K PI3 Kinase HETE_16S->PI3K activates Cell_Response Cellular Responses (e.g., Migration, Proliferation) PKC->Cell_Response ERK->Cell_Response PI3K->Cell_Response

References

A Comparative Guide to Published Findings on 16(S)-HETE: A Focus on Cytochrome P450 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published Finding: Allosteric Modulation of CYP1B1 and CYP1A2 by 16(S)-HETE

Recent research has identified a significant role for both this compound and its enantiomer, 16(R)-HETE, in modulating the activity of cytochrome P450 enzymes, specifically CYP1B1 and CYP1A2. A study by Hidayat et al. demonstrated that these molecules act as allosteric modulators, increasing the catalytic activity of CYP1B1 while inhibiting the activity of CYP1A2[1][2]. This finding is crucial as CYP1B1 is implicated in cardiac pathologies through its production of cardiotoxic metabolites[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Hidayat et al. on the effects of this compound on CYP1B1 and CYP1A2 activity.

Table 1: Effect of this compound on CYP1B1 Activity

Experimental SystemConcentration of this compoundObserved Effect on CYP1B1 Activity
RL-14 Cells20 µMSignificant Increase in 7-ethoxyresorufin (B15458) deethylation (EROD) rate[1][2]
Recombinant Human CYP1B1Varying ConcentrationsSigmoidal increase in EROD activity, indicating allosteric activation[1][3]
Human Liver MicrosomesVarying ConcentrationsIncreased EROD activity[1]

Table 2: Effect of this compound on CYP1A2 Activity

Experimental SystemConcentration of this compoundObserved Effect on CYP1A2 Activity
Recombinant Human CYP1A2Varying ConcentrationsSignificant inhibition of catalytic activity[1]
Human Liver MicrosomesVarying ConcentrationsDecreased methoxyresorufin-O-demethylase (MROD) activity[4]

Experimental Protocols

Detailed methodologies are essential for the independent replication of these findings. Below are the key experimental protocols derived from the published study.

Cell Culture and Treatment
  • Cell Line: Human fetal ventricular cardiomyocytes (RL-14).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 1 mM sodium pyruvate, 4 mM L-glutamine, 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experimental assays, RL-14 cells are treated with 20 µM of this compound for 24 hours[5].

Cytochrome P450 Activity Assays
  • CYP1B1 Activity (EROD Assay): The catalytic activity of CYP1B1 is determined by measuring the rate of 7-ethoxyresorufin (a fluorogenic substrate) deethylation to resorufin[1][6][7][8].

    • Procedure: Following treatment with this compound, cells, recombinant CYP1B1, or human liver microsomes are incubated with 7-ethoxyresorufin.

    • Detection: The formation of the fluorescent product, resorufin (B1680543), is measured over time using a fluorescence microplate reader with excitation and emission wavelengths of approximately 550 nm and 585 nm, respectively[2][3].

  • CYP1A2 Activity (MROD Assay): The activity of CYP1A2 is assessed by measuring the O-demethylation of methoxyresorufin.

    • Procedure: Recombinant human CYP1A2 or human liver microsomes are incubated with varying concentrations of this compound and the substrate, methoxyresorufin.

    • Detection: The rate of resorufin formation is quantified fluorometrically.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the allosteric modulation of CYP1B1 by this compound and a typical experimental workflow for assessing its effect on CYP1B1 activity.

G cluster_0 Allosteric Modulation of CYP1B1 by this compound 16S_HETE This compound Allosteric_Site Allosteric Binding Site 16S_HETE->Allosteric_Site Binds to CYP1B1 CYP1B1 Enzyme Active_Site Active Site CYP1B1->Active_Site Allosteric_Site->CYP1B1 Metabolite Cardiotoxic Metabolites Active_Site->Metabolite Increased Catalysis Substrate Substrate (e.g., Arachidonic Acid) Substrate->Active_Site Binds to

Caption: Allosteric activation of CYP1B1 by this compound.

G cluster_1 Experimental Workflow for EROD Assay Start Start: Culture RL-14 cells Treat Treat cells with this compound (20 µM, 24h) Start->Treat Incubate Incubate with 7-Ethoxyresorufin Treat->Incubate Measure Measure Resorufin Fluorescence Incubate->Measure Analyze Data Analysis: Compare to Control Measure->Analyze

Caption: Workflow for assessing this compound's effect on CYP1B1.

Framework for Independent Replication

Given the absence of direct independent replication studies, this section outlines a proposed framework for validating the findings on this compound's modulation of CYP enzymes. A successful replication would significantly strengthen the current understanding of this compound's biological role.

Table 3: Proposed Experiments for Independent Replication

Original Finding to ReplicateKey Experimental StepsExpected Outcome for Replication
This compound increases CYP1B1 activity in cardiomyocytes.1. Culture RL-14 cells. 2. Treat with a dose-range of this compound. 3. Perform EROD assay.A statistically significant, dose-dependent increase in resorufin formation compared to vehicle control.
This compound is an allosteric activator of CYP1B1.1. Use recombinant human CYP1B1. 2. Perform enzyme kinetics with and without this compound. 3. Analyze data using Michaelis-Menten and allosteric models.The kinetic data should fit a sigmoidal curve, characteristic of allosteric activation, rather than a hyperbolic curve.
This compound inhibits CYP1A2 activity.1. Use recombinant human CYP1A2. 2. Perform MROD assay with a dose-range of this compound.A statistically significant, dose-dependent decrease in resorufin formation compared to vehicle control.

Concluding Remarks

The presented findings on the dual modulatory role of this compound on CYP1B1 and CYP1A2 open new avenues for research into its physiological and pathological significance. Independent replication of these results is a critical next step for the scientific community to build upon this knowledge. This guide provides the necessary data, protocols, and a framework to facilitate such validation efforts, ultimately contributing to a more robust understanding of this compound's function in cellular processes and its potential as a therapeutic target.

References

Safety Operating Guide

Navigating the Safe Disposal of 16(S)-HETE: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive lipids like 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE) is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a physiologically active substance and should be handled with care. It is typically supplied as a solution in ethanol (B145695), which is a flammable liquid.[1][2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is crucial and must adhere to institutional and local regulations for hazardous waste.[5]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and cleaning materials from spills, must be collected in a designated hazardous waste container.[4][6]

  • Container Material: The container should be made of a material compatible with ethanol and other solvents in which the compound may be dissolved. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4] The container must have a secure, leak-proof lid.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "16(S)-hydroxyeicosatetraenoic acid in Ethanol".[6][7] The date of waste accumulation should also be recorded.[6]

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents.[8] Acidic and basic waste streams should also be kept separate.[8]

Step 2: Storage of Hazardous Waste

  • Storage Location: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of laboratory personnel.

  • Secondary Containment: To prevent the spread of potential leaks, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.[8]

  • Flammable Waste Storage: Since this compound is often in an ethanol solution, it should be stored in a cabinet rated for flammable liquids.[6][8]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not exceed 90% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5][6][9]

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.

Step 4: Spill Management

In the event of a spill involving this compound:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[4]

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[4]

  • Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Step 5: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple rinsed with a suitable solvent (e.g., ethanol).[5]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also need to be collected depending on local regulations.

  • Container Disposal: Once properly rinsed and air-dried, and with all labels defaced or removed, the container may be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to aid in its safe handling and disposal.

PropertyValue
Chemical Formula C₂₀H₃₂O₃
Molecular Weight 320.5 g/mol
Physical State Typically supplied as a solution in ethanol.[1]
Solubility Soluble in DMF, DMSO, and Ethanol. Sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.8 mg/ml and 0.1 M Na₂CO₃ at approximately 2 mg/ml.[1]
Storage Temperature -20°C is a common storage temperature for stability.
Stability Stable for at least two years when stored properly.[2]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, a general workflow for its use in cell-based assays that would generate waste is as follows:

  • Preparation of Stock Solutions: this compound, typically supplied in ethanol, is diluted to the desired concentration using an appropriate solvent or cell culture medium.

  • Cell Treatment: The prepared this compound solution is added to cell cultures and incubated for a specified period.

  • Termination of Experiment: The cell culture medium containing this compound is removed. This medium is considered hazardous waste.

  • Cell Lysis and Analysis: The cells are washed and then lysed for downstream analysis. The wash solutions may also need to be treated as hazardous waste depending on the concentration of residual this compound.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G A Generate this compound Waste B Is it a spill? A->B C Follow Spill Management Protocol B->C Yes D Is it an empty container? B->D No E Triple Rinse Container D->E Yes H Is it liquid or solid waste? D->H No F Collect Rinsate as Hazardous Waste E->F G Dispose of Rinsed Container in Lab Trash/Recycling E->G I Collect in Designated, Labeled Hazardous Waste Container F->I H->I J Store in Secondary Containment in Flammables Cabinet I->J K Contact EHS for Disposal J->K

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 16(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 16(S)-hydroxyeicosatetraenoic acid (16(S)-HETE). This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural guidelines, you can mitigate risks and handle this compound with confidence.

Immediate Safety and Handling

This compound is typically supplied as a solution in an organic solvent, most commonly ethanol (B145695).[1] The primary immediate hazards are associated with the solvent. Ethanol is a highly flammable liquid and vapor, and can cause serious eye irritation. Therefore, it is crucial to handle the product in a well-ventilated area, away from open flames, sparks, and hot surfaces.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound in its ethanol solution.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes Safety glasses with side shields or gogglesEssential to prevent splashes of the ethanol solution from causing serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile)Protects skin from contact with both the ethanol solvent and this compound. Change gloves immediately if contaminated.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of ethanol vapors. For operations with a higher risk of aerosol generation, a respirator may be necessary based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and ensure the integrity of your experiments.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_workspace 2. Prepare a clean and designated workspace in a fume hood prep_ppe->prep_workspace prep_materials 3. Assemble all necessary materials (e.g., micro-pipettes, solvent-resistant tubes) prep_workspace->prep_materials handle_thaw 4. Allow the this compound solution to equilibrate to room temperature prep_materials->handle_thaw handle_aliquot 5. Carefully open the vial and aliquot the required amount using a calibrated pipette handle_thaw->handle_aliquot handle_seal 6. Securely seal the stock solution vial and return to proper storage handle_aliquot->handle_seal cleanup_decontaminate 7. Decontaminate workspace with an appropriate solvent (e.g., 70% ethanol) handle_seal->cleanup_decontaminate cleanup_dispose_tips 8. Dispose of used pipette tips and any contaminated consumables in a designated chemical waste container cleanup_decontaminate->cleanup_dispose_tips cleanup_remove_ppe 9. Remove PPE in the correct order to avoid self-contamination cleanup_dispose_tips->cleanup_remove_ppe cleanup_wash 10. Wash hands thoroughly with soap and water cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound solution Dispose of as flammable chemical waste in a designated and properly labeled solvent waste container.
Contaminated consumables (e.g., pipette tips, tubes) Place in a sealed, labeled container for chemical waste disposal. Do not mix with general laboratory waste.
Contaminated PPE (e.g., gloves) Dispose of in the designated chemical waste stream.

Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Biological Context and Signaling

This compound is a metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) pathway.[1] It exhibits stereospecific biological activity, with this compound being an inhibitor of proximal tubule Na+,K+-ATPase activity in the kidney.[1] This inhibition can have significant effects on electrolyte and fluid transport. While the direct signaling pathway of this compound is not as extensively characterized as other eicosanoids, the general mechanism of HETE signaling often involves interaction with specific cell surface or nuclear receptors, leading to downstream cellular responses.

For illustrative purposes, the following diagram depicts a generalized signaling pathway for HETEs, which can be conceptually applied to understand the potential mechanisms of this compound action.

HETE This compound Receptor G-protein coupled receptor (GPCR) or Nuclear Receptor HETE->Receptor Effector Effector Enzyme (e.g., PLC, AC) Receptor->Effector SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->SecondMessenger KinaseCascade Protein Kinase Cascade (e.g., PKC, PKA) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., inhibition of Na+/K+-ATPase, changes in gene expression) TranscriptionFactor->CellularResponse

Caption: A generalized signaling pathway for hydroxyeicosatetraenoic acids (HETEs).

By integrating these safety protocols and understanding the biological context of this compound, researchers can advance their work while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16(S)-Hete
Reactant of Route 2
16(S)-Hete

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.